molecular formula C13H14ClN3 B183479 2-Chloro-3-(piperidin-1-yl)quinoxaline CAS No. 32998-26-8

2-Chloro-3-(piperidin-1-yl)quinoxaline

Cat. No.: B183479
CAS No.: 32998-26-8
M. Wt: 247.72 g/mol
InChI Key: HDZLRVKTLOUROS-UHFFFAOYSA-N
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Description

2-Chloro-3-(piperidin-1-yl)quinoxaline is a useful research compound. Its molecular formula is C13H14ClN3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-piperidin-1-ylquinoxaline
Source PubChem
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InChI

InChI=1S/C13H14ClN3/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLRVKTLOUROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30285449
Record name 2-chloro-3-(piperidin-1-yl)quinoxaline
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Molecular Weight

247.72 g/mol
Source PubChem
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CAS No.

32998-26-8
Record name 2-Chloro-3-(1-piperidinyl)quinoxaline
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Record name NSC 41971
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Record name NSC41971
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Record name 2-chloro-3-(piperidin-1-yl)quinoxaline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Emergence of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline nucleus allows for extensive functionalization, enabling the modulation of its physicochemical and pharmacological profiles. This has led to the development of numerous quinoxaline-containing compounds with therapeutic potential.

This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, This compound . This compound is of particular interest due to the presence of a reactive chlorine atom, which serves as a handle for further synthetic modifications, and a piperidine moiety, a common functional group in many approved pharmaceuticals that can influence solubility, lipophilicity, and target engagement. This guide will delve into its synthesis, physicochemical characteristics, reactivity, and potential applications, providing a foundational resource for researchers in drug discovery and organic synthesis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development and chemical synthesis. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and handling.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 32998-26-8[3]
Molecular Formula C₁₃H₁₄ClN₃[4]
Molecular Weight 247.73 g/mol [4]
Melting Point 64-66 °C[3][5]
Physical Form Powder[3]
Storage Temperature Room Temperature[3]

Further experimental determination of properties such as boiling point, solubility in various solvents, pKa, and logP is recommended for a complete physicochemical profile.

Synthesis of this compound

The primary route for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,3-dichloroquinoxaline. This precursor is typically prepared by the chlorination of quinoxaline-2,3(1H,4H)-dione.[6]

Synthesis of the Precursor: 2,3-Dichloroquinoxaline

The synthesis of 2,3-dichloroquinoxaline is a crucial first step. A common and effective method involves the reaction of quinoxaline-2,3(1H,4H)-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline [6]

  • Materials:

    • Quinoxaline-2,3(1H,4H)-dione

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Crushed ice

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione and phosphorus oxychloride.

    • Add a catalytic amount of DMF to the mixture.

    • Heat the reaction mixture to reflux for approximately 90 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid product will precipitate out of the solution.

    • Collect the solid by filtration and wash thoroughly with cold water.

    • Dry the product to obtain 2,3-dichloroquinoxaline. The product can be further purified by recrystallization from a suitable solvent system such as chloroform and n-hexane.

Nucleophilic Aromatic Substitution (SNAr) for this compound

With the 2,3-dichloroquinoxaline precursor in hand, the target compound is synthesized by reacting it with piperidine. The reaction proceeds via a stepwise SNAr mechanism, where one of the chlorine atoms is displaced by the piperidine nucleophile. Controlling the stoichiometry and reaction conditions is key to favoring the monosubstituted product.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2,3-Dichloroquinoxaline

    • Piperidine

    • Ethanol or another suitable polar aprotic solvent (e.g., DMF, acetonitrile)

    • Triethylamine (or another suitable base, if piperidine is used as a salt)

    • Water

  • Procedure:

    • Dissolve 2,3-dichloroquinoxaline in ethanol in a round-bottom flask.

    • Add piperidine (typically 1.0 to 1.2 equivalents) to the solution. If piperidine hydrochloride is used, add an equivalent of a non-nucleophilic base like triethylamine.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux for several hours). The progress of the reaction should be monitored by TLC to observe the consumption of the starting material and the formation of the product.

    • Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure.

    • The crude product is then worked up, which may involve partitioning between an organic solvent and water.

    • The organic layer is washed, dried, and concentrated.

    • Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis (SNAr) start1 Quinoxaline-2,3(1H,4H)-dione reagent1 POCl₃, DMF (cat.) start1->reagent1 product1 2,3-Dichloroquinoxaline reagent1->product1 start2 2,3-Dichloroquinoxaline product1->start2 Intermediate reagent2 Piperidine, Ethanol start2->reagent2 product2 This compound reagent2->product2

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported spectral data for the compound and its close analogs.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the quinoxaline ring system and the aliphatic protons of the piperidine ring. A database entry for the ¹H NMR spectrum of this compound in CDCl₃ has been noted.[4][7] Based on related structures, the aromatic protons would likely appear in the range of δ 7.5-8.1 ppm, while the piperidine protons would be observed as multiplets in the upfield region, typically between δ 1.6-3.6 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the quinoxaline core and the piperidine ring. The carbons of the quinoxaline ring are expected in the aromatic region (δ 120-155 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-55 ppm).[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹[10]

  • Aliphatic C-H stretching (piperidine): ~2950-2850 cm⁻¹[8]

  • C=N and C=C stretching (quinoxaline ring): ~1610-1500 cm⁻¹[8][10]

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 247. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.[11] Common fragmentation pathways would likely involve the loss of the piperidine ring or the chlorine atom.[8]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the remaining chlorine atom at the 2-position. The electron-donating nature of the piperidine group at the 3-position can influence the reactivity of this chlorine atom in subsequent nucleophilic substitution reactions.

Further Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is still susceptible to nucleophilic attack, allowing for the synthesis of a diverse range of 2,3-disubstituted quinoxaline derivatives.[12] The piperidine substituent, being an electron-donating group, may slightly decrease the electrophilicity of the C-2 carbon compared to the parent 2,3-dichloroquinoxaline. However, the inherent electron-deficient nature of the pyrazine ring still allows for SNAr reactions to occur, often requiring slightly more forcing conditions (e.g., higher temperatures or stronger nucleophiles) compared to the first substitution.

Reactivity start This compound nucleophile Nucleophile (Nu⁻) start->nucleophile SNAr product 2-Nu-3-(piperidin-1-yl)quinoxaline nucleophile->product

Caption: General scheme for further SNAr on the title compound.

This reactivity opens up avenues for creating libraries of compounds with diverse functionalities at the 2-position, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of quinoxaline derivatives and specifically those containing piperidine moieties have shown significant promise in various therapeutic areas.

  • Anticancer Activity: Many quinoxaline derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition and DNA intercalation.[2][8][13] The piperidine moiety is also a common feature in many anticancer drugs.

  • Antimicrobial and Antiviral Activity: The quinoxaline scaffold is a key component of several antimicrobial and antiviral agents.[10] The introduction of a piperidine group can modulate the pharmacokinetic properties and potentially enhance the activity of these compounds.

  • Central Nervous System (CNS) Activity: The piperidine ring is a well-known scaffold in CNS drug discovery, often contributing to blood-brain barrier penetration.[1] This suggests that piperidinyl-quinoxaline derivatives could be explored for their potential in treating neurological disorders.

The title compound, with its reactive chlorine atom, serves as a valuable intermediate for the synthesis of more complex molecules for biological screening. Its utility lies in its potential to be a building block in the generation of compound libraries for high-throughput screening against a multitude of biological targets.

Conclusion

This compound is a synthetically accessible and reactive intermediate with significant potential in the fields of medicinal chemistry and materials science. Its preparation via a straightforward nucleophilic aromatic substitution reaction on 2,3-dichloroquinoxaline makes it a readily available scaffold for further chemical exploration. The presence of both a reactive chlorine atom and a piperidine moiety provides a unique combination of features for the development of novel compounds with diverse pharmacological profiles. Further research into the specific biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

  • A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem. (2025).
  • An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context. BenchChem. (2025).
  • Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. The Royal Society of Chemistry. (n.d.).
  • Synthesis and biological activity studies of quinoxaline deriv
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. (2025).
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • Birajdar, et al. (2022). Synthesis and biological evaluation of some novel quinoxaline derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. (n.d.).
  • This compound | 32998-26-8. Sigma-Aldrich. (n.d.).
  • 2-chloro-3-piperidinoquinoxaline - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. (n.d.).
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. (2020).
  • This compound. Sigma-Aldrich. (n.d.).
  • Quinoxaline, its derivatives and applications: A st
  • Mass Spectrometry: Fragment
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH. (n.d.).
  • 2-chloro-3-piperidinoquinoxaline - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.).
  • 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline - Optional[13C NMR]. SpectraBase. (n.d.).
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem. (n.d.).

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-3-(piperidin-1-yl)quinoxaline, a heterocyclic compound with significant potential in medicinal chemistry. This document moves beyond a simple recitation of analytical data, offering a rationale-driven approach to its synthesis and characterization. We will delve into the causality behind the synthetic strategy and the interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The protocols and data presented herein are designed to be self-validating, providing researchers with a robust methodology for confirming the structure and purity of this important molecular scaffold.

Introduction: The Quinoxaline Scaffold and the Significance of Substitution

Quinoxaline derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications[1]. The bicyclic heteroaromatic system of quinoxaline offers a privileged scaffold that is amenable to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a piperidinyl moiety at the 3-position and a chlorine atom at the 2-position of the quinoxaline ring system creates a molecule, this compound, with a unique electronic and steric profile that is of considerable interest for further functionalization and biological screening.

The precise confirmation of the molecular structure of such derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the reliability of downstream biological data. This guide provides a detailed walkthrough of the necessary synthetic and analytical steps to confidently elucidate the structure of this compound.

Synthetic Strategy: A Rationale-Driven Approach

The most logical and efficient synthetic route to this compound commences with a readily available precursor, 2,3-dichloroquinoxaline. This strategy is predicated on the differential reactivity of the two chlorine atoms, allowing for a regioselective nucleophilic aromatic substitution (SNAr) with piperidine.

Synthesis of the Precursor: 2,3-Dichloroquinoxaline

The synthesis of 2,3-dichloroquinoxaline is a well-established two-step process starting from o-phenylenediamine and oxalic acid.

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

The initial condensation of o-phenylenediamine with oxalic acid provides the stable quinoxaline-2,3(1H,4H)-dione. This reaction forms the core quinoxaline ring system.

Step 2: Chlorination of Quinoxaline-2,3(1H,4H)-dione

The subsequent chlorination of the dione is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF. This reaction replaces the hydroxyl groups of the tautomeric enol form with chlorine atoms, yielding 2,3-dichloroquinoxaline[2].

Regioselective Nucleophilic Aromatic Substitution

The reaction of 2,3-dichloroquinoxaline with piperidine is the crucial step in the synthesis of the title compound. The electron-withdrawing nature of the quinoxaline ring system activates the chlorine atoms towards nucleophilic attack. The substitution of the first chlorine atom with piperidine deactivates the second chlorine atom to some extent, allowing for the isolation of the mono-substituted product under controlled conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful synthesis of the precursors and the final product can be monitored and confirmed at each stage.

Materials and Methods
  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 2,3-Dichloroquinoxaline

  • Piperidine

  • Triethylamine (Et₃N)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Step-by-Step Protocol

Part A: Synthesis of 2,3-Dichloroquinoxaline

  • Condensation: In a round-bottom flask, a mixture of o-phenylenediamine (1 eq.) and oxalic acid dihydrate (1.2 eq.) in 4M hydrochloric acid is heated at reflux for 2 hours. The resulting precipitate, quinoxaline-2,3(1H,4H)-dione, is collected by filtration, washed with water, and dried.

  • Chlorination: The dried quinoxaline-2,3(1H,4H)-dione (1 eq.) is carefully added to an excess of phosphorus oxychloride (5-10 eq.) containing a catalytic amount of DMF. The mixture is heated at reflux for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate, 2,3-dichloroquinoxaline, is filtered, washed with cold water, and recrystallized from ethanol[2].

Part B: Synthesis of this compound

  • Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1 eq.) in a suitable solvent such as ethanol or acetonitrile, is added piperidine (1.1 eq.) and a base such as triethylamine (1.2 eq.) to scavenge the HCl byproduct.

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water to remove triethylamine hydrochloride and any unreacted piperidine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford pure this compound as a solid.

Spectroscopic Structure Elucidation

The unequivocal identification of this compound relies on a synergistic application of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. An experimental ¹H NMR spectrum for 2-chloro-3-piperidinoquinoxaline is available and shows the expected signals[3].

Table 1: Predicted and Experimental ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.85dd1HH-5 or H-8Aromatic protons on the benzene ring, split by neighboring aromatic protons.
~7.65m2HH-6 and H-7Overlapping signals for the two central aromatic protons.
~7.45dd1HH-8 or H-5Aromatic proton on the benzene ring.
~3.60t4HH-2' and H-6' (piperidine)Protons on the carbons adjacent to the nitrogen of the piperidine ring.
~1.70m6HH-3', H-4', and H-5' (piperidine)Protons on the remaining carbons of the piperidine ring.

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is based on an experimental spectrum from SpectraBase[3].

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~152.0C-3Carbon attached to the piperidinyl nitrogen, deshielded.
~148.5C-2Carbon bearing the chlorine atom, deshielded.
~141.0C-4a, C-8aQuaternary carbons at the ring fusion.
~129.5C-6, C-7Aromatic CH carbons.
~128.0C-5, C-8Aromatic CH carbons.
~51.0C-2', C-6' (piperidine)Carbons adjacent to the nitrogen in the piperidine ring.
~26.0C-4' (piperidine)Carbon at the para position in the piperidine ring.
~24.5C-3', C-5' (piperidine)Remaining carbons in the piperidine ring.

Predicted values are based on general principles and data for analogous structures.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 247 for the ¹²C, ³⁵Cl isotope and a significant M+2 peak at m/z 249 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. The exact mass would be 247.0876 g/mol [3].

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways:

    • Loss of a chlorine radical: [M - Cl]⁺ at m/z 212.

    • Loss of the piperidine ring: Fragmentation of the piperidine ring can lead to a series of peaks corresponding to the loss of alkyl fragments. A prominent fragmentation would be the loss of a C₄H₈ fragment via a retro-Diels-Alder type reaction of the piperidine ring, followed by loss of an ethyl radical.

    • Cleavage of the quinoxaline ring: The quinoxaline ring can undergo cleavage, typically with the loss of HCN (27 amu), which is a common fragmentation for nitrogen-containing aromatic heterocycles.

Fragmentation_Pathway M [M]⁺˙ m/z 247/249 M_minus_Cl [M-Cl]⁺ m/z 212 M->M_minus_Cl - Cl• M_minus_C4H8 [M-C₄H₈]⁺˙ m/z 191 M->M_minus_C4H8 - C₄H₈ Quinoxaline_fragment [C₈H₅N₂]⁺ m/z 129 M_minus_Cl->Quinoxaline_fragment - C₅H₉N

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
2950-2850StrongAliphatic C-H stretch (piperidine)
~1600MediumC=N stretch (quinoxaline ring)
1580-1450Medium-StrongAromatic C=C skeletal vibrations
~1100MediumC-N stretch
~800-700StrongC-Cl stretch

The presence of strong aliphatic C-H stretching bands confirms the incorporation of the piperidine ring, while the aromatic C-H and C=C/C=N vibrations are characteristic of the quinoxaline core.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is essential for handling and further development of the compound.

Table 4: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₄ClN₃Calculated
Molecular Weight247.73 g/mol Calculated
Melting Point64-66 °CExperimental
Physical FormPowder
IUPAC NameThis compound
InChI KeyHDZLRVKTLOUROS-UHFFFAOYSA-N

Conclusion

The structural elucidation of this compound is a multi-faceted process that integrates a logical synthetic strategy with comprehensive spectroscopic analysis. This guide has provided a detailed, rationale-driven framework for its synthesis via nucleophilic substitution on 2,3-dichloroquinoxaline and its characterization by NMR, MS, and IR spectroscopy. The provided protocols and predicted data serve as a robust reference for researchers in the field, ensuring the confident identification and further investigation of this promising molecular scaffold in drug discovery and development programs.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Structure Elucidation o_phenylenediamine o-Phenylenediamine + Oxalic Acid quinoxaline_dione Quinoxaline-2,3-dione o_phenylenediamine->quinoxaline_dione Condensation dichloroquinoxaline 2,3-Dichloroquinoxaline quinoxaline_dione->dichloroquinoxaline Chlorination (POCl₃) target_molecule This compound dichloroquinoxaline->target_molecule SₙAr with Piperidine NMR NMR Spectroscopy (¹H and ¹³C) target_molecule->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) target_molecule->MS IR IR Spectroscopy (Functional Groups) target_molecule->IR Final_Structure Confirmed Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Caption: Integrated workflow for the synthesis and structural elucidation of this compound.

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides . Chemical Papers. [Link]

  • Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds . PubMed. [Link]

  • SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES . Moroccan Journal of Heterocyclic Chemistry. [Link]

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Synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline from o-Phenylenediamine

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoxaline core allows for strategic functionalization at the 2 and 3-positions, enabling the fine-tuning of biological activity. This guide details a robust and logical three-step synthetic pathway to this compound, a valuable intermediate for drug development, starting from the readily available precursor, o-phenylenediamine. The narrative will focus on the causality behind experimental choices, providing field-proven insights for researchers and scientists.

Overall Synthetic Strategy

The synthesis is efficiently executed in three distinct stages, beginning with the construction of the core quinoxaline ring system, followed by functionalization to introduce the necessary reactive handles for the final substitution.

  • Cyclocondensation: Reaction of o-phenylenediamine with oxalic acid to form the stable quinoxaline-2,3(1H,4H)-dione intermediate.

  • Chlorination: Conversion of the hydroxyl groups of the dione to reactive chloro groups using phosphorus oxychloride (POCl₃) to yield 2,3-dichloroquinoxaline.

  • Nucleophilic Aromatic Substitution (SNAr): Selective mono-substitution of a chloro group on 2,3-dichloroquinoxaline with piperidine to afford the target compound.

Synthetic_Workflow A o-Phenylenediamine B Quinoxaline-2,3(1H,4H)-dione A->B Oxalic Acid, HCl C 2,3-Dichloroquinoxaline B->C POCl₃, Reflux D This compound C->D Piperidine, Controlled Temp.

Sources

2-Chloro-3-(piperidin-1-yl)quinoxaline CAS number and physical data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-(piperidin-1-yl)quinoxaline (CAS: 32998-26-8)

Introduction

The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its structural framework is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] The versatility of the quinoxaline nucleus allows for strategic chemical modifications that can fine-tune its biological and physicochemical properties. This technical guide provides a comprehensive analysis of this compound, a specific derivative that combines the quinoxaline core with two key substituents: a reactive chlorine atom and a piperidinyl moiety. This combination makes it a valuable intermediate for further chemical elaboration and a compound of interest for biological screening. This document, intended for researchers, scientists, and drug development professionals, will detail the compound's physical properties, a robust synthetic protocol, and its potential applications in modern drug discovery.

PART 1: Physicochemical and Structural Data

The fundamental identity and characteristics of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
CAS Number 32998-26-8[7]
Molecular Formula C₁₃H₁₄ClN₃[8]
Molecular Weight 247.73 g/mol [7]
IUPAC Name This compound[8]
Melting Point 64-66 °C
Physical Form Powder
InChI Key HDZLRVKTLOUROS-UHFFFAOYSA-N[8]
Canonical SMILES C1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl[8]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the availability of the starting material, 2,3-dichloroquinoxaline, and the high reactivity of the C-Cl bond towards nucleophiles, which is activated by the electron-withdrawing nitrogen atoms in the pyrazine ring.

Synthetic Workflow

The reaction involves the selective substitution of one chlorine atom from 2,3-dichloroquinoxaline with piperidine. The use of a base, such as triethylamine or potassium carbonate, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Final Product SM1 2,3-Dichloroquinoxaline Reaction Nucleophilic Aromatic Substitution (Reflux) SM1->Reaction + SM2 Piperidine SM2->Reaction Reagent Solvent (e.g., Ethanol) Base (e.g., Triethylamine) Reagent->Reaction Catalyzes Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a self-validating system based on established methodologies for the synthesis of substituted quinoxalines.[5][9]

Materials:

  • 2,3-Dichloroquinoxaline (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Ethanol (or Acetonitrile), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 eq) in anhydrous ethanol (25 mL per mmol of starting material) in a round-bottom flask, add piperidine (1.1 eq).

  • Base Addition: Add triethylamine (1.5 eq) to the mixture. The triethylamine acts as an acid scavenger for the HCl produced, preventing the protonation of the piperidine nucleophile and driving the reaction forward.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. This step removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

PART 3: Applications in Drug Discovery

The title compound is not just a chemical entity but a strategic building block for developing novel therapeutic agents. The quinoxaline core is a known pharmacophore, and its substituents are critical for modulating biological activity.

Rationale for Biological Interest
  • Privileged Scaffold: Quinoxaline derivatives are known to interact with a variety of biological targets. They have been successfully developed as kinase inhibitors, DNA intercalators, and receptor antagonists.[1][5][6]

  • Reactive 'Chloro' Handle: The chlorine atom at the 2-position is a versatile functional group. It can serve as a leaving group in further nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

  • Pharmacokinetic Modulation: The piperidine moiety is a common substituent in many approved drugs. Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a basic nitrogen center for salt formation or hydrogen bonding with biological targets, thereby favorably influencing the compound's pharmacokinetic and pharmacodynamic profile.

Potential Therapeutic Mechanisms

While specific biological data for this compound is limited in public literature, its structure suggests potential activity in areas where quinoxalines have proven effective, such as oncology. Many quinoxaline-based anticancer agents function by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.

G cluster_pathway Conceptual Kinase Inhibition Pathway cluster_outcome Cellular Outcome ATP ATP Kinase Kinase ATP-Binding Site ATP->Kinase:port Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate (Active Signal) Kinase->PhosphoSubstrate Substrate->PhosphoSubstrate Phosphorylation Outcome Signal Transduction Blocked Inhibitor Quinoxaline Derivative Inhibitor->Kinase:port Blocks Binding

Sources

Characterization of 2-Chloro-3-(piperidin-1-yl)quinoxaline: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-Chloro-3-(piperidin-1-yl)quinoxaline. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, adhering to the principles of scientific integrity. This guide will delve into the analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for the title compound. Detailed experimental protocols, data interpretation, and visual aids are provided to facilitate a thorough understanding for researchers in drug discovery and organic synthesis.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a piperidine moiety at the 3-position and a chlorine atom at the 2-position of the quinoxaline scaffold can significantly modulate the compound's physicochemical properties and biological activity. Accurate and unambiguous structural elucidation is paramount in the drug discovery pipeline, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide focuses on the detailed spectroscopic characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The quinoxaline core provides aromatic signals in NMR and characteristic vibrations in IR spectroscopy. The piperidine ring introduces aliphatic protons and carbons, and the chloro-substituent influences the electronic environment of the quinoxaline ring and provides a characteristic isotopic pattern in mass spectrometry.

G cluster_quinoxaline Quinoxaline Core cluster_piperidine Piperidine Moiety q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 q6 q5->q6 q6->q1 q7 q6->q7 q8 q7->q8 q9 q8->q9 q10 q9->q10 q10->q5 C2 Cl Cl C2->Cl C-Cl Bond C3 N1_pip C3->N1_pip C-N Bond N1 N4 C4a C8a C5 C6 C7 C8 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 C2_pip C6_pip C3_pip C5_pip C4_pip G M [M]⁺ m/z = 247/249 M_minus_Cl [M - Cl]⁺ m/z = 212 M->M_minus_Cl - Cl Piperidine_frag [Piperidine]⁺ m/z = 84 M->Piperidine_frag cleavage M_minus_Cl_minus_C2H4 [M - Cl - C₂H₄]⁺ m/z = 184 M_minus_Cl->M_minus_Cl_minus_C2H4 - C₂H₄ Quinoxaline_frag [Quinoxaline]⁺ m/z = 129 M_minus_Cl->Quinoxaline_frag rearrangement

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to acquire the mass spectrum.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3060-3010MediumAromatic C-H stretch
2940-2850StrongAliphatic C-H stretch (piperidine)
1600-1450Medium-StrongC=C and C=N stretching (quinoxaline ring)
1350-1250StrongC-N stretching
800-700StrongC-Cl stretching
Interpretation and Rationale
  • Aromatic C-H Stretch: The weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic quinoxaline ring.

  • Aliphatic C-H Stretch: The strong absorptions in the 2850-2940 cm⁻¹ region are due to the C-H stretching vibrations of the CH₂ groups in the piperidine ring.

  • Ring Vibrations: The absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the quinoxaline core.

  • C-N and C-Cl Stretches: A strong band for the C-N stretch is expected in the fingerprint region, as is a strong band for the C-Cl stretch at lower wavenumbers.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Conclusion

The comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the unambiguous characterization of this compound. Each technique offers complementary information that, when combined, confirms the molecular structure and purity of the compound. The provided protocols and interpretations serve as a robust guide for researchers, ensuring data integrity and facilitating the advancement of research and development in medicinal chemistry.

References

  • SpectraBase. 2-chloro-3-piperidinoquinoxaline. Wiley-VCH. [Link]

A Technical Guide to the Mechanisms of Action of Substituted Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its unique chemical architecture allows for versatile substitution, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the primary mechanisms of action through which substituted quinoxaline compounds exert their effects, with a significant focus on their role as protein kinase inhibitors. We will dissect the molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds. Beyond kinase inhibition, this guide will also illuminate other critical mechanisms, including DNA intercalation and antimicrobial activities, offering a comprehensive mechanistic overview for researchers in the field of drug discovery and development.

Introduction: The Versatility of the Quinoxaline Scaffold

Quinoxaline, a bicyclic aromatic compound composed of a benzene ring fused to a pyrazine ring, has long captured the attention of medicinal chemists. This scaffold is not only synthetically accessible but also serves as a versatile template for designing molecules that can interact with a diverse range of biological targets. The ability to readily modify the quinoxaline core at multiple positions has led to the development of compounds with activities spanning from anticancer and antimicrobial to antiviral and anti-inflammatory. This guide aims to move beyond a simple cataloging of these activities and instead provide a deep, mechanistically-focused understanding of how these compounds function at a molecular level, equipping researchers with the knowledge to both understand existing agents and design future therapeutics.

Chapter 1: Targeting Protein Kinases - The Dominant Paradigm

The most extensively studied and clinically relevant mechanism of action for substituted quinoxalines is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The Kinase Superfamily: A Primer

The human genome contains over 500 protein kinase genes, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins. Kinase-mediated signaling pathways are fundamental to processes such as cell growth, proliferation, differentiation, and survival.

Quinoxalines as ATP-Competitive Inhibitors

The vast majority of quinoxaline-based kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The planar nature of the quinoxaline ring system allows it to fit snugly into the predominantly hydrophobic adenine-binding region of the ATP pocket. Specific substitutions on the quinoxaline core are then strategically designed to form key interactions, such as hydrogen bonds with the "hinge" region of the kinase, which is a critical determinant of binding affinity and selectivity.

Case Study: The Mechanism of Omipalisib (GSK2126458) - A Dual PI3K/mTOR Inhibitor

Omipalisib is a potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway frequently activated in cancer. The mechanism of Omipalisib is a prime example of a substituted quinoxaline acting as a dual ATP-competitive inhibitor. Its quinoxaline core occupies the adenine-binding region, while a sulfonamide substituent forms crucial hydrogen bonds with the hinge region of both PI3K and mTOR. This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR pathway, resulting in the suppression of tumor cell growth and proliferation.

Below is a diagram illustrating the central role of PI3K and mTOR in cellular signaling and the point of intervention for Omipalisib.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Omipalisib Omipalisib (Quinoxaline Inhibitor) Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1

Caption: PI3K/mTOR signaling pathway and the inhibitory action of Omipalisib.

Experimental Workflow: Characterizing a Novel Quinoxaline Kinase Inhibitor

The characterization of a new quinoxaline-based kinase inhibitor follows a logical, multi-stage process designed to validate its potency, selectivity, and cellular mechanism of action.

1. In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

  • Objective: To determine the direct inhibitory effect of the compound on the target kinase's enzymatic activity.

  • Methodology:

    • A reaction mixture is prepared containing the purified kinase, the kinase-specific substrate, and ATP.

    • The substituted quinoxaline compound is added at various concentrations.

    • The reaction is incubated to allow for phosphorylation.

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Luminescence is measured, which is directly proportional to kinase activity. The data is then used to calculate an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Cellular Target Engagement Assay (e.g., NanoBRET™ Assay)

  • Objective: To confirm that the compound can bind to its intended kinase target within a live cell environment.

  • Methodology:

    • Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

    • A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells.

    • In the absence of an inhibitor, the tracer binds to the kinase, bringing it in close proximity to the NanoLuc® luciferase. This results in Bioluminescence Resonance Energy Transfer (BRET).

    • The substituted quinoxaline compound is added. If it binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

    • The BRET ratio is measured to quantify the compound's binding affinity in live cells.

3. Downstream Signaling Analysis (Western Blotting)

  • Objective: To verify that the compound's binding to the target kinase leads to the inhibition of its downstream signaling pathway.

  • Methodology:

    • Cancer cells are treated with the quinoxaline inhibitor at various concentrations.

    • After treatment, the cells are lysed to extract proteins.

    • Protein concentrations are determined, and equal amounts are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated (active) form of a known downstream substrate of the target kinase.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, generating a chemiluminescent signal.

    • A decrease in the signal for the phosphorylated substrate with increasing inhibitor concentration confirms the on-target effect of the compound.

The following diagram outlines this comprehensive workflow.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Compound Substituted Quinoxaline Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound->Assay IC50 Determine IC50 Value Assay->IC50 Target Cellular Target Engagement (e.g., NanoBRET™) IC50->Target Western Downstream Signaling (Western Blot) Target->Western CellViability Phenotypic Assay (e.g., CellTiter-Glo®) Western->CellViability Model Animal Model (e.g., Xenograft) CellViability->Model Efficacy Evaluate Efficacy & Toxicity Model->Efficacy

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Chapter 2: Beyond Kinases - Expanding the Mechanistic Landscape

While kinase inhibition is a dominant theme, the versatility of the quinoxaline scaffold allows it to interact with other crucial cellular machinery.

DNA Intercalation and Topoisomerase Inhibition

Certain planar, aromatic quinoxaline derivatives can function as DNA intercalating agents. This mechanism involves the insertion of the flat quinoxaline ring system between the base pairs of the DNA double helix. This intercalation can lead to several cytotoxic outcomes:

  • It can physically obstruct the processes of DNA replication and transcription.

  • It can interfere with the function of topoisomerase enzymes, which are responsible for managing DNA topology. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds can lead to the accumulation of permanent DNA strand breaks, ultimately triggering apoptosis.

Antimicrobial Mechanisms

Substituted quinoxalines have also emerged as a promising class of antimicrobial agents. Their mechanisms of action in bacteria are varied but often involve the inhibition of essential bacterial enzymes that lack a close homolog in humans, providing a degree of selective toxicity. One notable target is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication. By inhibiting this enzyme, quinoxaline compounds can effectively halt bacterial proliferation. Other reported antimicrobial mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of other key metabolic enzymes.

Receptor Antagonism: The Case of AMPA Receptors

In the central nervous system, specific quinoxaline derivatives have been developed as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the brain. Overactivation of these receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in conditions like stroke and epilepsy. Quinoxaline-based AMPA receptor antagonists competitively block the binding of glutamate, thereby reducing excessive neuronal excitation and offering a potential neuroprotective mechanism.

Chapter 3: Future Directions and Emerging Mechanisms

The exploration of quinoxaline's medicinal chemistry is far from over. New and innovative mechanisms of action are continually being investigated.

  • Covalent Inhibition: Designing quinoxalines with reactive groups ("warheads") that can form a permanent covalent bond with a specific residue (often a cysteine) in the target protein's active site. This can lead to increased potency and duration of action.

  • Targeted Protein Degradation: Incorporating the quinoxaline scaffold into proteolysis-targeting chimeras (PROTACs). In this approach, the quinoxaline moiety binds to the target protein, while another part of the PROTAC molecule recruits an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome.

  • Allosteric Modulation: Developing quinoxaline compounds that bind to a site on the target protein other than the active site (an allosteric site). This can lead to more subtle and selective modulation of the protein's activity compared to direct competitive inhibition.

Conclusion

The substituted quinoxaline scaffold represents a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility in its ability to interact with a wide array of biological targets. From the well-established paradigm of ATP-competitive kinase inhibition, exemplified by compounds like Omipalisib, to mechanisms involving DNA intercalation, bacterial enzyme inhibition, and receptor antagonism, quinoxalines continue to provide a rich source of therapeutic innovation. The detailed experimental workflows presented in this guide underscore the rigorous, multi-faceted approach required to elucidate these mechanisms, from initial in vitro validation to confirmation in a cellular context. As our understanding of disease biology deepens, and as novel chemical biology tools emerge, the future of quinoxaline-based drug discovery is poised for further expansion into new and exciting mechanistic territories.

References

  • Title: Discovery of a Potent and Selective Orally Bioavailable PI3K/mTOR Inhibitor (GSK2126458) with Promising Preclinical Antitumor Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The PI3K/mTOR dual inhibitor GSK2126458 is a potent inhibitor of a diverse panel of human tumor cell lines Source: Investigational New Drugs URL: [Link]

  • Title: Synthesis, DNA-binding, and topoisomerase II inhibition of novel quinoxaline derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Synthesis and antibacterial evaluation of some new quinoxaline derivatives Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design and synthesis of novel quinoxaline-2,3(1H,4H)-dione derivatives as AMPA/kainate receptor antagonists Source: Bioorganic & Medicinal Chemistry URL: [Link]

A Comprehensive Technical Guide to the Synthesis of 2-Chloroquinoxaline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Chloroquinoxaline Scaffold

The quinoxaline nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Among its many derivatives, 2-chloroquinoxaline stands out as a particularly versatile and critical building block. The presence of a reactive chlorine atom at the 2-position provides a synthetic handle for a variety of nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery and development.[3][4] This guide provides an in-depth exploration of the primary and most reliable methods for the synthesis of 2-chloroquinoxaline, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for laboratory application.

Core Synthetic Strategy: The Chlorination of Quinoxalin-2(1H)-one

The most prevalent and time-tested method for the synthesis of 2-chloroquinoxaline is the chlorination of quinoxalin-2(1H)-one.[5] A crucial aspect to understand before delving into the experimental details is the tautomeric relationship between 2-hydroxyquinoxaline and quinoxalin-2(1H)-one.

Understanding the Tautomerism of the Precursor

2-Hydroxyquinoline and its nitrogen-containing heterocyclic analogs, such as 2-hydroxyquinoxaline, exist in a tautomeric equilibrium between the enol (lactim) and keto (lactam) forms.[6][7] In the case of 2-hydroxyquinoxaline, the equilibrium heavily favors the thermodynamically more stable quinoxalin-2(1H)-one (keto) form.[6][8] This is a critical consideration as the keto tautomer is the actual substrate in the chlorination reactions described below. The stability of the keto form is attributed to the greater strength of the C=O double bond compared to the C=N double bond and the amide resonance stabilization.

Primary Chlorination Reagents and Methodologies

The conversion of quinoxalin-2(1H)-one to 2-chloroquinoxaline is typically achieved using strong chlorinating agents that can effectively replace the hydroxyl group of the enol tautomer (present in a small equilibrium concentration) or, more accurately, the carbonyl oxygen of the keto tautomer with a chlorine atom. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most commonly employed reagents for this transformation.[9][10]

Method 1: Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful and effective reagent for the chlorination of quinoxalinones.[9] The reaction generally proceeds by refluxing the quinoxalin-2(1H)-one substrate in an excess of POCl₃.

Mechanism of Action: The reaction mechanism is believed to involve the initial phosphorylation of the carbonyl oxygen of the quinoxalin-2(1H)-one. This forms a highly reactive intermediate. A subsequent nucleophilic attack by a chloride ion leads to the displacement of the phosphate group and the formation of the desired 2-chloroquinoxaline.[9]

G cluster_legend Legend cluster_main General Chlorination Mechanism Mechanism_Node Reaction Intermediate Reagent_Node Reagent Product_Node Product Quinoxalinone Quinoxalin-2(1H)-one Intermediate Reactive Intermediate (e.g., Phosphate Ester) Quinoxalinone->Intermediate Phosphorylation/ Sulfinylation Chlorinating_Agent POCl₃ or SOCl₂ Chlorinating_Agent->Intermediate 2_Chloroquinoxaline 2-Chloroquinoxaline Intermediate->2_Chloroquinoxaline Nucleophilic Attack Byproducts Byproducts (e.g., H₃PO₄ or SO₂ + HCl) Intermediate->Byproducts Chloride_Ion Cl⁻ Chloride_Ion->Intermediate

Caption: General mechanism for the chlorination of quinoxalin-2(1H)-one.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend quinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (10-20 volumes).[9]

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 1.5 to 3 hours.[11][12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.[12]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (2-3 times).[11][12]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloroquinoxaline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[5]

Method 2: Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride is another effective reagent for the conversion of quinoxalin-2(1H)-one to 2-chloroquinoxaline.[10] It often requires milder conditions than POCl₃ and the byproducts are gaseous (SO₂ and HCl), which can simplify the work-up procedure.

Mechanism of Action: The reaction with thionyl chloride is thought to proceed through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber (to trap HCl and SO₂), add quinoxalin-2(1H)-one (1.0 eq) and thionyl chloride (5-10 volumes). A co-solvent such as toluene or chloroform may be used. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction (Vilsmeier-Haack conditions).[13]

  • Heating: Heat the mixture to reflux (the temperature will depend on the solvent used) for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Quenching and Extraction: Cautiously add the residue to ice-water. Basify the mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent in vacuo.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization as described for the POCl₃ method.

Comparative Analysis of POCl₃ and SOCl₂
FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
Reactivity Highly reactive, effective for a wide range of substrates.Generally milder, but still highly effective.
Reaction Conditions Typically requires higher temperatures (reflux in neat POCl₃).Can often be used under milder conditions, sometimes with a co-solvent.
Byproducts Phosphoric acid and HCl, requiring aqueous work-up and neutralization.Gaseous SO₂ and HCl, which can be removed by evaporation or scrubbing.
Work-up More involved due to quenching of excess reagent and neutralization.Can be simpler if excess reagent is removed by distillation.
Safety Highly corrosive and moisture-sensitive. Reacts violently with water.Highly corrosive, toxic, and moisture-sensitive. Reacts with water to release HCl and SO₂.

Modern Synthetic Approaches: Photoredox-Catalyzed Chlorination

In recent years, the development of milder and more environmentally benign synthetic methods has become a major focus. Photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the chlorination of heterocycles.[14]

A notable modern approach is the photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (CHCl₃) as the chlorine source.[15][16] This method is characterized by its mild reaction conditions, excellent regioselectivity for the C3 position, and the use of a readily available and inexpensive chlorinating agent.[14]

Reaction Principle: This process typically involves a photocatalyst that, upon excitation by visible light, initiates a radical chain reaction. The photocatalyst can abstract a hydrogen atom from the N-H bond of the quinoxalin-2(1H)-one, and the resulting radical can then react with chloroform to generate a trichloromethyl radical and ultimately achieve chlorination.[16]

G cluster_legend Legend cluster_main Photoredox-Catalyzed Chlorination Workflow Reactant_Node Reactant Catalyst_Node Catalyst/Light Intermediate_Node Radical Intermediate Product_Node Product Quinoxalinone Quinoxalin-2(1H)-one Quinoxalinone_Radical Quinoxalinone Radical Quinoxalinone->Quinoxalinone_Radical Photocatalyst Photocatalyst Excited_Catalyst Excited Photocatalyst* Photocatalyst->Excited_Catalyst Excitation Visible_Light Visible Light (hν) Visible_Light->Excited_Catalyst Excited_Catalyst->Quinoxalinone_Radical SET or HAT Chlorinated_Product 3-Chloroquinoxalin-2(1H)-one Quinoxalinone_Radical->Chlorinated_Product Reaction with CHCl₃ CHCl3 CHCl₃ (Chlorine Source) CHCl3->Chlorinated_Product

Sources

The Emerging Therapeutic Potential of Piperidinyl-Quinoxalines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1][2][3] Its synthetic tractability and ability to interact with various biological targets have led to the development of compounds with anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][4] Within this broad chemical space, the incorporation of a piperidinyl moiety has given rise to a particularly promising class of molecules: piperidinyl-quinoxalines. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological activities, and underlying mechanisms of action, supported by detailed experimental protocols and data-driven insights to facilitate the rational design of next-generation therapeutics.

The Piperidinyl-Quinoxaline Scaffold: A Privileged Architectural Motif

The conjugation of a piperidine ring to the quinoxaline core introduces a three-dimensional character that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The piperidine moiety can act as a versatile handle for introducing further substitutions, enabling fine-tuning of solubility, lipophilicity, and target engagement.[5] Moreover, the basic nitrogen atom of the piperidine ring can participate in crucial hydrogen bonding interactions within biological targets, enhancing binding affinity and specificity.[5] This unique combination of features makes the piperidinyl-quinoxaline scaffold a fertile ground for the discovery of novel therapeutic agents.

Synthetic Strategies: Building the Piperidinyl-Quinoxaline Core

The synthesis of piperidinyl-quinoxaline derivatives typically involves a multi-step approach, with the key step being the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[6] A general synthetic pathway is outlined below:

Experimental Protocol: General Synthesis of Piperidinyl-Quinoxaline Derivatives
  • Step 1: Synthesis of the Quinoxaline Core.

    • To a solution of a substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a 1,2-dicarbonyl compound (1.1 equivalents).[6]

    • Reflux the reaction mixture for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

    • Upon completion, cool the reaction mixture to room temperature and isolate the crude quinoxaline product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Introduction of the Piperidinyl Moiety.

    • The purified quinoxaline core, often halogenated at a specific position (e.g., 2-chloroquinoxaline), is reacted with a desired piperidine derivative.

    • Dissolve the quinoxaline derivative (1 equivalent) and the piperidine derivative (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to facilitate the nucleophilic substitution reaction.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete as monitored by TLC.

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final piperidinyl-quinoxaline product by column chromatography.

Physicochemical Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic peaks for both the quinoxaline and piperidine moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition of the compounds.

Therapeutic Applications and Mechanisms of Action

Piperidinyl-quinoxaline derivatives have demonstrated significant potential across multiple therapeutic areas. The following sections will explore their applications in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines.[1][2] The incorporation of a piperidinyl group has been shown to enhance this activity, often through multiple mechanisms of action.[5]

3.1.1. Inhibition of Key Signaling Pathways

Many piperidinyl-quinoxaline compounds exert their anticancer effects by targeting crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[1]

anticancer_pathway cluster_cell Cancer Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Piperidinyl_Quinoxaline Piperidinyl- Quinoxaline Piperidinyl_Quinoxaline->VEGFR Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis, Cell Survival ERK->Proliferation Promotes

Figure 1: Simplified signaling pathway of VEGFR inhibition by piperidinyl-quinoxalines.

3.1.2. Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, piperidinyl-quinoxalines have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[1][7] This is a critical mechanism for eliminating malignant cells.

Experimental Protocol: Evaluation of Anticancer Activity

A. Cell Viability Assay (MTT Assay) [8]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the piperidinyl-quinoxaline compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

B. Apoptosis Detection (Annexin V-FITC/PI Staining) [8]

  • Treat cancer cells with the test compounds for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.

C. Cell Cycle Analysis [8]

  • Treat cells with the compounds for 24-48 hours.

  • Fix the cells in ice-cold 70% ethanol.

  • Stain the cells with a solution containing PI and RNase.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
PQ-1 A549 (Lung)1.55Cell Cycle Arrest[9]
PQ-2 MCF-7 (Breast)7.5VEGFR-2 Inhibition[10]
PQ-3 HCT-116 (Colon)12.9Apoptosis Induction[10]
PQ-4 ACHN (Renal)1.5Not specified[9]

Table 1: In Vitro Anticancer Activity of Selected Piperidinyl-Quinoxaline Derivatives.

Antimicrobial Agents: Combating Bacterial Resistance

The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel antibacterial agents.[11] Piperidinyl-quinoxalines have emerged as a promising class of compounds with significant activity against various bacterial strains, including drug-resistant ones.[11]

3.2.1. Mechanism of Action

The precise antibacterial mechanism of piperidinyl-quinoxalines is still under investigation, but it is believed to involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes.[11] Some derivatives have also shown the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[11]

Experimental Protocol: Evaluation of Antibacterial Activity

A. Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a twofold serial dilution of the piperidinyl-quinoxaline compounds in a suitable broth medium.

  • Inoculate each dilution with a standardized bacterial suspension.

  • Incubate the cultures overnight at 37 °C.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Biofilm Inhibition Assay

  • Grow bacteria in the presence of sub-MIC concentrations of the test compounds in a 96-well plate.

  • After incubation, wash the wells to remove non-adherent bacteria.

  • Stain the remaining biofilm with crystal violet.

  • Solubilize the stain and measure the absorbance to quantify biofilm formation.

Neuroprotective Potential: A New Frontier in Neurological Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[12] Recent studies have highlighted the neuroprotective effects of certain quinoxaline derivatives, suggesting their potential as therapeutic agents for these devastating conditions.[13] The piperidinyl moiety can enhance blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system.[5]

3.3.1. Targeting Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[14] Piperidinyl-quinoxalines may exert their neuroprotective effects by modulating signaling pathways involved in these processes, such as the NF-κB and PI3K/Akt pathways.[14]

neuro_pathway cluster_neuron Neuron Oxidative_Stress Oxidative Stress Neuroinflammation NFkB NF-κB Pathway Oxidative_Stress->NFkB Activates Apoptosis Apoptosis NFkB->Apoptosis Promotes PI3K_Akt PI3K/Akt Pathway Neuronal_Survival Neuronal Survival and Protection PI3K_Akt->Neuronal_Survival Promotes Piperidinyl_Quinoxaline Piperidinyl- Quinoxaline Piperidinyl_Quinoxaline->NFkB Inhibits Piperidinyl_Quinoxaline->PI3K_Akt Activates

Figure 2: Proposed neuroprotective mechanisms of piperidinyl-quinoxalines.

Experimental Protocol: Evaluation of Neuroprotective Activity

A. In Vitro Neurotoxicity Assay

  • Culture neuronal cells (e.g., SH-SY5Y) and induce neurotoxicity using agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides.[15][16]

  • Co-treat the cells with various concentrations of the piperidinyl-quinoxaline compounds.

  • Assess cell viability using the MTT assay.[15]

B. Measurement of Reactive Oxygen Species (ROS)

  • Treat neuronal cells with the test compounds and a pro-oxidant stimulus.

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Measure the fluorescence intensity to quantify intracellular ROS levels.

Future Perspectives and Conclusion

The piperidinyl-quinoxaline scaffold holds immense promise for the development of novel therapeutics. The versatility of this chemical framework allows for the generation of diverse compound libraries with the potential to address a wide range of diseases. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substitutions on the piperidine and quinoxaline rings to optimize potency and selectivity.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical development.

References

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  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. (2015, January 29). National Institutes of Health. Retrieved January 15, 2026, from [Link]

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  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - NIH. (2022, September 1). National Institutes of Health. Retrieved January 15, 2026, from [Link]

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  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. (2022, September 1). American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

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  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase - ResearchGate. (2008, October 20). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid - Arabian Journal of Chemistry. (2013, May 1). ScienceDirect. Retrieved January 15, 2026, from [Link]

  • Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PubMed Central. (2023, June 29). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, October 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 15, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 2-Chloro-3-(piperidin-1-yl)quinoxaline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The functionalization of this privileged heterocycle is paramount for the development of novel therapeutic agents and for conducting detailed structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) on 2-Chloro-3-(piperidin-1-yl)quinoxaline. The chlorine atom at the C-2 position serves as a versatile synthetic handle, susceptible to displacement by a wide array of nucleophiles, thus enabling the synthesis of diverse compound libraries.[4][5][6] We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, explore the scope of applicable nucleophiles, and offer a field-proven troubleshooting guide to address common experimental challenges.

The Strategic Importance of the Quinoxaline Core

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, is recognized for its electrophilic nature, making it an ideal substrate for nucleophilic substitution reactions.[4][5] The presence of the two nitrogen atoms in the pyrazine ring withdraws electron density from the carbocyclic system, activating it towards nucleophilic attack. This is particularly pronounced at the C-2 and C-3 positions. In the case of this compound, the chlorine atom at C-2 is an excellent leaving group, setting the stage for facile functionalization. The piperidine moiety at the C-3 position, while having a modest electronic influence, provides a key structural element found in numerous biologically active molecules.[7][8][9]

The SNAr Mechanism: An Addition-Elimination Pathway

The substitution of the chlorine atom on the quinoxaline ring does not proceed through a classical SN1 or SN2 pathway, which are common for alkyl halides. Instead, it follows a two-step addition-elimination mechanism known as SNAr.[10]

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine. This attack, which is typically the rate-determining step, breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate called a Meisenheimer complex .[10] The negative charge is delocalized over the electron-withdrawing quinoxaline ring system, particularly onto the electronegative nitrogen atoms, which provides significant stabilization for this intermediate.

Step 2: Elimination of the Leaving Group In the second step, the aromaticity of the ring is restored by the elimination of the chloride leaving group. This step is generally fast. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are preferred as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive, thereby accelerating the initial addition step.[11]

Caption: The Addition-Elimination (SNAr) Mechanism.

Experimental Protocol: Synthesis of 2-Morpholino-3-(piperidin-1-yl)quinoxaline

This protocol details the reaction of this compound with morpholine, a representative secondary amine (N-nucleophile).

Materials and Reagents
  • This compound (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 261 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the addition of morpholine (131 µL, 1.5 mmol).

  • Reaction: Heat the mixture to 80-100 °C in a preheated oil bath. The piperidine moiety on the starting material makes the C-2 position highly susceptible to nucleophilic attack, often allowing for milder conditions than unsubstituted 2-chloroquinoxalines.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) to remove residual DMF, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-morpholino-3-(piperidin-1-yl)quinoxaline.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants: This compound K₂CO₃ B Purge with Inert Gas (Ar or N₂) A->B C Add Anhydrous DMF and Morpholine B->C D Heat to 80-100 °C C->D E Monitor by TLC D->E F Cool to RT & Quench with Water E->F G Extract with EtOAc F->G H Wash, Dry (Na₂SO₄), & Concentrate G->H I Purify via Column Chromatography H->I J Final Product: Characterize (NMR, MS) I->J

Caption: General workflow for nucleophilic substitution.

Scope of Nucleophiles & Reaction Conditions

The protocol described is adaptable to a wide range of nucleophiles. The choice of base and solvent may require optimization depending on the nucleophile's reactivity. Thiols, for instance, are generally excellent nucleophiles for SNAr reactions and may not require a strong base.[11]

Nucleophile Type Example Nucleophile Typical Base Solvent Temp (°C) Notes
N-Nucleophiles Primary/Secondary Amines (e.g., Aniline, Piperazine)K₂CO₃, Et₃NDMF, DMSO, EtOH80 - 120Base is used to neutralize the HCl formed.[2][12]
O-Nucleophiles Alcohols, Phenols (e.g., Methanol, Phenol)NaH, K₂CO₃, NaOMeTHF, DMF25 - 100A strong base is often required to generate the more nucleophilic alkoxide/phenoxide.[11][13]
S-Nucleophiles Thiols (e.g., Thiophenol)K₂CO₃, Et₃NDMF, EtOH25 - 80Thiols are highly nucleophilic and often react under milder conditions.[11][14]
C-Nucleophiles Stabilized Carbanions (e.g., Malonates)NaH, NaOEtTHF, DMSO25 - 100Requires strong base to deprotonate the carbon acid. Vicarious nucleophilic substitution (VNS) is also a known method for C-H functionalization on quinoxalines.[4][5]

Note: Data in this table is compiled from general literature on SNAr reactions with 2-chloroquinoxalines and serves as a guide. Yields and optimal conditions may vary.[2][13]

Troubleshooting Common Issues

Issue Possible Cause Recommended Solution
Low or No Reaction 1. Weak Nucleophile: The pKa of the nucleophile is too high (not acidic enough to be deprotonated easily or inherently not nucleophilic enough).• For O- or N-nucleophiles, use a stronger base (e.g., NaH, NaOt-Bu) to fully generate the more reactive conjugate base (alkoxide/amide).[11] • Increase the concentration of the nucleophile.
2. Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.• Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[11]
3. Suboptimal Temperature: The activation energy for the reaction has not been overcome.• Gradually increase the reaction temperature in 10-20 °C increments while monitoring for product formation and potential decomposition by TLC or LC-MS.[11]
Formation of Side Products 1. Decomposition: The starting material or product is unstable at the reaction temperature.• Lower the reaction temperature and allow for a longer reaction time. • Ensure a fully inert atmosphere to prevent oxidative side reactions.
2. Reaction with Solvent: At high temperatures, solvents like DMF can decompose or participate in side reactions.• If high temperatures are necessary, consider a more stable solvent like DMSO or sulfolane.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. The C-2 chlorine is readily displaced by a diverse array of nucleophiles via the SNAr mechanism. By understanding the underlying principles of this reaction and carefully selecting the appropriate conditions—particularly the solvent, base, and temperature—researchers can efficiently generate libraries of novel quinoxaline derivatives for further investigation in drug discovery and materials science.

References

  • Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution of Hydrogen. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. Available at: [Link]

  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel Quinoxaline Integrated Schiff Bases of N-Methyl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

  • Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents. ResearchGate. Available at: [Link]

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. Available at: [Link]

  • Reaction of 2-chloroquinoxaline with piperidine. ResearchGate. Available at: [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Bentham Science Publishers. Available at: [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Iraqi National Journal of Chemistry. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed. Available at: [Link]

  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]

  • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Semantic Scholar. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Palladium (II)-Catalyzed 2- (Phenylseleninyl) quinoxalines Synthesis via a Tandem Reaction of C-S Bond Direct Cross-Coupling/Sulfonylation. Preprints.org. Available at: [Link]

  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. Available at: [Link]

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Application Notes and Protocols: 2-Chloro-3-(piperidin-1-yl)quinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2] Quinoxaline derivatives have been extensively investigated and have shown potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][2][3] The versatility of the quinoxaline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific derivative, 2-Chloro-3-(piperidin-1-yl)quinoxaline . This molecule serves as a valuable intermediate and a potential pharmacophore in its own right. The presence of a reactive chlorine atom at the C2 position makes it an excellent precursor for further chemical elaboration through nucleophilic substitution reactions.[4] The piperidinyl moiety at the C3 position is a common feature in many bioactive compounds, often contributing to improved solubility, metabolic stability, and target engagement. This document provides a detailed overview of the synthesis, potential applications, and relevant protocols for researchers, scientists, and drug development professionals working with this promising chemical entity.

Synthesis of this compound: A Stepwise Protocol

The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors. The general strategy involves the initial formation of a 2,3-disubstituted quinoxaline core, followed by selective nucleophilic aromatic substitution.

Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution o_phenylenediamine o-Phenylenediamine quinoxaline_dione Quinoxaline-2,3(1H,4H)-dione o_phenylenediamine->quinoxaline_dione Condensation (Reflux in EtOH) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->quinoxaline_dione dichloroquinoxaline 2,3-Dichloroquinoxaline quinoxaline_dione->dichloroquinoxaline POCl₃, DMF (cat.) (Reflux, ~90 min) [10] final_product This compound dichloroquinoxaline->final_product Piperidine, Et₃N (Ethanol, Reflux) piperidine Piperidine piperidine->final_product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This protocol is adapted from established methods for the chlorination of quinoxaline-2,3-diones.[1][5]

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Deionized water

  • Chloroform or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinoxaline-2,3(1H,4H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, approximately 8-10 equivalents).

  • Add a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) for 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • In a fume hood, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • The crude 2,3-dichloroquinoxaline can be purified by recrystallization from a suitable solvent like ethanol or a mixture of chloroform and n-hexane to yield the final product.[1]

Protocol 2: Synthesis of this compound

This protocol is inferred from standard nucleophilic aromatic substitution reactions on 2,3-dichloroquinoxaline with secondary amines.[6]

Materials:

  • 2,3-Dichloroquinoxaline

  • Piperidine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Acetonitrile

  • Deionized water

Procedure:

  • Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol or acetonitrile in a round-bottom flask.

  • Add piperidine (1.1 to 1.5 equivalents) to the solution.

  • Add a base such as triethylamine (1.1 equivalents) or potassium carbonate (1.5 equivalents) to act as an acid scavenger.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, a solid may precipitate. If so, collect it by filtration. If not, add cold water to the reaction mixture to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Application in Oncology

The quinoxaline scaffold is a cornerstone in the development of modern anticancer agents.[7][8] Many derivatives function by inhibiting key signaling pathways that are dysregulated in cancer, such as those involving protein kinases.[9] The 2-chloro-3-amino substitution pattern is a common motif in quinoxaline-based kinase inhibitors.

Plausible Mechanism of Action: Kinase Inhibition

The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, while substituents at the C2 and C3 positions can form crucial interactions within the ATP-binding pocket of various kinases, leading to their inhibition. The piperidinyl group can occupy hydrophobic pockets and provide a vector for further functionalization to enhance selectivity and potency.

Kinase Inhibition cluster_pathway Cellular Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Quinoxaline This compound (Hypothesized Inhibitor) Quinoxaline->RTK Inhibits (ATP-competitive) AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Representative Biological Data of Analogous Compounds
Compound StructureCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline-Thiourea Derivative (Compound VIIIa)HepG2 (Liver)0.26[10]
Quinoxaline-Thiourea Derivative (Compound VIIIc)HCT-116 (Colon)0.36[10]
1,3-diphenylurea-quinoxaline (Compound 19)MGC-803 (Gastric)9.0[8]
Imidazo[1,2-a]quinoxaline (Compound 7j)EGFR WT0.193[7]
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[9]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.[9]

Application in Neuroscience

Quinoxaline derivatives are well-known for their activity in the central nervous system (CNS), particularly as antagonists of ionotropic glutamate receptors, such as the AMPA and NMDA receptors.[11] Overactivation of these receptors is implicated in various neurological and psychiatric disorders, making them important therapeutic targets.

Potential as Glutamate Receptor Modulators

The rigid quinoxaline scaffold can mimic the binding of endogenous ligands to glutamate receptors. The substituents at the C2 and C3 positions are critical for defining the selectivity and potency of these compounds. While many known antagonists are quinoxalinediones, the 2-chloro-3-amino scaffold also presents opportunities for developing novel CNS-active agents. For instance, the structurally related compound 6,7-dinitroquinoxaline-2,3-dione is a classic AMPA/kainate receptor antagonist used in neuroscience research.[12]

Structure-Activity Relationship (SAR) Insights

  • C2-Chloro Group: The chlorine atom at the C2 position is an electron-withdrawing group that activates the ring for nucleophilic substitution, making it a key synthetic handle.[4] In a final compound, its electronegativity and size can influence binding affinity with biological targets. In some cases, replacing the chloro group with other substituents is necessary to improve activity.[8]

  • C3-Piperidinyl Group: The piperidine ring is a saturated heterocycle that can adopt various conformations, potentially allowing for optimal fitting into a receptor's binding pocket. Its basic nitrogen atom can form ionic interactions or hydrogen bonds. Compared to the often-used piperazine moiety, piperidine lacks the second nitrogen atom, which can alter its hydrogen bonding capacity, lipophilicity, and metabolic profile, offering a different pharmacological outcome.

Conclusion

This compound is a versatile chemical entity with significant potential in medicinal chemistry. Its straightforward synthesis from 2,3-dichloroquinoxaline makes it an accessible building block for creating diverse libraries of compounds. Based on the extensive research on the quinoxaline scaffold, this compound and its derivatives are promising candidates for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. The protocols and data presented in this guide offer a foundational framework for researchers to explore the full potential of this valuable molecule.

References

  • Singh, P., & Kumar, A. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 19(5), 5848-5862. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445-458. Available from: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]

  • Jain, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1255. Available from: [Link]

  • Badran, M. M., et al. (2003). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 8(9), 685-695. Available from: [Link]

  • Hassan, A. A., et al. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Molecules, 27(15), 4984. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 35-59. Available from: [Link]

  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel Schiff’s Bases of Quinoxaline Derivatives for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Available from: [Link]

  • Chandra Sekhar, K. V. G., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(5), 1255. Available from: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 17(11), 13088-13106. Available from: [Link]

  • Leonetti, M., et al. (2006). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 137(2), 555-564. Available from: [Link]

  • Abdel Gawad, N. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2609. Available from: [Link]

  • El-Damasy, A. K., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7600. Available from: [Link]

  • Sharma, A., & Kumar, V. (2014). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 6(5), 58-69. Available from: [Link]

  • Tristán-Manzano, M., et al. (2015). Quinoxalines Potential to Target Pathologies. Current medicinal chemistry, 22(26), 3075–3108. Available from: [Link]

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The Versatile Scaffold: Harnessing 2-Chloro-3-(piperidin-1-yl)quinoxaline for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Core as a Privileged Structure in Medicinal Chemistry

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms, provides an ideal framework for interacting with a multitude of biological targets. This inherent versatility has established the quinoxaline core as a "privileged scaffold" in drug discovery, leading to the development of compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Within this important class of heterocycles, 2-Chloro-3-(piperidin-1-yl)quinoxaline emerges as a particularly valuable starting point for the synthesis of novel drug candidates. The presence of a reactive chlorine atom at the 2-position offers a convenient handle for a variety of chemical modifications, allowing for the systematic exploration of the chemical space around the quinoxaline core. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold, with a focus on its application in the discovery of novel kinase inhibitors for cancer therapy.

Synthesis of the this compound Scaffold: A Step-by-Step Protocol

The synthesis of the title scaffold is a straightforward process that begins with the readily available precursor, 2,3-dichloroquinoxaline. This key intermediate can be synthesized in high yield from the condensation of o-phenylenediamine with oxalic acid, followed by chlorination.[1][4] The subsequent selective mono-substitution with piperidine at one of the chloro-positions yields the desired scaffold. The increased reactivity of one chlorine atom over the other after the initial substitution allows for a controlled reaction.[5]

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This protocol outlines the synthesis of the key precursor, 2,3-dichloroquinoxaline, from quinoxaline-2,3(1H,4H)-dione.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, suspend quinoxaline-2,3(1H,4H)-dione (1.0 equivalent) in phosphorus oxychloride (POCl₃, ~4 mL per gram of dione).

  • With stirring, slowly heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool slightly and then remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully and slowly quench the reaction residue by pouring it onto crushed ice with vigorous stirring.

  • An off-white precipitate of 2,3-dichloroquinoxaline will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water and dry under vacuum to yield the product.[6]

Protocol 2: Synthesis of this compound

This protocol details the selective nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with piperidine.

Materials:

  • 2,3-Dichloroquinoxaline

  • Piperidine

  • Ethanol

  • Triethylamine (optional, as a base)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating

Procedure:

  • Dissolve 2,3-dichloroquinoxaline (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add piperidine (1.0-1.2 equivalents) to the solution. The reaction can be carried out at room temperature or with gentle heating to increase the rate.[7]

  • The reaction progress can be monitored by TLC. Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford pure this compound.

Derivatization Strategies: Expanding the Chemical Diversity

The true utility of the this compound scaffold lies in the reactivity of the C2-chloro group, which serves as a versatile anchor for introducing a wide array of substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly powerful tools for this purpose.[8][9]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinoxaline core and various aryl or heteroaryl boronic acids. This allows for the introduction of diverse aromatic systems, which can probe different regions of a target protein's binding site.

Suzuki_Coupling

Caption: Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination facilitates the synthesis of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C2 position. This is particularly valuable for introducing functionalities that can form key hydrogen bonds with the target protein.

Buchwald_Hartwig

Caption: Buchwald-Hartwig amination workflow.

Application in Anticancer Drug Discovery: Targeting Kinase Signaling Pathways

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with many exerting their effects through the inhibition of protein kinases.[2][10] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a particularly important target for quinoxaline-based inhibitors.[11][12] Derivatives of the this compound scaffold are well-suited to target the ATP-binding pocket of these kinases.

PI3K_Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of 2-(piperidin-1-yl)quinoxaline derivatives is highly dependent on the nature of the substituent at the C2 position. The following table summarizes hypothetical SAR data for a series of derivatives, illustrating how different functional groups can impact their inhibitory potency against a target kinase.

Compound IDR Group (at C2-position)Kinase IC₅₀ (nM)Antiproliferative Activity (GI₅₀, µM) - MCF-7 Cell Line
SCAFFOLD -Cl>10,000>50
DERIV-01 4-methoxyphenyl52015.2
DERIV-02 4-fluorophenyl2508.1
DERIV-03 3-aminophenyl852.5
DERIV-04 pyrimidin-5-yl401.1

Analysis of SAR:

  • C-C Coupled Aryl Groups (DERIV-01, DERIV-02): The introduction of an aryl group via Suzuki coupling leads to a significant increase in activity compared to the starting scaffold. The electron-withdrawing fluorine in DERIV-02 enhances potency compared to the electron-donating methoxy group in DERIV-01 , suggesting that electronic properties of the C2-substituent are important for target engagement.

  • C-N Coupled Amino-Aryl Group (DERIV-03): The introduction of an amino group via Buchwald-Hartwig amination further enhances activity. The amino functionality can act as a hydrogen bond donor, potentially forming a key interaction within the kinase hinge region.

  • Heteroaryl Group (DERIV-04): The incorporation of a nitrogen-containing heterocycle like pyrimidine often leads to a substantial improvement in potency. The nitrogen atoms can act as hydrogen bond acceptors and improve the overall physicochemical properties of the molecule.

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized quinoxaline derivatives dissolved in DMSO

  • White, opaque 384-well plates

  • Multilabel plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is for evaluating the antiproliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium with supplements

  • Synthesized quinoxaline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Its straightforward synthesis and the versatility of the C2-chloro group for derivatization allow for the rapid generation of compound libraries with diverse chemical functionalities. The systematic exploration of the structure-activity relationship, guided by robust in vitro assays, can lead to the identification of potent and selective drug candidates. Future work should focus on expanding the diversity of the substituents at the C2-position and exploring modifications of the piperidine ring to further optimize the pharmacological properties of these promising compounds. The insights gained from such studies will undoubtedly contribute to the advancement of quinoxaline-based therapeutics.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Semantic Scholar. Available from: [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. Available from: [Link]

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  • Birajdar, et al. IJPSR. 2022; Vol. 13(10): 4244-4253. Available from: [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Semantic Scholar. Available from: [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. National Institutes of Health. Available from: [Link]

  • Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. PubMed. Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available from: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available from: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available from: [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health. Available from: [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate. Available from: [Link]

  • Reaction of 2-chloroquinoxaline with piperidine. ResearchGate. Available from: [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed. Available from: [Link]

  • a) Investigation on reactivity of dichloroquinoxaline (1 a) with... ResearchGate. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Available from: [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available from: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available from: [Link]

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Application Note & Protocol: A Guide to the Synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is a cornerstone in the design of novel therapeutic agents due to the wide spectrum of biological activities its derivatives exhibit, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The functionalization of the quinoxaline core is a critical strategy for modulating these biological activities and performing structure-activity relationship (SAR) studies.

This guide provides a detailed, field-proven protocol for the synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline . This compound serves as a valuable intermediate, where the reactive chlorine atom at the 2-position allows for further functionalization through subsequent nucleophilic substitution reactions, enabling the creation of diverse molecular libraries for high-throughput screening.[3] The synthesis proceeds via a well-established and reliable Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental transformation in modern pharmaceutical and industrial chemistry.[6]

Reaction Overview and Mechanism

The synthesis is achieved through the reaction of 2,3-dichloroquinoxaline with piperidine. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr), where piperidine acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient quinoxaline ring.[7]

Overall Reaction Scheme:

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atoms at the 2- and 3-positions electrophilic and thus susceptible to nucleophilic attack.[7][8]

  • Nucleophilic Attack: The nitrogen atom of piperidine attacks one of the electron-deficient carbons bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Elimination of Leaving Group: The aromaticity of the quinoxaline ring is restored by the elimination of the chloride ion, yielding the final product.

The mechanism is visualized in the diagram below.

Caption: SNAr mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and analytical checkpoints will ensure the successful synthesis and purification of the target compound.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Quantity (10 mmol scale)Properties
2,3-Dichloroquinoxaline2213-63-0199.04 g/mol 1.99 g (1.0 eq.)Toxic solid
Piperidine110-89-485.15 g/mol 1.02 g (1.2 eq., ~1.18 mL)Flammable, toxic, corrosive liquid[9]
Triethylamine (TEA)121-44-8101.19 g/mol 1.21 g (1.2 eq., ~1.67 mL)Flammable, corrosive liquid
Dichloromethane (DCM)75-09-284.93 g/mol 50 mLVolatile solvent
Saturated NaHCO₃ (aq)144-55-884.01 g/mol 2 x 30 mLBasic solution for work-up
Brine (Saturated NaCl)7647-14-558.44 g/mol 30 mLFor work-up
Anhydrous MgSO₄7487-88-9120.37 g/mol ~5 gDrying agent
Silica Gel (230-400 mesh)7631-86-960.08 g/mol As neededFor column chromatography
Essential Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

  • 2,3-Dichloroquinoxaline: Toxic if swallowed and causes serious skin and eye irritation.[10] Avoid inhalation of dust. In case of contact, rinse immediately and thoroughly with water.

  • Piperidine: Highly flammable liquid and vapor.[11] Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[9][12] Handle with extreme care, away from ignition sources.

  • Triethylamine & Dichloromethane: Handle in the fume hood to avoid inhalation of vapors.

Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing work.[10][11]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.99 g, 10.0 mmol).

  • Dissolution: Add 50 mL of dichloromethane (DCM) to the flask and stir at room temperature until the solid is completely dissolved.

  • Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Causality Note: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.

  • Nucleophile Addition: Slowly add piperidine (1.18 mL, 12.0 mmol) to the stirred solution dropwise over 5 minutes using a syringe. Causality Note: A slight excess of piperidine (1.2 equivalents) is used to ensure the complete consumption of the starting material. Slow addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 4:1 v/v). The disappearance of the 2,3-dichloroquinoxaline spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Quenching and Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution, 30 mL of water, and 30 mL of brine. Causality Note: The NaHCO₃ wash neutralizes and removes any remaining HCl and piperidine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will be an off-white to yellow solid. Further purification is achieved by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry method with a Hexane:Ethyl Acetate eluent system (starting with 9:1 and gradually increasing polarity).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

  • Elution: Elute the column with the Hexane:Ethyl Acetate gradient. Collect fractions and monitor by TLC to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Dry the product under vacuum.

Characterization and Expected Results

PropertyExpected ValueSource
Physical Form Powder / Solid[13]
Melting Point 64-66 °C[13]
Molecular Formula C₁₃H₁₄ClN₃[14]
Molecular Weight 247.73 g/mol [13]
¹H NMR (CDCl₃, 400 MHz) δ 7.95-8.05 (m, 1H), 7.65-7.75 (m, 1H), 7.40-7.50 (m, 2H), 3.40-3.50 (t, 4H), 1.70-1.80 (m, 6H)Predicted based on analogs[15][16]
¹³C NMR (CDCl₃, 101 MHz) δ 152.1, 148.5, 140.2, 139.8, 129.5, 128.8, 127.4, 127.1, 51.5 (2C), 26.2 (2C), 24.5Predicted based on analogs[15][16]
Yield 80-90% (Typical for this reaction type)N/A

Visualized Experimental Workflow

The following diagram outlines the complete experimental procedure from start to finish.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 2,3-dichloroquinoxaline in DCM in a round-bottom flask. B 2. Add Triethylamine (TEA) as a base. A->B C 3. Slowly add Piperidine (nucleophile). B->C D 4. Stir at room temperature for 4-6 hours. C->D E 5. Monitor progress by TLC. D->E F 6. Transfer to separatory funnel. E->F G 7. Wash with NaHCO₃, water, and brine. F->G H 8. Dry organic layer with MgSO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by silica gel column chromatography. I->J K 11. Characterize pure product (NMR, MP). J->K

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. The procedure is based on a high-yielding nucleophilic aromatic substitution reaction and includes detailed steps for reaction setup, monitoring, work-up, and purification. By explaining the causality behind key experimental choices and emphasizing critical safety precautions, this guide serves as an authoritative resource for researchers in medicinal chemistry and drug development, enabling the efficient production of this versatile synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem Scientific. 3

  • Sigma-Aldrich. (n.d.). This compound | 32998-26-8. Link

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. RSC Publishing. 8

  • ResearchGate. (n.d.). Synthesis of Quinoxaline Derivatives via Aromatic Nucleophilic Substitution of Hydrogen | Request PDF. 6

  • Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1303. Link

  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context. BenchChem Scientific. 1

  • Sigma-Aldrich. (n.d.). This compound | 32998-26-8. (Extended view). 13

  • Fisher Scientific. (2021). 2,3-Dichloroquinoxaline Safety Data Sheet. 10

  • Sigma-Aldrich. (2025). 2,3-Dichloroquinoxaline Safety Data Sheet. Link

  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem Scientific. 17

  • Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Semantic Scholar. 18

  • BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem Scientific. 7

  • PubChemLite. (n.d.). This compound. 14

  • BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem Scientific. 15

  • ResearchGate. (n.d.). Reaction of 2-chloroquinoxaline with piperidine. 19

  • PubChemLite. (n.d.). 2-chloro-3-(piperazin-1-yl)quinoxaline hydrochloride (C12H13ClN4). 20

  • El-Sayed, N. N. E., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Der Pharma Chemica, 9(12), 84-110. Link

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. 5

  • ResearchGate. (n.d.). (PDF) 2-Chloroquinoxaline. 21

  • Carl ROTH. (2025). Piperidine - Safety Data Sheet. 9

  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. 11

  • ResearchGate. (2019). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects | Request PDF. 22

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. 12

  • National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Database. Link

  • Gomha, S. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. International Journal of Molecular Sciences, 16(9), 20336–20353. Link

  • Rlavie. (n.d.). CAS 1448-87-9|2-Chloroquinoxaline. 23

  • Patan, A., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 1-9. Link

  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 223-242. Link

  • Wikipedia. (n.d.). Quinoxaline. Link

  • Fathalla, M. F., et al. (2019). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Journal of Solution Chemistry, 48, 1287–1308. Link

Sources

The Pivotal Intermediate: A Guide to 2-Chloro-3-(piperidin-1-yl)quinoxaline for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its versatile chemical nature allows for extensive functionalization, leading to a diverse array of compounds with significant biological activities. This guide provides an in-depth exploration of 2-Chloro-3-(piperidin-1-yl)quinoxaline , a key intermediate that serves as a versatile building block for the synthesis of potent antimicrobial agents. We will delve into its synthesis, characterization, and application, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the Quinoxaline Core

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is a bioisostere of quinoline and naphthalene, and its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] The introduction of a piperidinyl moiety can enhance the lipophilicity and basicity of the molecule, often leading to improved pharmacokinetic properties and potent antimicrobial activity. The chloro-substituent at the 2-position of the quinoxaline ring provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, making this compound a strategically important intermediate.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available o-phenylenediamine. The first step involves the construction of the quinoxaline core, followed by chlorination and subsequent nucleophilic substitution with piperidine. A more direct approach involves the sequential nucleophilic substitution of 2,3-dichloroquinoxaline.

Synthetic Pathway

The most common and efficient route begins with the commercially available 2,3-dichloroquinoxaline. The differential reactivity of the two chlorine atoms allows for a stepwise and controlled introduction of nucleophiles.

Synthetic Pathway 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Intermediate This compound 2,3-Dichloroquinoxaline->Intermediate Piperidine, Base, Solvent Piperidine Piperidine

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines the nucleophilic aromatic substitution reaction of 2,3-dichloroquinoxaline with piperidine.

Materials:

  • 2,3-Dichloroquinoxaline

  • Piperidine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base

  • Ethanol or N,N-Dimethylformamide (DMF) as a solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq.) in a suitable solvent such as ethanol or DMF.

  • Addition of Base: Add a base, such as triethylamine (1.1 eq.) or potassium carbonate (1.5 eq.), to the solution to act as an HCl scavenger.

  • Nucleophilic Addition: To the stirred solution, add piperidine (1.0 eq.) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: The reaction mixture is then heated to reflux (typically 60-80 °C) and monitored by TLC for the disappearance of the starting material. The reaction time can vary from a few hours to overnight depending on the solvent and temperature.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solid precipitate (the triethylammonium chloride salt) has formed, it is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized intermediate should be confirmed by spectroscopic methods.

Property Value Reference
Molecular Formula C₁₃H₁₄ClN₃[5]
Molecular Weight 247.73 g/mol [6]
Appearance Powder[6]
Melting Point 64-66 °C[6]
InChI Key HDZLRVKTLOUROS-UHFFFAOYSA-N[6]

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the quinoxaline ring and the aliphatic protons of the piperidine ring are expected.

  • ¹³C NMR: Signals for the carbon atoms of the quinoxaline and piperidine rings should be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be present.

Application as an Intermediate for Antimicrobial Agents

The chloro-substituent in this compound is susceptible to further nucleophilic displacement, allowing for the introduction of a wide variety of functional groups at the 2-position. This versatility is key to creating a library of compounds for antimicrobial screening.

General Synthetic Strategy for Antimicrobial Derivatives

The general approach involves the reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, to generate a diverse set of 2,3-disubstituted quinoxalines.

Application_Workflow Intermediate This compound Derivatives 2-Amino/Thio/Alkoxy-3-(piperidin-1-yl)quinoxalines Intermediate->Derivatives Nucleophilic Substitution Nucleophiles Amines (R-NH2) Thiols (R-SH) Alcohols (R-OH) Nucleophiles->Derivatives Screening Antimicrobial Screening Derivatives->Screening

Caption: Workflow for the synthesis and screening of antimicrobial agents.

Protocol: Synthesis of 2-Amino-3-(piperidin-1-yl)quinoxaline Derivatives

This protocol describes the synthesis of a representative antimicrobial candidate by reacting the intermediate with an aromatic amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or a base like sodium tert-butoxide.

  • Anhydrous toluene or dioxane as a solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the substituted aniline (1.2 eq.), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 eq.) and anhydrous solvent.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC).

  • Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired 2-(substituted-anilino)-3-(piperidin-1-yl)quinoxaline.

Reported Antimicrobial Activity of Related Quinoxaline Derivatives

Numerous studies have demonstrated the potent antimicrobial activity of quinoxaline derivatives bearing amino and piperidinyl/piperazinyl substituents. For instance, a series of N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines showed significant activity against Salmonella paratyphi.[1] Another study on quinoxaline piperazine derivatives reported good to moderate antibacterial and antifungal activity.[7] Compounds with electron-withdrawing or -donating groups on the appended aromatic rings often exhibit varied and potent antimicrobial profiles.

Compound Class Microorganism Activity Reference
N-(1-benzylpiperidin-4-yl)quinoxalin-2-aminesSalmonella paratyphiSignificant antisalmonella activity[1]
Quinoxaline piperazine derivativesEscherichia coli, Staphylococcus aureusGood to moderate antibacterial activity[7]
Quinoxaline piperazine derivativesAspergillus niger, Candida albicansRespectable to moderate antifungal activity[7]
3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalinesVarious bacteria and fungiBroad-spectrum antimicrobial activity[2]

Conclusion and Future Directions

This compound is a highly valuable and versatile intermediate in the synthesis of novel antimicrobial agents. The straightforward and efficient synthetic protocols for its preparation and subsequent derivatization make it an attractive starting point for generating extensive compound libraries for drug discovery programs. The proven antimicrobial potential of quinoxaline derivatives underscores the importance of further exploring the chemical space around this scaffold. Future research should focus on the synthesis and evaluation of a wider range of derivatives of this compound, including the introduction of diverse heterocyclic and functionalized side chains, to identify new lead compounds with enhanced potency and a broader spectrum of activity against clinically relevant pathogens.

References

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Microwave-Assisted Synthesis of Quinoxaline Derivatives: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the microwave-assisted synthesis of quinoxaline derivatives. We will delve into the core principles of this powerful technology, present detailed, field-proven protocols, and discuss the critical role of these heterocyclic compounds in modern medicinal chemistry. Our focus is on delivering not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring the reproducibility and success of your synthetic endeavors.

The Significance of Quinoxalines and the Advent of Microwave Synthesis

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery.[1][2][3][4] The classical synthesis of quinoxalines typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, a reaction that often requires prolonged heating and can lead to the formation of side products.[5]

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of these valuable compounds.[6] Microwave irradiation provides rapid and uniform heating of reactants and solvents, leading to a dramatic reduction in reaction times from hours to mere minutes.[1] This technology not only accelerates the pace of research but also often results in higher yields, increased product purity, and aligns with the principles of green chemistry by minimizing solvent usage and energy consumption.[5][6]

The Core Reaction: A Mechanistic Overview

The fundamental reaction for quinoxaline synthesis is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily loses a molecule of water to form an imine.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a second hemiaminal in a cyclic structure.

  • Final Dehydration: A final dehydration step yields the aromatic quinoxaline ring.

Microwave irradiation significantly accelerates each of these steps by efficiently overcoming the activation energy barriers.

Experimental Protocols: From Theory to Practice

Here, we present detailed, step-by-step protocols for the microwave-assisted synthesis of quinoxaline derivatives. These protocols have been designed to be robust and adaptable for a range of substrates.

Protocol 1: General Microwave-Assisted Synthesis of 2,3-Disubstituted Quinoxalines

This protocol provides a general and efficient method for the synthesis of a wide array of quinoxaline derivatives.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)

  • Ethanol/Water (1:1, 2 mL) or other suitable high-boiling polar solvent (e.g., DMF, DMSO)

  • Catalyst (optional, e.g., Iodine (5 mol%), acidic alumina)

  • 10 mL microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add the chosen solvent (e.g., 2 mL of 1:1 ethanol/water).

  • If using a catalyst, add it at this stage (e.g., 5 mol% iodine).

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture with a preset power and temperature profile (e.g., 100-150°C for 5-15 minutes). The optimal conditions should be determined for each specific reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction vial to cool to room temperature.

  • If a precipitate has formed, collect the product by filtration and wash with a cold solvent (e.g., ethanol or water).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: A polar solvent is chosen for its ability to efficiently absorb microwave energy and to dissolve the reactants. The ethanol/water mixture is an environmentally friendly and effective option.[7]

  • Catalyst: While many reactions proceed without a catalyst under microwave irradiation, the addition of a Lewis acid like iodine can further accelerate the reaction by activating the carbonyl groups towards nucleophilic attack.[7]

  • Microwave Parameters: The power and temperature are carefully controlled to ensure rapid heating without causing decomposition of the reactants or products.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Quinoxalines on Acidic Alumina

This protocol exemplifies a green chemistry approach, eliminating the need for a solvent and utilizing a recyclable solid support as a catalyst.[5]

Materials:

  • o-phenylenediamine (1.1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Acidic alumina (activated)

  • Pyrex glass flask (open vessel)

Procedure:

  • Activate the acidic alumina by heating it in a microwave oven for 2 minutes.

  • In an open Pyrex glass flask, thoroughly mix the o-phenylenediamine (1.1 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the activated acidic alumina (approximately 0.2 g).

  • Place the open flask in a domestic microwave oven and irradiate at high power (e.g., 900 W) for a short duration (e.g., 3 minutes). It is crucial to use an open vessel to allow for the escape of water formed during the reaction.[5]

  • After irradiation, allow the mixture to cool to room temperature.

  • Extract the product by adding ethanol and heating the mixture.

  • Filter the hot solution to remove the alumina.

  • Allow the filtrate to cool, which should induce crystallization of the pure product. If necessary, further purify by recrystallization from ethanol.

Causality Behind Experimental Choices:

  • Solvent-Free: This approach minimizes waste and environmental impact, a key principle of green chemistry. The reactants are adsorbed onto the surface of the solid support.

  • Acidic Alumina: The acidic alumina acts as a Lewis acid catalyst, activating the carbonyl groups. It also provides a solid support for the reaction, and its high surface area can contribute to efficient heating.[5]

  • Open Vessel: The removal of water, a byproduct of the condensation reaction, is essential to drive the equilibrium towards product formation. An open vessel facilitates this process.[5]

Data Presentation: A Comparative Overview

The advantages of microwave-assisted synthesis are best illustrated through a direct comparison with conventional heating methods. The following table summarizes typical results for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

MethodCatalyst/SupportSolventTimeYield (%)Reference
Microwave NoneEthanol10 min94.45[8]
Microwave Acidic AluminaNone3 min86[5]
Microwave IodineEthanol/Water (1:1)1.5 min98[7]
Conventional NoneRectified Spirit30 minNot specified[8]
Conventional Acetic AcidGlacial Acetic Acid2-3 hours87[9]

As the data clearly indicates, microwave-assisted methods consistently offer significantly shorter reaction times and often lead to higher yields compared to their conventional counterparts.

Experimental Workflows and Mechanistic Insights: Visualized

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

General Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reactants 1. Mix o-phenylenediamine, 1,2-dicarbonyl, solvent, and optional catalyst in a microwave vial irradiate 2. Seal vial and place in microwave reactor. Irradiate at set power and temperature reactants->irradiate cool 3. Cool reaction to room temperature irradiate->cool filter 4. Filter precipitate or remove solvent cool->filter purify 5. Purify by recrystallization or column chromatography filter->purify

Caption: A generalized workflow for the microwave-assisted synthesis of quinoxaline derivatives.

Reaction Mechanism

G o-phenylenediamine Hemiaminal_1 Hemiaminal Intermediate o-phenylenediamine->Hemiaminal_1 + 1,2-dicarbonyl 1,2-dicarbonyl Imine Imine Intermediate Hemiaminal_1->Imine - H2O Hemiaminal_2 Cyclic Hemiaminal Imine->Hemiaminal_2 Intramolecular cyclization Quinoxaline Hemiaminal_2->Quinoxaline - H2O

Caption: The cyclocondensation mechanism for quinoxaline formation.

Applications in Drug Development

The quinoxaline scaffold is of significant interest to the pharmaceutical industry due to its broad range of biological activities.

  • Anticancer Agents: Many quinoxaline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[4][10] They have been investigated as inhibitors of protein tyrosine kinases, which are crucial in cancer cell proliferation and survival.[10]

  • Antimicrobial Agents: The quinoxaline nucleus is found in several antibiotics and has shown efficacy against a range of bacteria and fungi.[1][11] Research is ongoing to develop new quinoxaline-based drugs to combat antibiotic resistance.[3]

  • Antiviral Agents: Quinoxaline derivatives have emerged as promising candidates for the development of new antiviral therapies, with some compounds showing activity against viruses such as HIV.[12][13][14]

The rapid and efficient synthesis of diverse libraries of quinoxaline derivatives using microwave technology is a critical tool for structure-activity relationship (SAR) studies in the quest for new and more effective therapeutic agents.

Conclusion

Microwave-assisted synthesis has proven to be a superior method for the preparation of quinoxaline derivatives, offering significant advantages in terms of reaction speed, yield, and environmental impact. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this technology in their synthetic endeavors. The versatility of the quinoxaline scaffold, coupled with the efficiency of microwave synthesis, ensures that these compounds will continue to be a focal point of research in medicinal chemistry and materials science for the foreseeable future.

References

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Sources

Application Notes and Protocols for High-Throughput Screening of Quinoxaline Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery

Quinoxaline, a heterocyclic compound arising from the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline ring allows for extensive chemical modification, enabling the generation of large, diverse compound libraries essential for high-throughput screening (HTS) campaigns.[3][4]

Quinoxaline derivatives have shown particular promise as anticancer agents, often functioning as kinase inhibitors.[5][6] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers.[7] Consequently, the development of robust HTS assays to identify and characterize quinoxaline-based kinase inhibitors is a key focus in modern drug discovery.[8] Additionally, some quinoxaline 1,4-dioxides exhibit hypoxia-selective cytotoxicity, making them attractive candidates for targeting solid tumors.[9][10]

This document provides a comprehensive guide to the principles, application, and execution of HTS assays involving quinoxaline compound libraries. It is designed to equip researchers with the technical knowledge and practical insights required to design and implement effective screening cascades, from initial hit identification to lead validation.

Section 1: Understanding the Target - Quinoxalines and Kinase Inhibition

A frequent mechanism of action for bioactive quinoxaline compounds is the inhibition of protein kinases.[5][6] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Many quinoxaline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing phosphorylation.

Visualizing the Mechanism: A Generic Kinase Inhibition Workflow

The following diagram illustrates the fundamental principle of a kinase activity assay, which forms the basis for many HTS applications. The goal is to measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of a test compound.

G cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Reaction Outcome Kinase Kinase Enzyme Substrate Substrate (Unphosphorylated) Kinase->Substrate Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation (No Inhibitor) ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds Quinoxaline Quinoxaline Inhibitor Quinoxaline->Kinase No_Reaction No Phosphorylation Quinoxaline->No_Reaction Inhibition Occurs

Caption: General workflow of kinase inhibition by a quinoxaline compound.

Section 2: High-Throughput Screening (HTS) Assay Formats for Quinoxaline Libraries

The choice of HTS assay technology is critical and depends on the specific biological question, the nature of the target, and the available instrumentation.[11] For quinoxaline libraries, several robust and scalable assay formats are commonly employed.

Fluorescence-Based Assays

Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and adaptability to automated platforms.[7]

Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In the context of kinase inhibition, a fluorescently labeled tracer (e.g., a phosphopeptide) is displaced from an antibody by the product of the kinase reaction. Inhibition of the kinase results in less product formation and therefore less displacement of the tracer, leading to a high FP signal.

Application: Suitable for identifying compounds that disrupt protein-protein or protein-peptide interactions, making it applicable to certain kinase targets.[12]

This protocol is adapted from a screen for quinoxaline derivatives that inhibit the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA).[12]

Materials:

  • Purified NS1A protein

  • Fluorescently labeled dsRNA

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Quinoxaline compound library (dissolved in DMSO)

  • 384-well, low-volume, black plates

Procedure:

  • Prepare serial dilutions of the quinoxaline compounds in DMSO.

  • Dispense 50 nL of each compound dilution into the assay plate.

  • Add 5 µL of NS1A protein solution (final concentration ~50 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of fluorescently labeled dsRNA (final concentration ~10 nM) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a suitable plate reader.

Data Analysis:

  • Calculate percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot percent inhibition versus compound concentration to determine IC50 values for active compounds.

Luminescence-Based Assays

Luminescence assays offer high sensitivity and a broad dynamic range, with low background interference.[13]

Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[14] A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity.

Application: A universal assay for any ATP-dependent enzyme, making it highly suitable for screening kinase inhibitor libraries.[14][15]

This protocol is for screening quinoxaline derivatives as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).[15][16]

Materials:

  • Recombinant ASK1 enzyme

  • Myelin basic protein (MBP) substrate

  • ATP

  • Kinase Buffer: 25 mM HEPES (pH 7.5), 25 mM MgCl₂, 4 mM DTT, 0.01% Triton X-100

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Quinoxaline compound library (in DMSO)

  • 384-well white plates

Procedure:

  • Dispense 40 nL of quinoxaline compounds to the assay plate using an acoustic liquid handler.

  • Add 2.5 µL of ASK1 solution to each well.

  • Add 2.5 µL of a solution containing MBP substrate and ATP.

  • Incubate the plate at 37°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent and incubate at 37°C for 3 hours.

  • Add 10 µL of Kinase Detection Reagent and equilibrate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate percent inhibition and determine IC50 values for hit compounds.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for screening, assessing compound activity within a living system.[17][18][19]

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Application: Essential for identifying quinoxaline compounds with cytotoxic effects against cancer cell lines and for counter-screening to eliminate broadly toxic compounds.[21][22]

Materials:

  • Human cancer cell line (e.g., HCT116, HepG-2, MCF-7)[14][23]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Quinoxaline compound library (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with serial dilutions of quinoxaline compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to DMSO-treated control cells.

  • Determine the IC50 value, the concentration of compound that inhibits cell growth by 50%.

Visualizing the HTS Workflow: From Library to Lead

The following diagram outlines a typical HTS workflow for a quinoxaline compound library, integrating biochemical and cell-based assays.

HTS_Workflow cluster_start Start cluster_primary Primary Screen cluster_hit_id Hit Identification cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary Assays cluster_lead Lead Optimization Library Quinoxaline Compound Library Primary_Screen Biochemical HTS (e.g., Kinase-Glo) Library->Primary_Screen Hit_ID Identify 'Hits' (Compounds with >50% Inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response Curve (Determine IC50) Hit_ID->Dose_Response Cytotoxicity Cell-Based Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity Orthogonal Orthogonal Biochemical Assay (e.g., FP, TR-FRET) Cytotoxicity->Orthogonal Confirmed, non-toxic hits Cellular_Target Cellular Target Engagement Assay Orthogonal->Cellular_Target SAR Structure-Activity Relationship (SAR) Studies Cellular_Target->SAR

Caption: A typical high-throughput screening cascade for a quinoxaline library.

Section 3: Data Analysis, Interpretation, and Troubleshooting

Robust data analysis is crucial for the success of any HTS campaign. It is essential to distinguish true hits from false positives and experimental artifacts.[24]

Key Parameters for HTS Assay Quality
  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.

  • Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally acceptable.

Common Sources of Assay Interference and Troubleshooting
Problem Potential Cause Troubleshooting Strategy
High False-Positive Rate Compound autofluorescence or quenching.[25]Run a counter-screen without the enzyme or substrate to identify interfering compounds.
Compound aggregation.[25]Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
Reactive compounds.Use computational filters to flag potentially reactive chemical moieties.
Poor Z'-factor High variability in dispensing.[26][27]Calibrate and maintain liquid handling robotics. Use low-volume dispensing technologies.
Inconsistent incubation times.Ensure precise timing of all incubation steps using automated systems.
Reagent instability.Prepare fresh reagents daily and store them under appropriate conditions.
Edge Effects Evaporation from wells at the edge of the plate.Use plates with lids, maintain proper humidity in the incubator, and avoid using the outer rows and columns for samples.

Section 4: Advanced and Label-Free HTS Technologies

While fluorescence and luminescence assays are powerful, they can be susceptible to interference from library compounds. Label-free technologies circumvent this issue by directly measuring the interaction between the compound and the target or the enzymatic reaction without the need for probes or coupled steps.[28]

Mass Spectrometry (MS)-Based HTS

Principle: MS-based HTS directly measures the formation of the product and the depletion of the substrate of an enzymatic reaction.[29] This technique is highly sensitive and specific, and it is not prone to interference from colored or fluorescent compounds.

Application: Ideal for screening challenging targets, such as those with no available fluorescent probes, and for confirming hits from primary screens.[29]

Conclusion

Quinoxaline-based compounds continue to be a rich source of novel therapeutic candidates. The successful identification of promising leads from large quinoxaline libraries is heavily dependent on the strategic design and rigorous execution of high-throughput screening assays. By understanding the underlying principles of different assay technologies, carefully validating assay performance, and being vigilant for potential sources of interference, researchers can maximize the efficiency and effectiveness of their drug discovery efforts. This guide provides a foundational framework and practical protocols to aid in the successful implementation of HTS campaigns targeting this important class of molecules.

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Application Notes and Protocols: Handling and Storage of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated heterocyclic compounds are a broad and vital class of molecules, integral to the synthesis of numerous pharmaceuticals, agrochemicals, and specialty materials.[1] The incorporation of chlorine atoms into a heterocyclic ring system imparts unique physicochemical properties, often enhancing biological activity or serving as a reactive handle for further chemical transformations. However, these same properties necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel, maintain the chemical integrity of the compounds, and comply with regulatory standards.

This document provides a comprehensive guide to the safe handling and storage of chlorinated heterocyclic compounds, drawing from established safety protocols and field-proven insights. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to work with these compounds responsibly and effectively.

Hazard Identification and Risk Assessment

The first and most critical step in handling any chemical is a thorough understanding of its potential hazards. Chlorinated heterocyclic compounds can exhibit a wide range of toxicological profiles, from relatively benign to acutely toxic.[2] Furthermore, their reactivity can pose physical hazards such as flammability and explosivity under certain conditions.

Causality Behind the Hazard: The presence of both a heteroatom (like nitrogen, oxygen, or sulfur) and chlorine atoms on a cyclic structure can lead to complex reactivity. For instance, some chlorinated heterocyles can be susceptible to nucleophilic substitution, while others might undergo ring-opening reactions or elimination of hydrogen chloride.[3] The specific hazards are highly dependent on the nature of the heterocyclic ring, the position and number of chlorine substituents, and the presence of other functional groups.

A comprehensive risk assessment should always be performed before any new compound is handled. This involves:

  • Consulting the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of a specific chemical, including its toxicity, flammability, reactivity, and required personal protective equipment (PPE).[4]

  • Reviewing Relevant Literature: Scientific literature can provide valuable insights into the known reactivity and stability of the compound or structurally similar analogs.[5]

  • Considering the Scale of the Reaction: The risks associated with handling a few milligrams of a compound are significantly different from those of a multi-gram scale-up.

Health Hazards

The primary health hazard associated with many chlorinated organic compounds is overexposure through inhalation of vapors.[6] Depending on the specific compound, health effects can range from mild irritation to severe systemic toxicity.

  • Acute Toxicity: Some chlorinated heterocycles can be acutely toxic if inhaled, ingested, or absorbed through the skin.[2]

  • Irritation: Many chlorinated compounds are irritants to the skin, eyes, and respiratory tract.[7]

  • Carcinogenicity: Certain chlorinated solvents are classified as known or suspected carcinogens.[2]

Physical Hazards
  • Flammability: While many chlorinated compounds are non-combustible, some may be flammable, particularly those with a high proportion of carbon and hydrogen.[8] The National Fire Protection Association (NFPA) has established a rating system for flammability that should be consulted.[9]

  • Reactivity: Chlorinated heterocycles can be incompatible with a variety of other chemicals. For example, they may react violently with strong oxidizing agents, strong bases, or alkali metals.[10][11] It is crucial to avoid storing them with incompatible materials.[11]

  • Thermal Decomposition: When involved in a fire, chlorinated solvents can generate toxic and corrosive gases such as phosgene and hydrogen chloride.[11][12]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling chlorinated heterocyclic compounds. The specific level of PPE required will be dictated by the risk assessment.

Expert Insight: The principle of "as low as reasonably practicable" (ALARP) should be applied to exposure. This means that even for compounds with low known toxicity, a baseline level of PPE should be used to minimize any potential for exposure.

Table 1: Recommended Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles or a full-face shield.[13][14]Protects against splashes and airborne particles.[13]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[14]Provides a robust barrier against dermal absorption. Note that latex gloves may not offer sufficient protection against certain chlorinated solvents.[4]
Body Protection A chemical-resistant lab coat or gown, preferably with a solid front and tight-fitting cuffs.[13]Protects personal clothing and skin from contamination.
Respiratory Protection An appropriate respirator (e.g., N95, N100, or a powered air-purifying respirator (PAPR)) may be necessary, especially when handling powders or volatile liquids outside of a fume hood.[13][15]Prevents inhalation of harmful vapors or particulates.

Self-Validating System: The integrity of PPE must be regularly inspected. Gloves should be checked for pinholes or degradation, and respirator cartridges should be replaced according to the manufacturer's schedule.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Chemical Fume Hoods: All work with volatile or powdered chlorinated heterocyclic compounds should be conducted in a properly functioning chemical fume hood.[2][13] The fume hood's airflow should be verified before each use.

  • Ventilation: General laboratory ventilation should be adequate to prevent the buildup of vapors.[16]

  • Designated Areas: For particularly hazardous substances, a designated area within the laboratory should be established. This area must be clearly marked with warning signs.[2]

Storage Guidelines

Proper storage is crucial for maintaining the stability of chlorinated heterocyclic compounds and preventing dangerous reactions.

Causality in Storage Choices: The stability of these compounds can be influenced by factors such as light, heat, moisture, and air.[11] For example, some heterocyclic sulfonyl chlorides are prone to hydrolysis by trace water.[5] Others may be light-sensitive and require storage in amber bottles.

General Storage Practices
  • Labeling: All containers must be clearly labeled with the full chemical name, hazard pictograms, and the date of receipt and opening.[2][17]

  • Container Integrity: Containers should be in good condition, with no signs of leaks, cracks, or rust.[17]

  • Segregation: Store chlorinated heterocyclic compounds separately from incompatible materials, particularly flammable solvents, strong acids, strong bases, and oxidizing agents.[11][17] A physical barrier or separate storage cabinets should be used.

  • Location: Store chemicals in a cool, dry, and well-ventilated area.[8] Avoid storing them under sinks or in areas where they could come into contact with water.[11] Large containers should be stored below shoulder height.[11]

Table 2: Chemical Incompatibility Chart for Chlorinated Heterocycles
Store Separately From:Reason for Segregation
Flammable Solvents Violent reactions can occur upon mixing.[11]
Strong Oxidizing Agents (e.g., peroxides, nitrates)Can lead to fires or explosions.[11]
Strong Bases (e.g., sodium hydroxide)Can promote decomposition or violent reactions.[10]
Alkali Metals (e.g., sodium, potassium)Risk of explosion.[11]
Acids Mixing with certain acids can generate toxic gases.[17]
Specialized Storage
  • Ventilated Cabinets: For odorous or highly toxic compounds, storage in a ventilated cabinet is recommended.[11]

  • Flammable Storage Cabinets: If a chlorinated heterocyclic compound is also flammable, it must be stored in a cabinet designed for flammable liquids, adhering to NFPA 30 standards.[16][18][19] These cabinets should be clearly labeled "FLAMMABLE - KEEP FIRE AWAY".[16][18][19]

  • Inert Atmosphere: For compounds that are sensitive to air or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Handling Protocols

Adherence to strict protocols during the handling of chlorinated heterocyclic compounds is essential to prevent exposure and accidents.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Consult SDS and Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_weigh Weigh/Measure in Containment prep_eng->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area and Glassware handle_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for handling chlorinated heterocyclic compounds.

Step-by-Step Protocol for Weighing a Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the appropriate height.

    • Don all required PPE as determined by the risk assessment.

    • Place a balance inside the fume hood or use an enclosure.

    • Gather all necessary equipment (spatulas, weigh boats, etc.).

  • Weighing:

    • Carefully open the container, avoiding the generation of dust.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container immediately after dispensing.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces within the fume hood.

    • Dispose of the weigh boat and any contaminated wipes in the appropriate solid waste container.

Emergency Procedures

In the event of a spill, exposure, or fire, a swift and appropriate response is critical.

Spill Response

G start Spill Occurs evacuate Evacuate Immediate Area and Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill assess->small_spill large_spill Large Spill / Unknown Hazard assess->large_spill handle_small Don Appropriate PPE Contain with Absorbent Neutralize if Necessary Collect and Dispose as Hazardous Waste small_spill->handle_small handle_large Call Emergency Response (e.g., EHS, 911) Provide Information to Responders large_spill->handle_large decon Decontaminate Area handle_small->decon handle_large->decon report Complete Incident Report decon->report

Caption: Decision tree for responding to a chemical spill.

For small spills that you are trained to handle:

  • Alert personnel in the immediate area.[13]

  • Ensure the area is well-ventilated.[13]

  • Wearing appropriate PPE, contain the spill with a universal binder or other absorbent material.[13]

  • Collect the absorbed material into a labeled hazardous waste container.[13]

  • Decontaminate the spill area.[2]

For large spills, or any spill of a highly toxic material, evacuate the area and call for emergency assistance.[20]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[21][22] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[21][22] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[6][23] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Authoritative Grounding: The regional poison control center (1-800-222-1222) can provide immediate medical advice in case of exposure.[23]

Waste Disposal

All waste containing chlorinated heterocyclic compounds must be treated as hazardous waste.

  • Segregation: It is critical to keep chlorinated/halogenated solvent waste separate from non-halogenated solvent waste.[11]

  • Labeling: Waste containers must be clearly and accurately labeled with their contents.[11]

  • Disposal: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[24][25] This may involve contracting with a specialized chemical waste management company.[24]

Conclusion

Working with chlorinated heterocyclic compounds offers significant opportunities in research and development. However, these opportunities come with the responsibility of ensuring the highest standards of safety. By implementing the guidelines outlined in this document—from thorough risk assessment and the consistent use of PPE and engineering controls to meticulous storage and handling protocols—researchers can mitigate the risks and conduct their work in a safe and responsible manner.

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Application Notes & Protocols: The Strategic Use of 2-Chloro-3-(piperidin-1-yl)quinoxaline in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent anticancer properties.[3][4] This guide focuses on a key intermediate, 2-Chloro-3-(piperidin-1-yl)quinoxaline , a versatile building block for generating libraries of novel quinoxaline-based compounds. The strategic placement of the chloro group at the 2-position provides a reactive handle for sophisticated molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.

This document provides an in-depth exploration of the synthetic utility of this intermediate. We will detail field-proven protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the causal mechanisms behind experimental choices, and discuss the biological implications for cancer therapy, such as kinase and topoisomerase II inhibition.[5][6] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the discovery of next-generation anticancer agents.

The Quinoxaline Core: A Foundation for Anticancer Drug Design

Quinoxalines, formed by the fusion of a benzene and a pyrazine ring, offer a rigid, planar aromatic system that is ideal for interacting with biological targets.[1] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the entire scaffold can participate in π-π stacking interactions, common in enzyme active sites and DNA intercalation.[7]

The subject of this guide, this compound, is particularly valuable. The piperidine moiety can enhance solubility and provides a three-dimensional feature, while the chloro group at the adjacent position is an excellent leaving group for palladium-catalyzed reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities to build complex molecules with tailored pharmacological profiles.

Caption: General workflow for the functionalization of this compound.

Core Synthetic Protocols: Functionalizing the Quinoxaline Scaffold

The true power of this compound lies in its reactivity. The following sections provide detailed, self-validating protocols for the two most critical transformations used in this context.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the synthesis of biaryl structures commonly found in tyrosine kinase inhibitors.[8] This protocol describes a generalized procedure for coupling an arylboronic acid to the quinoxaline core.

Rationale for Experimental Design:

  • Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are highly effective for coupling aryl chlorides. The palladium atom cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[8]

  • Base: A base like potassium phosphate (K₃PO₄) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[9]

  • Solvent: Anhydrous, degassed solvents like THF or Dioxane are used to prevent the deactivation of the catalyst and unwanted side reactions. Degassing removes oxygen, which can oxidatively degrade the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), potassium phosphate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, approx. 5 mL per 1 mmol of the quinoxaline) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80–100 °C and stir for 12–24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-aryl-3-(piperidin-1-yl)quinoxaline.

Self-Validation:

  • Expected Outcome: A new spot on TLC with a different Rf value from the starting material. LC-MS analysis should show a peak corresponding to the mass of the desired product.

  • Troubleshooting: If the reaction stalls, consider adding a fresh portion of the catalyst. If side products are observed, purification via preparative HPLC may be necessary.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is indispensable for installing amine functionalities, which are critical for modulating the pharmacokinetic properties and target interactions of drug candidates.[9][10]

Rationale for Experimental Design:

  • Catalyst/Ligand System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos) is highly efficient for C-N bond formation with aryl chlorides.[9] The bulky ligand promotes the reductive elimination step and stabilizes the active catalytic species.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, making it a more potent nucleophile for attacking the palladium complex.[12]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the desired amine (1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath at 80–110 °C and stir for 4–24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-(piperidin-1-yl)quinoxaline derivative.

From Synthesis to Biological Action: Targeting Cancer Pathways

Quinoxaline derivatives synthesized from this compound have been shown to target several critical pathways dysregulated in cancer.

Mechanism of Action: Kinase and Enzyme Inhibition

Many quinoxaline-based agents exert their anticancer effects by inhibiting key enzymes.[1][13]

  • Tyrosine Kinase Inhibition: By adding specific aryl groups via Suzuki coupling, derivatives can be designed to fit into the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR-2, EGFR, and c-Met, disrupting downstream signaling essential for cell proliferation and angiogenesis.[1][6][14]

  • Topoisomerase II Inhibition: Certain quinoxaline structures can intercalate with DNA and inhibit Topoisomerase II, an enzyme crucial for DNA replication. This leads to DNA damage and triggers apoptosis in cancer cells.[5]

  • Pim-1/2 Kinase Inhibition: Some quinoxaline derivatives have been identified as potent inhibitors of Pim kinases, which are overexpressed in many tumors and play a key role in cancer progression and drug resistance.[15]

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Quinoxaline Quinoxaline-Based Inhibitor Quinoxaline->RTK Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Potential inhibition of Receptor Tyrosine Kinase (RTK) signaling by quinoxaline derivatives.

Comparative Anticancer Activity

The cytotoxic effects of various quinoxaline derivatives have been extensively evaluated. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound Class/ExampleTarget Cancer Cell LineIC₅₀ (µM)Primary Mechanism of ActionReference
Quinoxaline Derivative VIIIcHCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[1]
Quinoxaline Derivative IVPC-3 (Prostate)2.11Topoisomerase II Inhibition[1][5]
Chloro-Quinoxaline DerivativeMCF-7 (Breast)9.0Not Specified[16]
Quinoxaline-Amide DerivativeHCT116 (Colon)4.4Not Specified[1]
Doxorubicin (Reference)HCT116 (Colon)5.23Topoisomerase II Inhibition[2]

This table presents a compilation of data from multiple sources to illustrate the general potency of quinoxaline-based agents.

Protocol 3: Biological Evaluation - MTT Cytotoxicity Assay

Once novel derivatives are synthesized, their anticancer activity must be quantified. The MTT assay is a standard colorimetric method to assess cell viability.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, PC-3) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in DMSO and then further dilute in cell culture medium. Treat the cells with these compounds at various final concentrations and incubate for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for another 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of novel anticancer agents. Its facile functionalization through robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the creation of diverse molecular architectures. These derivatives have demonstrated significant potential as inhibitors of key cancer-related targets, including protein kinases and topoisomerase II, leading to potent cytotoxic effects across a range of cancer cell lines. The protocols and data provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of quinoxaline-based therapeutics.

References

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  • Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/M1333]
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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 2-Chloro-3-(piperidin-1-yl)quinoxaline. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflows.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the purification process. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: My final product has a low melting point and a broad melting range after initial isolation. What are the likely impurities and how do I remove them?

A low and broad melting point is a classic indicator of impurities. For this compound (Melting Point: 64-66 °C), the common contaminants depend on the synthetic route, which typically involves the reaction of 2,3-dichloroquinoxaline with piperidine.

Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to melt. A broad range occurs as different parts of the mixture melt at different temperatures.

Likely Impurities:

  • Unreacted 2,3-dichloroquinoxaline: This starting material is a common impurity if the reaction does not go to completion.

  • Bis-substituted Side Product (2,3-di(piperidin-1-yl)quinoxaline): This forms if piperidine reacts at both chloro positions. It is typically less polar than the desired monosubstituted product.

  • Residual Piperidine: A volatile and basic starting material that can be tricky to remove completely by evaporation alone.

  • Hydrolysis Product (3-(piperidin-1-yl)quinoxalin-2(1H)-one): Can form if moisture is present during the reaction or workup. This impurity is significantly more polar.

Troubleshooting Protocol:

  • Initial Assessment via TLC: Run a Thin Layer Chromatography (TLC) plate to visualize the components of your crude product. Use a solvent system like 7:3 Hexane:Ethyl Acetate.

  • Acidic Wash: To remove residual piperidine, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperidine will move to the aqueous layer.

  • Column Chromatography: This is the most effective method for separating the target compound from starting materials and side products.[1][2]

    • Stationary Phase: Silica gel (230–400 mesh).[3]

    • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The less polar bis-substituted product will elute first, followed by your target compound, and finally the more polar 2,3-dichloroquinoxaline and hydrolysis product.

  • Purity Confirmation: Combine the fractions containing your pure product (as determined by TLC), evaporate the solvent, and re-check the melting point. A sharp melting range close to 64-66 °C indicates high purity.

Q2: I performed column chromatography, but my TLC still shows multiple spots or a single elongated spot. How can I improve the separation?

Poor separation during column chromatography can stem from several factors, from improper column packing to using a suboptimal solvent system.

Causality: The separation of compounds on a silica gel column depends on the differential partitioning of each compound between the stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf), resulting in poor separation. If it's not polar enough, compounds will remain adsorbed to the silica (low Rf).

Troubleshooting Protocol:

  • Optimize the TLC Solvent System: The ideal TLC solvent system should provide a good separation of spots, with the target compound having an Rf value between 0.25 and 0.35. This system is a good starting point for your column's mobile phase.

  • Pack the Column Correctly: A poorly packed column with air bubbles or cracks will lead to band distortion and inefficient separation.[4] Ensure you pack the column as a slurry and allow it to settle completely without letting the silica run dry.

  • Use a Gradient Elution: If an isocratic (single solvent mixture) system fails, a shallow gradient elution is highly effective. Start with a low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the concentration of the more polar solvent (EtOAc). This allows for the clean elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.

  • Consider an Alternative Stationary Phase: If separation on silica gel remains challenging, consider using a different stationary phase like alumina or reverse-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity.[5]

Q3: My purified product is an oil and refuses to crystallize. What steps can I take to induce crystallization?

Oiling out during recrystallization is a common problem that occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated.

Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This can also be caused by residual impurities that inhibit crystal formation.

Troubleshooting Protocol:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This will act as a template for crystallization.

  • Lower the Temperature Slowly: Place the flask in an ice bath, and then transfer it to a freezer. Slow cooling promotes the formation of larger, purer crystals.

  • Reduce Solvent Volume: The solution may be too dilute. Gently evaporate some of the solvent and attempt to cool the solution again.

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Add a "co-solvent" in which your compound is insoluble (an "anti-solvent"). For example, if your compound is dissolved in a minimal amount of hot ethyl acetate, slowly add hexane dropwise until the solution becomes faintly cloudy, then warm slightly until it is clear and allow it to cool slowly. A chloroform/ether or chloroform/n-hexane mixture can also be effective for quinoxaline derivatives.[6][7]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the purification and handling of this compound.

Q1: What is the most recommended purification strategy for a first attempt on a crude sample?

For a typical crude product from the synthesis of this compound, a two-stage approach is recommended: an initial workup followed by column chromatography.

Purification_Workflow crude Crude Product (in Organic Solvent) wash Acid Wash (1M HCl) - Removes Piperidine - crude->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Vacuum dry->concentrate tlc TLC Analysis concentrate->tlc column Silica Gel Column Chromatography (Hexane/EtOAc Gradient) tlc->column Impurities Present final_product Pure Product (Verify by MP, NMR) tlc->final_product Product is Pure fractions Combine Pure Fractions column->fractions fractions->final_product

Caption: General purification workflow for crude this compound.

Experimental Protocol:

  • Liquid-Liquid Extraction: Dissolve the crude reaction mixture in ethyl acetate or dichloromethane. Wash sequentially with 1M HCl (to remove basic impurities like piperidine), water, and saturated sodium bicarbonate solution (to neutralize any remaining acid).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Chromatography: Purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

This sequence efficiently removes the most common types of impurities before the final, high-resolution purification step.

Q2: Which analytical techniques are best to confirm the purity and identity of my final product?

A combination of techniques is essential to confirm both purity and structural identity.

TechniquePurposeExpected Result for this compound
Thin Layer Chromatography (TLC) Assess purity and determine RfA single spot in multiple solvent systems (e.g., Hexane:EtOAc, CH₂Cl₂:MeOH).
Melting Point Analysis Assess purityA sharp melting point within the literature range of 64-66 °C.
¹H and ¹³C NMR Spectroscopy Confirm chemical structure and puritySpectra should show characteristic peaks for the quinoxaline and piperidine protons and carbons, with no significant signals from impurities.
Mass Spectrometry (MS) Determine molecular weightThe mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (247.73 g/mol ), often as [M+H]⁺ at 248.74. The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible.
Q3: What are some good starting solvent systems for recrystallization?

Finding the right recrystallization solvent is often an empirical process. The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile.

  • Solvent Pairs:

    • Dichloromethane / Hexane

    • Ethyl Acetate / Hexane

    • Chloroform / n-Hexane[6]

    • Ethanol / Water[1]

Screening Protocol:

  • Place ~20 mg of your compound in a small test tube.

  • Add the first solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, it is too soluble for single-solvent recrystallization.

  • If it is insoluble at room temperature, heat the mixture. If it dissolves when hot, it's a good candidate. Let it cool to see if crystals form.

  • For solvent pairs, dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) while hot, then add the "bad" solvent (in which it is insoluble) dropwise until persistent cloudiness appears. Add a drop or two of the "good" solvent to clarify and then allow to cool slowly.

Q4: My purification yield is consistently low. What are the most common causes of product loss?

Low yield can be attributed to losses at various stages of the purification process.

Low_Yield_Troubleshooting start Problem: Low Yield q1 Was the crude yield low? start->q1 a1_yes Incomplete Reaction or Side Reactions. Optimize reaction conditions. q1->a1_yes Yes a1_no Reaction is likely fine. Issue is in purification. q1->a1_no No q2 Loss during Workup? a1_no->q2 a2_yes Product may be slightly water-soluble. Back-extract aqueous layers with organic solvent. q2->a2_yes Yes q3 Loss during Chromatography? q2->q3 No a3_yes Product streaking or irreversibly binding to silica. Deactivate silica with Et₃N or choose a different eluent. q3->a3_yes Yes q4 Loss during Recrystallization? q3->q4 No a4_yes Too much solvent used or product has some solubility in cold solvent. Concentrate mother liquor to recover more product. q4->a4_yes Yes

Caption: Troubleshooting flowchart for diagnosing causes of low purification yield.

Key Areas of Product Loss:

  • During Extraction: If the product has slight water solubility, significant amounts can be lost in the aqueous layers during workup. Re-extracting the aqueous washes with fresh organic solvent can help recover this material.

  • During Chromatography: The compound might streak or bind irreversibly to acidic sites on the silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can mitigate this for basic compounds.

  • During Recrystallization: Using an excessive amount of solvent will lead to a significant portion of the product remaining in the mother liquor even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.

  • During Transfers: Physical loss of material by leaving residue on glassware, filter paper, and spatulas can add up. Ensure all transfers are done carefully and quantitatively.

References
  • A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). Benchchem.
  • Technical Support Center: Purification of Quinoxalinone Deriv
  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Integrated with Piperazine and Schiff Base Scaffolds as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). Benchchem.
  • Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • This compound | 32998-26-8. Sigma-Aldrich.
  • Ng, S. W. (2009). 2-Chloroquinoxaline.
  • Vallejos, G. G., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2015, 684989.
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). Benchchem.
  • El-Sayed, M. A. A. (2020). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega, 5(3), 1378–1386.

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Technical Support Center: Troubleshooting Low Yield in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high yields for this critical heterocyclic scaffold. Quinoxaline derivatives are cornerstones in pharmaceuticals, materials science, and agrochemicals, making their efficient synthesis paramount.[1][2][3][4]

This document moves beyond simple protocol recitation. It is structured as a series of targeted, question-based troubleshooting guides to help you diagnose and solve specific experimental issues. We will explore the causality behind common pitfalls, offering field-proven insights and evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs) - The Prime Suspects for Low Yield

This section addresses the most common and impactful factors that can lead to diminished yields in quinoxaline synthesis.

Q1: My reaction mixture turned dark brown/black immediately, and the final yield is very low. What happened?

A: This is a classic symptom of o-phenylenediamine oxidation.[5] o-Phenylenediamines are highly susceptible to aerobic oxidation, which forms polymeric, tar-like impurities. These impurities not only consume your starting material but also complicate product isolation and purification.

  • Causality: The two amino groups on the aromatic ring are electron-rich and readily oxidized by atmospheric oxygen. This process is often accelerated by light and trace metal impurities.

  • Solution:

    • Purify the Diamine: If your o-phenylenediamine starting material is discolored (anything other than white to light tan), it must be purified. Recrystallization from hot ethanol or water with a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) is effective.[6] Sublimation is another excellent purification method for volatile diamines.

    • Use an Inert Atmosphere: Always run the reaction under an inert atmosphere, such as nitrogen or argon.[5] This involves degassing your solvent and using standard Schlenk line or glovebox techniques.

    • Use Fresh, High-Purity Reagents: Whenever possible, use a freshly opened bottle of the diamine or purify it immediately before use.

Q2: The reaction seems to stall and never reaches completion, according to TLC analysis. Why?

A: Incomplete conversion is often due to suboptimal reaction conditions or inefficient catalysis. The condensation of a 1,2-diamine and a 1,2-dicarbonyl compound, while often thermodynamically favorable, can have a significant kinetic barrier.[7][8]

  • Causality: The initial nucleophilic attack of the amine on the carbonyl carbon is the rate-determining step. Without proper activation, this step can be slow, especially with sterically hindered or electronically deactivated substrates.

  • Solutions:

    • Catalyst Introduction: While the reaction can proceed thermally, catalysis is crucial for high efficiency at lower temperatures.[6] A wide range of catalysts are effective, including Brønsted acids (e.g., acetic acid, p-TsOH) and Lewis acids (e.g., FeCl₃, InCl₃, CAN).[2][3][9] Organocatalysts like camphorsulfonic acid (CSA) have also proven highly effective.[9]

    • Temperature & Reaction Time: If using a catalyst, ensure the temperature is appropriate. Many modern catalytic methods work efficiently at room temperature.[1][7][10] However, if the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be required. Always monitor the reaction by TLC to determine the optimal reaction time.[7]

    • Solvent Choice: The solvent can play a critical role. Protic solvents like ethanol can facilitate proton transfer steps in the mechanism.[5][10] Greener methods often employ ethanol/water mixtures or even neat water.[2][11]

Q3: I'm seeing multiple spots on my TLC plate, and the isolated yield of the desired product is poor. What are the likely side reactions?

A: Side product formation is a common issue, often arising from the reactivity of the starting materials under the reaction conditions.

  • Causality & Common Side Products:

    • Self-condensation of Dicarbonyls: Some α-dicarbonyl compounds, particularly those with enolizable protons, can undergo self-condensation reactions (e.g., aldol-type reactions) under acidic or basic conditions.

    • Benzimidazole Formation: If the 1,2-dicarbonyl compound is susceptible to oxidation or is an α-hydroxy ketone, it can be cleaved, leading to the formation of a carboxylic acid. The diamine can then react with this in-situ generated acid to form a benzimidazole byproduct.

    • Incomplete Cyclization: If the second cyclization/dehydration step is slow, partially cyclized intermediates may be present in the reaction mixture.

  • Solutions:

    • Strict Stoichiometry: Ensure an accurate 1:1 molar ratio of the diamine and the dicarbonyl compound.[5] An excess of either reactant can promote side reactions.

    • Controlled Temperature: Avoid excessively high temperatures, which can promote decomposition and unwanted side reactions.[6]

    • Choice of Catalyst: Select a catalyst known for high selectivity. For instance, iodine-catalyzed methods in DMSO have been shown to be highly efficient and clean.[11][12][13]

Part 2: Deep Dive Troubleshooting & Methodologies

This section provides a more granular, workflow-based approach to problem-solving.

Workflow 1: Diagnosing Reagent-Based Issues

Low yields often trace back to the quality of the starting materials. This workflow helps you validate your reagents.

Reagent_Troubleshooting start Low Yield Observed check_diamine Q: Is the o-phenylenediamine pale/colorless? start->check_diamine diamine_no No (Yellow/Brown/Dark) check_diamine->diamine_no  Problem Found diamine_yes Yes check_diamine->diamine_yes  OK purify_diamine Action: Purify diamine (Recrystallize or Sublimate). Run reaction under N2. diamine_no->purify_diamine end_node Reagent issues addressed. Proceed to condition optimization. purify_diamine->end_node check_dicarbonyl Q: Is the 1,2-dicarbonyl compound stable? diamine_yes->check_dicarbonyl dicarbonyl_no No (Known to degrade or self-condense) check_dicarbonyl->dicarbonyl_no  Problem Found dicarbonyl_yes Yes check_dicarbonyl->dicarbonyl_yes  OK purify_dicarbonyl Action: Purify dicarbonyl (e.g., recrystallize benzil) or use freshly prepared. dicarbonyl_no->purify_dicarbonyl purify_dicarbonyl->end_node check_stoichiometry Action: Verify 1:1 molar ratio and accurate weighing. dicarbonyl_yes->check_stoichiometry check_stoichiometry->end_node

Caption: Troubleshooting workflow for reagent-related issues.

Experimental Protocol: Purification of o-Phenylenediamine
  • Dissolution: In a fume hood, dissolve 10 g of the colored o-phenylenediamine in 150 mL of hot deionized water. If solubility is low, a minimal amount of ethanol can be added.

  • Decolorization: While the solution is hot, add activated charcoal (approx. 1-2 g) and a spatula tip of sodium dithionite (Na₂S₂O₄).

  • Hot Filtration: Swirl the mixture for 5 minutes and perform a hot filtration through a fluted filter paper to remove the charcoal. The filtrate should be colorless or pale yellow.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Collect the white, needle-like crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Store the purified product in a desiccator, protected from light.

Workflow 2: Optimizing Reaction Conditions

If your reagents are pure, the next step is to scrutinize the reaction parameters.

Q: I've confirmed my reagents are pure, but the yield is still low. How should I optimize the reaction conditions?

A: A systematic, one-variable-at-a-time optimization is key. The choice of catalyst and solvent are the most impactful variables.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

Catalyst SystemTypical Solvent(s)TemperatureKey AdvantagesReference(s)
None (Thermal)Ethanol, Acetic AcidRefluxSimple, no catalyst cost.[3][10]
Cerium(IV) Ammonium Nitrate (CAN)Water, CH₃CNRoom TempGreen solvent, fast reactions.[2][3]
Iodine (I₂)DMSO, CH₃CNRoom TempHigh yields, mild conditions.[11][12][14]
Camphorsulfonic Acid (CSA)EthanolRoom TempOrganocatalytic, metal-free.[9]
Ga(OTf)₃Dichloroethane60 °CEfficient with various substrates.[3]
Heterogeneous Catalysts (e.g., ZrO₂/MxOy)TolueneRoom TempEasy catalyst removal/recycling.[2][7]

Optimization Strategy:

  • Start with a Proven Catalyst: Based on literature for similar substrates, select a catalyst. An iodine/DMSO or a CSA/ethanol system are excellent, mild starting points.[9][11]

  • Solvent Screening: If the initial yield is poor, screen a small set of solvents (e.g., Ethanol, Acetonitrile, Toluene, DMF) while keeping the catalyst and temperature constant.

  • Temperature Adjustment: Monitor the reaction at room temperature first. If it is slow or incomplete after several hours (as monitored by TLC), increase the temperature incrementally to 50 °C, then 80 °C.

  • Monitor Progress: Use TLC to track the consumption of starting materials and the formation of the product. This prevents running the reaction for too long, which can lead to byproduct formation.

Part 3: Advanced Topics & Special Cases

The Beirut Reaction

Q: I'm attempting a Beirut reaction to synthesize a quinoxaline-N,N'-dioxide, but the yield is poor. What are the common failure modes?

A: The Beirut reaction, which typically involves the condensation of a benzofuroxan with an enolate or enamine, is a powerful but sensitive transformation.[15][16][17]

  • Causality of Low Yield:

    • Base Selection: The choice of base is critical for generating the nucleophilic enolate. Common bases include triethylamine (Et₃N) or potassium hydroxide (KOH).[15][16] The base must be strong enough to deprotonate the active methylene compound but not so strong that it promotes side reactions or decomposition of the benzofuroxan.

    • Enolate Stability: The enolate source (e.g., β-diketone, β-ketoester) must be stable under the reaction conditions.[16] In some cases, pre-forming the enolate is not necessary, but for less reactive substrates, it can be beneficial.

    • Reaction Pathway: The mechanism involves a nucleophilic attack on the benzofuroxan, ring-opening, and subsequent cyclization.[16][18][19] Any step that is slow or reversible can lead to a buildup of unstable intermediates and lower the overall yield.

Beirut_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening & Cyclization cluster_2 Step 3: Dehydration benzofuroxan Benzofuroxan intermediate1 Adduct Intermediate benzofuroxan->intermediate1 enolate Enolate (from β-dicarbonyl + Base) enolate->intermediate1 attacks intermediate2 Ring-Opened Intermediate intermediate1->intermediate2 opens intermediate3 Cyclized Intermediate intermediate2->intermediate3 intramolecular attack product Quinoxaline-1,4-dioxide intermediate3->product - H₂O

Caption: Simplified mechanism of the Beirut Reaction.

Troubleshooting the Beirut Reaction:

  • Solvent: Aprotic solvents like THF or DMF are commonly used.[15]

  • Base Screening: If Et₃N is ineffective, try a stronger base like KOH or a non-nucleophilic base like DBU.

  • Temperature Control: These reactions are often run at room temperature or with gentle heating. Monitor carefully, as exothermic reactions are possible.

By methodically addressing these potential issues—from the purity of your starting materials to the specifics of the reaction conditions—you can effectively diagnose the root cause of low yields and systematically optimize your quinoxaline synthesis for robust and reproducible results.

References

  • Frontiers. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Retrieved from [Link]

  • Revista Virtual de Química. (n.d.). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (2022). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • YouTube. (2022). Beirut Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Retrieved from [Link]

  • MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

  • ARKAT USA. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

  • Google Patents. (1975). Method of production of quinoxaline, obtained particularly from not purified raw materials.
  • National Institutes of Health (NIH). (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoxaline synthesis. Here, you will find practical, field-proven insights and solutions to common challenges encountered during your experiments. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to proactively optimize your reaction conditions for higher yields, purity, and efficiency.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding quinoxaline synthesis.

Q1: My quinoxaline synthesis is resulting in a low yield. What are the most likely causes?

Low yields in quinoxaline synthesis can stem from several factors. The most common route, the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, is sensitive to reaction conditions. Potential causes include:

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid catalysts, which can lead to side product formation and degradation of the desired product.

  • Substituent Effects: The electronic properties of substituents on the aromatic diamine can significantly impact reactivity. Strong electron-withdrawing groups (e.g., nitro groups) can deactivate the diamine, hindering the reaction.

  • Inefficient Catalysis: The choice of catalyst is critical. An inappropriate or inactive catalyst will result in poor conversion.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving reactants and influencing the reaction rate and pathway.

Q2: I'm observing the formation of multiple side products in my reaction. How can I improve the selectivity?

The formation of side products is often linked to the reaction conditions. To improve selectivity:

  • Employ Milder Conditions: Many modern protocols utilize catalysts that are effective at room temperature, which can significantly reduce undesirable side reactions.

  • Optimize Catalyst Selection: Screening different catalysts can identify one that favors the desired reaction pathway. A wide range of catalysts, from metal-based to organocatalysts, have been successfully used.

  • Control Reagent Stoichiometry: Ensure the correct molar ratio of the 1,2-diamine and 1,2-dicarbonyl compound is used. An excess of one reactant can sometimes lead to side reactions.

Q3: My reaction is very slow. What are some effective ways to increase the reaction rate?

Several strategies can be employed to accelerate your quinoxaline synthesis:

  • Catalyst Choice: The right catalyst can dramatically shorten reaction times. For example, alumina-supported heteropolyoxometalates have been shown to be effective at room temperature, though they may require longer reaction times to achieve high yields.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields.

  • Solvent Optimization: The polarity of the solvent can influence the reaction rate. For reactions with polar intermediates, a polar solvent can lower the activation energy. Methanol has been shown to be a highly effective solvent, affording excellent yields in as little as one minute at room temperature.

  • Temperature: While milder conditions are often preferred, carefully increasing the reaction temperature can increase the rate. However, this must be balanced against the potential for side product formation.

Q4: Are there any "green" or more environmentally friendly methods for quinoxaline synthesis?

Yes, there is a strong and growing trend towards greener synthetic approaches for quinoxalines. These methods focus on:

  • Green Solvents: Utilizing environmentally benign solvents like water, ethanol, and polyethylene glycol (PEG).

  • Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently without a catalyst, simplifying the workup and reducing waste.

  • Reusable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles.

  • Energy Efficiency: Using methods like microwave irradiation that reduce reaction times and energy consumption.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific issues you may encounter.

Problem 1: Low or No Product Formation

Initial Checks:

  • Confirm the identity and purity of your starting materials (1,2-diamine and 1,2-dicarbonyl). Impurities can inhibit the reaction.

  • Verify that all reagents were added in the correct stoichiometry.

Troubleshooting Steps & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Reactants Electron-withdrawing groups on the o-phenylenediamine can decrease its nucleophilicity, making the initial attack on the dicarbonyl less favorable.For electron-poor diamines, consider using more forcing conditions (e.g., higher temperature) or a more active catalyst system. Alternatively, a different synthetic route may be necessary.
Ineffective Catalyst The chosen catalyst may not be suitable for the specific substrates or reaction conditions.Screen a variety of catalysts. Options include Lewis acids (e.g., CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O), solid-supported catalysts (e.g., Al₂O₃-ZrO₂), or organocatalysts (e.g., camphor sulfonic acid).
Inappropriate Solvent The reactants may not be fully soluble in the chosen solvent, or the solvent may not effectively facilitate the reaction.Test a range of solvents with varying polarities. Methanol, ethanol, and DMF are often good starting points. For some systems, green solvents like water or PEG-400 can be highly effective.
Reaction Temperature Too Low The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.Gradually increase the reaction temperature while monitoring for product formation and the appearance of side products. Microwave heating can be a very effective way to rapidly and uniformly heat the reaction.
Problem 2: Formation of a Complex Mixture of Products

Initial Checks:

  • Analyze the crude reaction mixture by TLC, LC-MS, or ¹H NMR to get an idea of the number and nature of the products.

Troubleshooting Steps & Solutions:

Potential Cause Explanation Recommended Solution
Reaction Temperature Too High Excessive heat can lead to decomposition of starting materials or products, as well as promote competing side reactions.Run the reaction at a lower temperature. Room temperature reactions are often cleaner. If heating is necessary, use the minimum temperature required for a reasonable reaction rate.
Incorrect pH (if using an acid or base catalyst) The acidity or basicity of the reaction medium can influence the reaction pathway.If using a catalyst, optimize the catalyst loading. For acid-catalyzed reactions, consider using a milder acid.
Presence of Oxygen For some sensitive substrates, oxidation can be a competing reaction.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Exothermic Reaction Out of Control The condensation reaction is exothermic and can lead to a runaway reaction if not properly managed, causing decomposition and side product formation.Implement effective temperature control measures such as slow, controlled addition of one reagent to the other and using an ice bath to dissipate heat.

Visualizing the Core Reaction and Troubleshooting Logic

To better understand the fundamental synthesis and the decision-making process in troubleshooting, the following diagrams are provided.

The Classical Quinoxaline Synthesis Pathway

The most common method for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The reaction proceeds through a cyclocondensation mechanism.

G Reactants o-Phenylenediamine + 1,2-Dicarbonyl Intermediate Bis-imine Intermediate Reactants->Intermediate Condensation Product Quinoxaline Intermediate->Product Cyclization & Dehydration

Caption: The classical synthesis of quinoxalines.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your quinoxaline synthesis.

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Optimize_Catalyst Optimize Catalyst (Type & Loading) Check_Stoichiometry->Optimize_Catalyst Optimize_Solvent Optimize Solvent Optimize_Catalyst->Optimize_Solvent Optimize_Temp Optimize Temperature (Consider Microwave) Optimize_Solvent->Optimize_Temp Inert_Atmosphere Consider Inert Atmosphere Optimize_Temp->Inert_Atmosphere Success Improved Yield Inert_Atmosphere->Success

Caption: A systematic approach to troubleshooting low yields.

Optimized Experimental Protocol: A Green Approach

This protocol is based on a highly efficient and environmentally friendly method for quinoxaline synthesis.

Reaction: Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • o-phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (1.0 mmol)

  • Methanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) in methanol (5 mL) with stirring at room temperature.

  • To this solution, add the 1,2-dicarbonyl compound (1.0 mmol).

  • Continue stirring at ambient temperature for 1-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: This method typically affords medium to excellent yields of the corresponding quinoxaline. For some less reactive substrates, gentle heating or the use of microwave irradiation may be beneficial.

References

  • Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-25. [Link]

  • Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

  • Bandyopadhyay, D., & Mukherjee, S. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 635-654. [Link]

  • Singh, R., & Singh, P. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Green Chemistry, 11(2), 134-154. [Link]

  • Jean, B. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Organic & Inorganic Chemistry, 9(S1), 001. [Link]

  • Farghaly, T. A., Alqurashi, R. M., Masaret, G. S., & Abdulwahab, H. G. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982. [Link]

  • G, K., E, L., M, T. C., & M, R. (2017). A green synthesis of quinoxaline derivatives & their biological actives. Indo American Journal of Pharmaceutical Sciences, 4(11), 421-427. [Link]

  • Ghosh, P., & Mandal, A. (2011). Green and selective protocol for the synthesis of quinoxalines. Advances in Applied Science Research, 2(1), 255-260. [Link]

  • Farghaly, T. A., Alqurashi, R. M., Masaret, G. S., & Abdulwahab, H. G. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982. [Link]

  • Ruiz-Ramírez, J. L., Santolalla-Vargas, C. E., & Angel-López, D. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2017, 1-8. [Link]

  • Anonymous. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Scientific & Engineering Research, 4(7). [Link]

  • Kumar, S., & Singh, R. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Scientific Reports, 13(1), 12564. [Link]

  • Anonymous. (2022). Efficient Synthesis of Quinoxaline Derivatives Using Camphor Sulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 9(1). [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, X., & Zhang, X. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 10, 888631. [Link]

  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. JSPM's Charak College of Pharmacy and Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]

  • El-Dean, A. M. K., Ahmed, M. A., & Hassanien, R. T. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Anonymous. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]

  • Malek, B., & Bensaada, M. (2020). Eco-friendly Synthesis of Quinoxaline Derivatives Using Mineral Fertilizers as Heterogeneous Catalysts. ResearchGate. [Link]

  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]

  • Bensaada, M., & Malek, B. (2020). Effect of different solvents on the quinoxaline yield. ResearchGate. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Homework.Study.com. (n.d.). 1,2-Dicarbonyl compounds, such as benzil

Common side products in the synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthetic procedure. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 2,3-dichloroquinoxaline and piperidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] The electron-deficient quinoxaline ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms. Piperidine, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequently, the chloride ion is eliminated, restoring aromaticity and yielding the monosubstituted product.[2]

Q2: My reaction is sluggish or incomplete. What are the potential causes?

Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently activated quinoxaline ring: The presence of electron-donating groups on the benzene portion of the quinoxaline ring can decrease its electrophilicity, slowing down the nucleophilic attack.

  • Low reaction temperature: While room temperature is often sufficient, gentle heating can be employed to increase the reaction rate. However, excessive heat can lead to the formation of undesired side products.

  • Solvent effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO and DMF are generally preferred as they can solvate the Meisenheimer complex and facilitate the reaction.[2]

  • Base strength: While piperidine itself is a base, the presence of a non-nucleophilic external base like triethylamine can be beneficial to neutralize the HCl generated during the reaction, thus preventing the protonation of piperidine and maintaining its nucleophilicity.

Q3: I am observing a significant amount of a disubstituted product, 2,3-di(piperidin-1-yl)quinoxaline. How can I minimize its formation?

The formation of the disubstituted byproduct is a common issue and arises from a second SNAr reaction where another molecule of piperidine displaces the remaining chlorine atom. To favor monosubstitution, consider the following strategies:

  • Control of stoichiometry: Use a strict 1:1 molar ratio of 2,3-dichloroquinoxaline to piperidine. An excess of piperidine will drive the reaction towards the disubstituted product.

  • Lower reaction temperature: Conduct the reaction at a controlled, lower temperature (e.g., room temperature or below). This will decrease the rate of the second substitution more significantly than the first.

  • Slow addition of the nucleophile: Add the piperidine solution dropwise to the solution of 2,3-dichloroquinoxaline. This maintains a low concentration of the nucleophile in the reaction mixture, favoring the monosubstituted product.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details common side products observed during the synthesis of this compound, their likely mechanisms of formation, and actionable troubleshooting steps.

Observed Issue Potential Side Product Plausible Cause Troubleshooting & Mitigation Protocol
Unexpected peak in LC-MS, higher M/z 2,3-di(piperidin-1-yl)quinoxalineExcess piperidine or prolonged reaction time/high temperature leading to a second SNAr reaction.1. Stoichiometry Control: Precisely measure and use one equivalent of piperidine. 2. Temperature Management: Maintain the reaction at room temperature or consider cooling to 0-5 °C. 3. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS and quench the reaction upon consumption of the starting material.
Presence of starting material (2,3-dichloroquinoxaline) even after extended reaction time -Incomplete reaction due to insufficient nucleophilicity of piperidine (e.g., protonation) or poor solvent choice.1. Addition of a Non-Nucleophilic Base: Add 1.1 equivalents of a hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the generated HCl. 2. Solvent Optimization: Ensure the use of a dry, polar aprotic solvent such as DMF or DMSO.
Formation of a hydroxylated impurity 3-(piperidin-1-yl)quinoxalin-2(1H)-onePresence of water in the reaction mixture, leading to hydrolysis of the starting material or product.1. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Experimental Workflow & Diagrams

Standard Synthesis Protocol

A general procedure for the synthesis of this compound is as follows:

  • To a solution of 2,3-dichloroquinoxaline (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF), add piperidine (1.0 eq.) dropwise at room temperature.[3]

  • If desired, add a non-nucleophilic base such as triethylamine (1.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent.

  • The crude product can be purified by column chromatography on silica gel.

Reaction Pathway and Side Product Formation

G cluster_0 Reaction Conditions A 2,3-dichloroquinoxaline B Piperidine C This compound (Desired Product) A->C + Piperidine - HCl E HCl D 2,3-di(piperidin-1-yl)quinoxaline (Disubstituted Side Product) C->D + Piperidine - HCl Solvent (e.g., DMF) Solvent (e.g., DMF) Room Temperature Room Temperature

Caption: Main reaction and formation of the disubstituted side product.

References

  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Fathalla, M. F., et al. (2019). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Journal of Solution Chemistry, 48, 1287-1308. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Yousif, E., et al. (2013). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 18(12), 15476-15492. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-Chloro-3-(piperidin-1-yl)quinoxaline in various experimental settings. Our guidance is grounded in established principles of heterocyclic chemistry and practical laboratory experience to ensure the integrity of your research.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds.[1][2] The quinoxaline scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4] The reactivity of the chloro-substituent at the 2-position makes this compound a versatile building block for nucleophilic aromatic substitution (SNAr) reactions.[5][6] However, this reactivity also presents challenges to the compound's stability in various solvents and experimental conditions. Understanding and mitigating these stability issues is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The principal degradation pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is a good leaving group, and the electron-withdrawing nature of the quinoxaline ring system activates the C2 position for nucleophilic attack.[5][6] The most common nucleophile encountered in a laboratory setting is water, leading to hydrolysis. Other potential degradation pathways include photodecomposition and reaction with other nucleophilic species present in the reaction mixture.

Q2: What is the expected major degradation product in the presence of water?

A2: In the presence of water, particularly under acidic conditions, the primary degradation product is expected to be 3-(piperidin-1-yl)quinoxalin-2(1H)-one . This occurs via hydrolysis of the C2-chloro substituent.[7]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Based on the general reactivity of 2-chloroquinoxaline derivatives, the compound is expected to be most stable in neutral to slightly basic aqueous solutions at room temperature.[7] Under acidic conditions, the rate of hydrolysis is significantly accelerated.[7][8] Elevated temperatures will increase the rate of degradation across all pH ranges.[7][8]

Q4: What are the recommended storage conditions for solid this compound?

A4: The solid compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[5][9] It is also advisable to protect it from prolonged exposure to light.[9]

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[7][10] This method should be capable of separating the parent compound from its potential degradation products, most notably 3-(piperidin-1-yl)quinoxalin-2(1H)-one.

Troubleshooting Guide

Issue 1: Rapid Disappearance of Starting Material in Solution
  • Symptom: HPLC analysis shows a significant decrease in the peak corresponding to this compound shortly after dissolution.

  • Possible Cause & Solution:

    • Acidic Conditions: The solvent system may be acidic, leading to rapid hydrolysis.[7]

      • Troubleshooting: Measure the pH of your solution. If acidic, consider using a buffered solution or a non-acidic solvent. If the experimental design requires acidic conditions, perform the reaction at a lower temperature to minimize degradation.

    • Nucleophilic Solvent: Protic solvents like methanol or ethanol can act as nucleophiles, leading to solvolysis.

      • Troubleshooting: If possible, switch to a non-nucleophilic aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

Issue 2: Appearance of a Major New Peak in HPLC Chromatogram
  • Symptom: A new, more polar peak appears in the HPLC chromatogram over time, with a corresponding decrease in the starting material peak.

  • Possible Cause & Solution:

    • Hydrolysis: This is likely the hydrolysis product, 3-(piperidin-1-yl)quinoxalin-2(1H)-one.

      • Troubleshooting: Confirm the identity of the new peak by LC-MS. To prevent its formation, rigorously dry all solvents and reagents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Inconsistent Results Between Experiments
  • Symptom: The yield of a reaction or the stability of a stock solution varies significantly between experimental runs.

  • Possible Cause & Solution:

    • Variable Storage Conditions: Inconsistent exposure to light, temperature fluctuations, or moisture can lead to variable degradation.

      • Troubleshooting: Store stock solutions in amber vials, protected from light, and at a consistent, cool temperature (e.g., 4°C for short-term storage). Prepare fresh solutions for critical experiments.

    • Solvent Purity: Trace impurities in solvents (e.g., water or acidic contaminants) can catalyze degradation.

      • Troubleshooting: Use high-purity, anhydrous solvents.

Stability in Common Organic Solvents

The stability of this compound in organic solvents is crucial for its use in synthesis and biological assays. The following table provides a summary of the expected stability based on the chemical properties of the solvents and the known reactivity of 2-chloroquinoxalines. It is strongly recommended to perform a preliminary stability study in the solvent of choice for time-sensitive experiments.

SolventTypeExpected StabilityRationale & Comments
Dimethyl Sulfoxide (DMSO) Aprotic, PolarGood to Moderate Generally a good solvent for storage. However, older or improperly stored DMSO can contain acidic impurities and water, which may lead to slow degradation over time. Use anhydrous DMSO for stock solutions.
N,N-Dimethylformamide (DMF) Aprotic, PolarModerate Can contain amine impurities that may act as nucleophiles. Also, DMF can decompose to form formic acid, which can accelerate hydrolysis. Use high-purity, fresh DMF.
Acetonitrile (ACN) Aprotic, PolarExcellent A preferred solvent for stock solutions due to its non-nucleophilic and aprotic nature. Ensure use of anhydrous grade.
Tetrahydrofuran (THF) Aprotic, NonpolarExcellent Similar to ACN, THF is a good choice for maintaining stability. Be aware of potential peroxide formation in older THF, which could lead to oxidative degradation.
Ethanol/Methanol Protic, PolarPoor to Moderate These solvents can act as nucleophiles, leading to the formation of the corresponding 2-alkoxy derivatives. Stability will be temperature and time-dependent. Avoid for long-term storage of stock solutions.
Dichloromethane (DCM) Aprotic, NonpolarGood Generally a suitable solvent. Ensure it is free from acidic impurities.
Chloroform (CHCl₃) Aprotic, NonpolarGood Similar to DCM. Stabilized chloroform may contain small amounts of ethanol, which could be a concern over extended periods.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in an Organic Solvent

This protocol provides a framework for determining the stability of this compound in a specific organic solvent.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired anhydrous organic solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of the parent compound.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 1, 4, 8, 24, and 48 hours) and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining.

G cluster_workflow Stability Assessment Workflow cluster_timepoints Time-Point Analysis prep Prepare Stock Solution (1 mg/mL in test solvent) t0 T=0 Analysis (HPLC) prep->t0 incubate Incubate Solution (e.g., RT, protected from light) t0->incubate t1 T=1h incubate->t1 t4 T=4h t1->t4 t8 T=8h t4->t8 t24 T=24h t8->t24 t48 T=48h t24->t48 analysis Data Analysis (% Remaining vs. T=0) t48->analysis

Workflow for assessing compound stability in an organic solvent.
Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at 80°C.

    • Photostability (Solid State): Expose the solid compound to light conditions as per ICH Q1B guidelines.

  • Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before HPLC analysis. For solid-state degradation, dissolve a sample at each time point for analysis.

G cluster_conditions Forced Degradation Conditions compound This compound acid Acid Hydrolysis (HCl, 60°C) compound->acid base Base Hydrolysis (NaOH, 60°C) compound->base oxidation Oxidation (H₂O₂, RT) compound->oxidation thermal Thermal Stress (Solid, 80°C) compound->thermal photo Photostability (Solid, ICH Q1B) compound->photo degradation_products Degradation Products (Analyzed by HPLC/LC-MS) acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products

Forced degradation study workflow.

References

  • BenchChem. Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.
  • BenchChem. Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions. Technical Support Center.
  • Apollo Scientific. (2023, August 2).
  • Sigma-Aldrich. (2025, October 20).
  • Omics Online. (2012).
  • Sigma-Aldrich. (2024, March 4).
  • AK Scientific, Inc. 2-Methyl-3-(piperazin-1-yl)
  • Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Sigma-Aldrich. This compound. Product Page.
  • BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • RSC Publishing. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules.
  • CSIR-NIScPR. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, Section B.
  • ResearchGate. (2020). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects.
  • ResearchGate. (2015).
  • PubMed Central. (2022).
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  • Impact Factor. (2020).
  • Sigma-Aldrich. This compound. Product Page.
  • Pharmacophore. (2012).
  • BenchChem. An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • ScienceDirect. (2018).
  • ResearchGate. (2007). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents.
  • BenchChem. An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)
  • PubMed. (2010).
  • IJPER. (2020).
  • PubMed. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis.
  • PubMed. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Sciences.
  • IJPSR. (2022).
  • PubMed Central. (2014).
  • Arkivoc. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • PubMed Central. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • ChemicalBook. 2-chloro-3-(1-piperidyl)quinoxaline.
  • Oriental Journal of Chemistry. (2014).

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Technical Support Center: Overcoming Poor Solubility of Quinoxaline Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for tackling the common yet significant challenge of poor aqueous solubility in quinoxaline derivatives. The inherent lipophilicity of the quinoxaline scaffold, while often beneficial for therapeutic activity, frequently leads to difficulties in formulation and preclinical evaluation.[1][2][3]

This technical support center provides a structured approach to identifying the root cause of solubility issues and implementing effective solutions. We will move from foundational FAQs to in-depth troubleshooting guides, complete with detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding the solubility of quinoxaline derivatives.

Q1: Why are many of my quinoxaline derivatives poorly soluble in aqueous media?

A1: The quinoxaline core is a fused heterocyclic system composed of a benzene and a pyrazine ring, which imparts a significant degree of lipophilicity and aromaticity to the molecule.[4] This molecular structure can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. Furthermore, many potent quinoxaline derivatives incorporate additional hydrophobic substituents to enhance their biological activity, which can further decrease their aqueous solubility.

Q2: What is the first and most straightforward method I should try to solubilize a new quinoxaline derivative?

A2: The most direct initial approach is the use of a co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[5] Dimethyl sulfoxide (DMSO) is the most widely used and recommended co-solvent due to its ability to dissolve a broad spectrum of both polar and non-polar compounds and its miscibility with water.

Q3: My quinoxaline derivative precipitates when I dilute my DMSO stock solution into my aqueous buffer. What is happening and what should I do?

A3: This is a very common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, and the aqueous medium cannot maintain the solubility of your lipophilic compound.

  • Immediate Troubleshooting Steps:

    • Lower the Final Concentration: You may be exceeding the maximum solubility of your compound in the final aqueous medium. Perform serial dilutions to determine a concentration that remains in solution.

    • Optimize the Co-solvent Concentration: While high concentrations of DMSO can be cytotoxic, you can test if a slightly higher final concentration (e.g., 0.5% vs. 0.1%) maintains solubility. It is crucial to run a vehicle control with the same final DMSO concentration to assess any effects on your experiment.[5]

Q4: Are there any other simple techniques I can try if co-solvents are not sufficient or are incompatible with my experimental system?

A4: Yes, pH adjustment is another fundamental technique, particularly for quinoxaline derivatives with ionizable functional groups.[6] By protonating or deprotonating these groups, you can increase the polarity of the molecule and enhance its interaction with water.[6][7] The pKa of the quinoxaline ring itself is approximately 0.60, suggesting that pH modification can be a viable strategy.[3]

Part 2: In-Depth Troubleshooting & Optimization

When basic methods are insufficient, a more systematic approach is necessary. This section provides detailed guides and protocols for advanced solubility enhancement techniques.

Issue 1: Persistent Precipitation Despite Co-solvent and pH Optimization

If you continue to face solubility challenges, it's time to explore more advanced formulation strategies. The following decision tree can guide your selection process.

Solubility_Troubleshooting start Initial Solubility Problem cosolvent Co-solvent/pH Optimization start->cosolvent Initial Attempt complexation Complexation (Cyclodextrins) cosolvent->complexation Precipitation Persists surfactants Micellar Solubilization (Surfactants) cosolvent->surfactants Precipitation Persists solid_dispersion Amorphous Solid Dispersions complexation->solid_dispersion Limited Success surfactants->solid_dispersion Limited Success chem_mod Chemical Modification (Prodrugs/Salts) solid_dispersion->chem_mod Recrystallization Issues nanoparticles Nanoparticle Formulations solid_dispersion->nanoparticles Recrystallization Issues end Solubility Achieved chem_mod->end nanoparticles->end Micelle_Formation cluster_micelle Micelle a1 a2 a3 a4 a5 a6 a7 a8 b1 b1->a1 b2 b2->a2 b3 b3->a3 b4 b4->a4 b5 b5->a5 b6 b6->a6 b7 b7->a7 b8 b8->a8 drug Quinoxaline Derivative

Caption: A simplified diagram of a quinoxaline derivative encapsulated within a surfactant micelle.

Guide 3: Advanced Formulation Approaches

For particularly challenging compounds, more advanced techniques may be necessary.

  • Amorphous Solid Dispersions (ASDs):

    • Causality: Crystalline solids have a highly ordered structure that requires significant energy to break, thus limiting solubility. Amorphous solids lack this long-range order and are in a higher energy state, which leads to enhanced solubility. [8][9][10]In an ASD, the drug is molecularly dispersed in an amorphous state within a polymer matrix. [8][11] * Methodology: Common methods for preparing ASDs include spray drying and hot-melt extrusion. [10]The polymer carrier (e.g., HPMC, PVP) is crucial for stabilizing the amorphous state and preventing recrystallization. [9][12] * When to Consider: When you need a significant increase in both solubility and dissolution rate, and other methods have failed.

  • Chemical Modification:

    • Salt Formation:

      • Causality: For quinoxaline derivatives with acidic or basic functional groups, forming a salt is a highly effective way to increase solubility. [13][14]The ionized salt form is generally much more soluble in water than the neutral form. [7][15] * Methodology: This involves reacting the parent drug with a suitable acid or base to form the salt. [16]A salt screening study is often performed to identify the optimal salt form with the best combination of solubility, stability, and manufacturability.

    • Prodrugs:

      • Causality: A prodrug is a bioreversible derivative of a drug that is designed to overcome pharmaceutical or pharmacokinetic barriers. [17][18]For solubility enhancement, a hydrophilic moiety (e.g., a phosphate or amino acid) is attached to the parent quinoxaline derivative. [19]This moiety is cleaved in vivo to release the active drug. [17][20] * When to Consider: This is a more involved approach, typically considered during lead optimization in drug discovery when formulation strategies alone are insufficient. [17]

Part 3: Summary of Key Strategies

StrategyUnderlying PrincipleKey Considerations
Co-solvents Modifying the polarity of the solvent system to better match that of the solute. [13]Potential for cytotoxicity at higher concentrations; risk of precipitation upon dilution. [5]
pH Adjustment Increasing the ionization of the drug, which enhances its interaction with polar water molecules. [6][21]Only effective for ionizable compounds; potential for pH-related degradation.
Cyclodextrin Complexation Encapsulating the hydrophobic drug within a hydrophilic host molecule. [22]Stoichiometry of the complex; potential for competition with other molecules.
Micellar Solubilization Partitioning the drug into the hydrophobic core of surfactant micelles. [23]Surfactant concentration must be above the CMC; potential for surfactant toxicity.
Amorphous Solid Dispersions Converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous form. [8][12]Physical stability is critical; risk of recrystallization over time. [9]
Salt Formation Creating an ionized form of the drug with significantly higher aqueous solubility. [7][14]Requires an ionizable functional group on the drug; potential for disproportionation.
Prodrug Approach Temporarily attaching a hydrophilic promoiety to the drug molecule. [18][20]Requires chemical synthesis and in vivo cleavage; a more complex drug development path.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694.
  • Dugar, R. P., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 333, 144-164.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Sharma, N., & Nanjan, M. J. (2014). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research, 1(1).
  • (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2429.
  • World Journal of Biology and Pharmaceutical Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Stella, V. J. (2007).
  • (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions.
  • Brieflands. (2021, May 31).
  • Manufacturing Chemist. (n.d.). Enhancing solubility with novel excipients.
  • Pharmaceutical Technology. (2022, November 3).
  • (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Australian Prescriber. (n.d.).
  • Chan, O. H., & Borchardt, R. T. (1998). Evaluation of a targeted prodrug strategy to enhance oral absorption of poorly water-soluble compounds. Pharmaceutical Research, 15(7), 1012–1019.
  • ResearchGate. (2007, August).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • (n.d.).
  • World Pharma Today. (n.d.).
  • National Institutes of Health. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • (n.d.). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
  • Solubility of Things. (n.d.).
  • (n.d.). PH adjustment: Significance and symbolism.
  • Benchchem. (n.d.). overcoming solubility issues with Quinoxidine in aqueous solutions.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Benchchem. (n.d.).
  • (n.d.).
  • (n.d.). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF.
  • National Institutes of Health. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2012, March).

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Technical Support Center: Stabilizing 2-Chloro-3-(piperidin-1-yl)quinoxaline During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-3-(piperidin-1-yl)quinoxaline and have encountered stability issues during the reaction workup. Our goal is to provide in-depth, actionable insights and protocols to help you prevent decomposition and maximize the yield and purity of your target compound.

Understanding the Challenge: The Instability of this compound

This compound is a heterocyclic compound with significant potential in medicinal chemistry. However, its unique structure, featuring an electron-rich piperidinyl group and an electrophilic chlorinated pyrazine ring, makes it susceptible to degradation under common workup conditions. The primary mode of decomposition is the hydrolysis of the C2-chloro substituent, leading to the formation of the corresponding 2-hydroxyquinoxaline derivative.[1][2] This process is often accelerated by acidic or basic conditions and elevated temperatures.

This guide will walk you through the common pitfalls and provide robust solutions to maintain the integrity of your compound.

Troubleshooting Guide & FAQs

Here, we address specific issues you might be facing in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Q1: My crude product shows a significant amount of a more polar byproduct by TLC/LC-MS after aqueous workup. What is likely happening?

A1: The more polar byproduct is almost certainly the hydrolyzed product, 3-(piperidin-1-yl)quinoxalin-2(1H)-one. The chloro group at the 2-position of the quinoxaline ring is a good leaving group, and the carbon it is attached to is susceptible to nucleophilic attack. During a standard aqueous workup, water can act as a nucleophile, leading to this hydrolysis.[1][2]

Root Cause Analysis:

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze the hydrolysis of 2-chloroquinoxalines.[1][2][3][4] Protic acids can protonate the quinoxaline nitrogens, making the ring more electron-deficient and activating the C2 position towards nucleophilic attack. Bases, on the other hand, can generate hydroxide ions, which are potent nucleophiles.

  • Elevated Temperatures: As with most chemical reactions, the rate of hydrolysis increases with temperature.[1][2] If your reaction was run at an elevated temperature, and the workup was not performed promptly and with cooling, significant decomposition can occur.

  • Prolonged Exposure to Water: The longer your compound is in contact with an aqueous phase, the greater the opportunity for hydrolysis.

dot

A This compound (Target Compound) E Hydrolysis (SNAr Reaction) A->E Susceptible to Nucleophilic Attack B Aqueous Workup (Presence of H2O) B->E Nucleophile C Acidic or Basic Conditions (Catalyst) C->E Catalyzes D Elevated Temperature D->E Accelerates F 3-(piperidin-1-yl)quinoxalin-2(1H)-one (Decomposition Product) E->F Forms

Caption: Decomposition pathway of this compound.

Q2: What is the optimal pH range for the aqueous workup of this compound?

A2: The optimal pH for the workup is neutral to slightly acidic (pH 6-7). While strong acids catalyze hydrolysis, the piperidinyl group is basic and can be protonated in acidic media. This can sometimes be advantageous for extraction into an aqueous layer if desired, but for minimizing decomposition during a standard extractive workup, maintaining a neutral pH is key. Strongly basic conditions should be avoided as they promote the formation of hydroxide ions, which readily displace the chloride.[1]

pH RangeStability of this compoundRationale
< 4 (Strongly Acidic) Low Protonation of the quinoxaline ring activates the C2 position for nucleophilic attack by water.[2]
4 - 6 (Mildly Acidic) Moderate Reduced catalytic effect compared to strong acid, but still a risk of hydrolysis.
6 - 7 (Neutral) High Minimal concentration of both H+ and OH- ions, reducing the rate of catalyzed hydrolysis.
> 8 (Basic) Low to Moderate Increased concentration of OH- ions, a strong nucleophile, leading to hydrolysis.[1]
Q3: Can you provide a step-by-step protocol for a workup procedure that minimizes decomposition?

A3: Absolutely. The following protocol is designed to minimize contact with water and avoid harsh pH conditions and high temperatures.

Protocol: Optimized Extractive Workup
  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0-5 °C in an ice bath. This will slow down any potential side reactions, including decomposition.

  • Solvent Removal (if necessary): If the reaction was performed in a high-boiling point solvent like DMF or DMSO, it's best to remove it under reduced pressure at a low temperature (< 40 °C) before proceeding with the workup.

  • Dilution: Dilute the cooled reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Brine is preferred over pure water as it is less likely to cause emulsions and can help to "salt out" the product into the organic layer. Use cold (0-5 °C) brine for all washes.

    • Perform the wash quickly in a separatory funnel.

    • Repeat the brine wash 2-3 times to ensure all water-soluble impurities are removed.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added in sufficient quantity and the mixture is swirled for at least 15-20 minutes to remove all traces of water.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the fresh organic solvent to recover any adsorbed product. Concentrate the filtrate under reduced pressure at a low temperature (< 40 °C) to obtain the crude product.

dot

start Reaction Completion cool Cool to 0-5 °C start->cool dilute Dilute with Organic Solvent cool->dilute wash Wash with Cold Brine (pH 7) dilute->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo (< 40 °C) dry->concentrate end Crude Product concentrate->end

Caption: Optimized workup workflow for this compound.

Q4: I am still observing decomposition even with a neutral workup. Are there any alternative purification strategies?

A4: Yes. If your compound is particularly sensitive, or if the preceding reaction introduces impurities that necessitate a more rigorous purification, you may need to avoid an aqueous workup altogether.

Alternative Strategy: Direct Purification by Column Chromatography

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure at a low temperature (< 40 °C).

  • Adsorption: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Dry Loading: Gently evaporate the solvent from the silica gel mixture to obtain a free-flowing powder. This is your "dry load."

  • Chromatography: Load the dry powder onto a pre-packed silica gel column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). This method avoids any contact with water.

Pro-Tip: If the crude product is an oil or a waxy solid, you can dissolve it in a small volume of the initial eluent and load it directly onto the column (wet loading). However, dry loading often provides better separation.

Q5: Could the choice of reaction solvent be contributing to decomposition during workup?

A5: Yes, the reaction solvent can play a significant role. Polar aprotic solvents like DMF and DMSO are excellent for many nucleophilic aromatic substitution reactions.[5] However, they are high-boiling and can be difficult to remove completely at low temperatures. Residual solvent can complicate the workup and purification. If possible, consider using a lower-boiling point solvent like THF or acetonitrile, which are more easily removed prior to workup.

This technical guide is intended to provide a strong foundation for troubleshooting the workup of this compound. As with any chemical synthesis, careful monitoring of the reaction and purification steps by TLC or LC-MS is crucial for success.

References

  • Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. (2011). Semantic Scholar. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Chloro-3-(piperidin-1-yl)quinoxaline. This document is designed for researchers, chemists, and drug development professionals who are looking to functionalize this specific quinoxaline core. The unique electronic nature of this substrate—an electron-rich N-heteroaryl chloride—presents specific challenges and opportunities in catalyst selection. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.

Section 1: Foundational Knowledge & Catalyst Selection

Q1: I'm starting a project with this compound. What makes this substrate challenging, and what is the best general catalyst system to begin with?

Answer: The primary challenge with your substrate arises from two key features:

  • Electron-Rich Heteroaryl Chloride: The piperidinyl group is a strong electron-donating group, which enriches the quinoxaline ring system with electron density. This makes the crucial first step of the catalytic cycle, oxidative addition of the C-Cl bond to the Pd(0) center, significantly more difficult compared to electron-poor or neutral aryl chlorides.[1][2] This step is often the rate-limiting step for such substrates.

  • Potential for Catalyst Inhibition: The substrate contains two nitrogen atoms (one in the quinoxaline ring and one in the piperidine moiety) that have lone pairs of electrons. These can act as Lewis bases and coordinate to the palladium catalyst, potentially forming inactive complexes and hindering catalytic turnover.[2][3]

For these reasons, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[2] A more robust starting point requires a catalyst system designed to overcome these hurdles.

Recommended Starting System: A combination of a palladium(II) precatalyst with a sterically hindered, electron-rich biaryl monophosphine ligand is the modern standard for these types of substrates.[4][5][6][7][8]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos (dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Rationale: These bulky ligands promote the formation of a highly reactive, monoligated L₁Pd(0) active species.[7] The steric hindrance around the palladium center accelerates the reductive elimination step and can help prevent catalyst inhibition by the substrate's nitrogen atoms.[3][7]

Q2: I want to perform a Suzuki-Miyaura reaction to form a C-C bond. Which specific catalyst, base, and solvent should I screen first?

Answer: The Suzuki-Miyaura reaction is an excellent choice for C-C bond formation.[9] For your specific substrate, activating the C-Cl bond is key. Below is a table of recommended starting conditions for screening.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentCondition 1 (Standard)Condition 2 (More Forcing)Rationale
Pd Precatalyst Pd(OAc)₂ (2 mol%)SPhos Pd G3 (2 mol%)G3 precatalysts are air-stable and ensure a 1:1 Pd:Ligand ratio for generating the active catalyst.[10]
Ligand SPhos (4 mol%)(Not needed with G3 precatalyst)SPhos is a highly effective, general-purpose ligand for challenging chlorides.[4]
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)K₃PO₄ is a strong base often effective in Suzuki couplings. K₂CO₃ is a common alternative.
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)Dioxane and toluene are standard solvents. A small amount of water is often necessary.[1]
Temperature 90-100 °C110 °CHigher temperatures are often required to facilitate the slow oxidative addition of the C-Cl bond.
Coupling Partner Arylboronic Acid (1.3 equiv)Arylboronic Acid (1.3 equiv)A slight excess of the boronic acid drives the reaction to completion.

Workflow for Catalyst Selection: The following diagram illustrates a decision-making process for selecting a catalyst system for various cross-coupling reactions with your substrate.

CatalystSelection Catalyst Selection Workflow for this compound start Desired Bond Formation? cc_bond C-C Bond (e.g., Suzuki, Sonogashira) start->cc_bond Carbon-Carbon cn_bond C-N Bond (Buchwald-Hartwig) start->cn_bond Carbon-Nitrogen co_bond C-O Bond (Buchwald-Hartwig Etherification) start->co_bond Carbon-Oxygen suzuki_cat Suzuki System: - Precatalyst: SPhos Pd G3 or Pd(OAc)₂ - Ligand: SPhos or XPhos - Base: K₃PO₄ or K₂CO₃ cc_bond->suzuki_cat with Boronic Acid sonogashira_cat Sonogashira System: - Pd Catalyst: Pd(PPh₃)₂Cl₂ - Cu Co-catalyst: CuI - Ligand: XPhos (for chlorides) - Base: Et₃N or DIPA cc_bond->sonogashira_cat with Terminal Alkyne buchwald_cat Buchwald-Hartwig System: - Precatalyst: RuPhos Pd G3 or Pd₂(dba)₃ - Ligand: RuPhos or BrettPhos - Base: NaOtBu or LHMDS cn_bond->buchwald_cat ether_cat Etherification System: - Precatalyst: Pd₂(dba)₃ - Ligand: BrettPhos - Base: Cs₂CO₃ co_bond->ether_cat

Caption: Decision workflow for initial catalyst system selection.

Section 2: Troubleshooting Common Issues

Q3: My Suzuki reaction has stalled at low conversion (<20%). What are the most likely causes and how do I fix them?

Answer: Low conversion with an electron-rich heteroaryl chloride is a common problem. A systematic troubleshooting approach is essential.

Troubleshooting Flowchart:

Troubleshooting Troubleshooting Low Conversion start Low Conversion (<20%) cause1 Problem: Ineffective Oxidative Addition (Most common for this substrate) start->cause1 cause2 Problem: Catalyst Deactivation start->cause2 cause3 Problem: Reagent Quality / Setup start->cause3 cause4 Problem: Base or Solvent Issue start->cause4 sol1 Solution: 1. Increase Temperature (e.g., to 110-120 °C). 2. Switch to a more electron-rich/bulky ligand (e.g., RuPhos). 3. Use a higher catalyst loading (e.g., 5 mol%). cause1->sol1 sol2 Solution: 1. Ensure rigorous degassing of solvent. 2. Check for palladium black formation. 3. Use a pre-catalyst (e.g., G3/G4) to ensure clean Pd(0) generation. cause2->sol2 sol3 Solution: 1. Check purity of boronic acid (protodeboronation is common). 2. Ensure reagents and glassware are dry. 3. Use fresh, high-purity palladium source and ligands. cause3->sol3 sol4 Solution: 1. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃). 2. Ensure base is finely ground and dry. 3. Try a different solvent (e.g., Toluene, CPME). cause4->sol4

Caption: Systematic guide to troubleshooting low reaction conversion.

Detailed Explanation:

  • Ineffective Oxidative Addition: As mentioned, this is the most probable bottleneck. The C-Cl bond on your electron-rich quinoxaline is strong. Increasing the reaction's energy by raising the temperature is the first and simplest step. If that fails, switching to a more donating and bulky ligand like RuPhos can increase the electron density on the palladium atom, facilitating its insertion into the C-Cl bond.[7][8]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[3] Inadequate degassing of your solvent and reaction vessel can lead to oxidation and the formation of inactive palladium black. Using modern, air-stable precatalysts can mitigate issues with the initial reduction of Pd(II) to Pd(0).[10][11]

  • Reagent Quality: Boronic acids can degrade over time, especially in the presence of moisture, through a process called protodeboronation.[3] This consumes your coupling partner. Always use fresh or recently purified boronic acid.

  • Base and Solvent: The choice of base is critical. It participates in the transmetalation step of the catalytic cycle.[9][12] If K₃PO₄ is not effective, a different base like Cs₂CO₃ might alter the solubility and reactivity of the boronate species favorably.

Q4: I am attempting a Buchwald-Hartwig amination to form a C-N bond, but I am only recovering starting material. What catalyst system is recommended?

Answer: Buchwald-Hartwig amination also relies on the oxidative addition step, so many of the same principles apply.[13] However, the choice of ligand and base is particularly crucial for C-N bond formation. The reaction must balance activating the C-Cl bond without promoting side reactions.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentCondition 1 (Primary/Secondary Amines)Condition 2 (Weakly Nucleophilic Amines)Rationale
Pd Precatalyst Pd₂(dba)₃ (2 mol%)RuPhos Pd G3 (2 mol%)RuPhos-based systems are exceptionally active for C-N coupling of heteroaryl chlorides.[14]
Ligand RuPhos (4.5 mol%)(Not needed with G3 precatalyst)RuPhos is a ligand of choice for difficult C-N couplings.[14]
Base NaOt-Bu (2.0 equiv)LHMDS (2.0 equiv)Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many amines. LHMDS is stronger and may be needed for less reactive amines.
Solvent Toluene or CPMEToluene or CPMEThese solvents are standard for Buchwald-Hartwig reactions.
Temperature 100-110 °C110 °CElevated temperatures are generally required.

Key Insight: For C-N couplings, the base must be strong enough to deprotonate the amine without causing decomposition of the substrate or catalyst. Sodium tert-butoxide is an excellent starting point. If your amine is particularly hindered or has low nucleophilicity, a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.[15]

Q5: I want to perform a Sonogashira coupling with a terminal alkyne. Is this feasible with a chloroquinoxaline, and what are the key considerations?

Answer: Yes, Sonogashira coupling is feasible, but it is arguably the most challenging of the common cross-coupling reactions for an unactivated heteroaryl chloride.[16] This is because the traditional Sonogashira conditions are often not harsh enough to promote oxidative addition of the C-Cl bond.

Key Considerations:

  • Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst.[12][17]

  • Ligand Choice: Standard Pd(PPh₃)₄ is unlikely to work. You will need a modern, bulky phosphine ligand system similar to that used for Suzuki reactions. Systems based on ligands like XPhos or P(t-Bu)₃ have been shown to be effective for coupling aryl chlorides.[16]

  • Base and Solvent: A strong amine base, which often doubles as the solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[18]

  • Copper-Free Variants: Given the potential for catalyst inhibition by the nitrogen atoms in your substrate, a copper-free Sonogashira protocol might be advantageous, as it simplifies the catalytic system. These reactions often require higher temperatures and very active palladium/ligand systems.

Recommended Copper-Free Starting Conditions:

  • Catalyst: Pd(OAc)₂ (2-4 mol%) with XPhos (4-8 mol%)

  • Base: Cs₂CO₃ or K₃PO₄ (2.5 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 120 °C

Section 3: Experimental Protocols

General Protocol for a Microscale Suzuki-Miyaura Test Reaction

This protocol provides a step-by-step methodology for screening reaction conditions.

Materials:

  • This compound (1.0 equiv, e.g., 26.1 mg, 0.1 mmol)

  • Arylboronic acid (1.3 equiv, 0.13 mmol)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%, 1.5 mg)

  • Base (e.g., K₃PO₄, 2.0 equiv, 42.4 mg)

  • Anhydrous, degassed 1,4-dioxane (1.0 mL)

  • Degassed water (0.1 mL)

  • 2 mL screw-cap vial with a PTFE-lined cap

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 2 mL screw-cap vial. Oven-dry the vial and cap overnight and allow to cool in a desiccator.

  • Adding Solids: In a glovebox or under a positive flow of argon, add the this compound, arylboronic acid, palladium precatalyst, and base to the vial.

  • Capping: Seal the vial with the PTFE-lined cap.

  • Adding Solvents: Remove the vial from the glovebox. Pierce the septum with a needle connected to an argon/nitrogen line. Add the degassed 1,4-dioxane (1.0 mL) and degassed water (0.1 mL) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum heating block or oil bath set to 100 °C. Stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: To monitor the reaction, carefully take a small aliquot via syringe, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (5 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

References

  • Mettler-Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2023). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. Request PDF. Retrieved from [Link]

  • ResearchGate. (2023). Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. Retrieved from [Link]

  • Ge, S., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 584–595. Retrieved from [Link]

  • ResearchGate. (2023). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. Request PDF. Retrieved from [Link]

  • Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

  • ResearchGate. (2023). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Abela, A. R., & Raggatt, M. E. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. Retrieved from [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2023). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. Retrieved from [Link]

  • ResearchGate. (2023). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

  • Corless, V. B., & Procter, D. J. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(34), 8668–8691. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Vantourout, J. C., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(6), 1735–1748. Retrieved from [Link]

  • Bissember, A. C., & Fu, G. C. (2015). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Angewandte Chemie International Edition, 54(18), 5394–5425. Retrieved from [Link]

  • The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ikawa, T., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(16), 3843–3846. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Calò, V., & Nacci, A. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2023). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (2023). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Retrieved from [Link]

  • Ghaffari, M. A., & Nevado, C. (2014). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 47(11), 3462–3472. Retrieved from [Link]

  • Campos Group. (n.d.). Bulky and non-Innocent Ligands to Access Exotic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Chloro-3-(piperidin-1-yl)quinoxaline. In the absence of a publicly available, fully assigned experimental spectrum, this guide presents a detailed, predicted ¹H and ¹³C NMR analysis, grounded in the established principles of NMR spectroscopy and supported by comparative data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the pharmaceutical sciences, providing unparalleled insights into molecular structure, dynamics, and interactions at the atomic level.[1][2] For drug development professionals, NMR is critical for the unambiguous structural elucidation of novel chemical entities, confirmation of synthetic products, and the assessment of purity.[3][4][5] The detailed structural information provided by ¹H and ¹³C NMR is fundamental to understanding structure-activity relationships (SAR) and for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

This compound is a heterocyclic compound of interest, combining the biologically significant quinoxaline scaffold with a piperidine moiety. Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities. A thorough understanding of the NMR spectral features of this molecule is therefore essential for its development and application in medicinal chemistry.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the known chemical shifts of 2-chloroquinoxaline, piperidine, and other substituted quinoxalines, taking into account the electronic effects of the substituents.[6]

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit signals corresponding to the quinoxaline and piperidine moieties.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.95 - 8.10m1HH-5 or H-8Protons on the benzene ring of the quinoxaline, deshielded by the heterocyclic ring.
7.60 - 7.75m2HH-6 and H-7Protons on the benzene ring of the quinoxaline.
7.45 - 7.60m1HH-5 or H-8Protons on the benzene ring of the quinoxaline, deshielded by the heterocyclic ring.
3.40 - 3.60t4HH-2' and H-6'Protons on the carbons alpha to the nitrogen of the piperidine ring, deshielded by the nitrogen and the quinoxaline ring.
1.65 - 1.80m4HH-3' and H-5'Protons on the carbons beta to the nitrogen of the piperidine ring.
1.55 - 1.65m2HH-4'Protons on the carbon gamma to the nitrogen of the piperidine ring.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show signals for all 13 unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
155.0 - 158.0C-3Carbon attached to the piperidine nitrogen, significantly deshielded.
148.0 - 151.0C-2Carbon bearing the chlorine atom, deshielded.
140.0 - 142.0C-4a and C-8aQuaternary carbons at the ring junction.
128.0 - 130.0C-6 and C-7Carbons in the benzene portion of the quinoxaline ring.
126.0 - 128.0C-5 and C-8Carbons in the benzene portion of the quinoxaline ring.
50.0 - 52.0C-2' and C-6'Carbons alpha to the nitrogen in the piperidine ring.
25.0 - 27.0C-3' and C-5'Carbons beta to the nitrogen in the piperidine ring.
23.0 - 25.0C-4'Carbon gamma to the nitrogen in the piperidine ring.

Comparative Analysis with Structurally Related Compounds

To lend credence to the predicted spectra, it is instructive to compare the expected chemical shifts with experimentally determined values for related molecules.

  • 2-Chloroquinoxaline: The aromatic protons of 2-chloroquinoxaline appear in the range of 7.60-8.20 ppm. This aligns with the predicted chemical shifts for the quinoxaline protons in the target molecule.

  • Piperidine: The protons alpha to the nitrogen in piperidine typically resonate around 2.8 ppm, while the beta and gamma protons are found further upfield, between 1.4 and 1.7 ppm. In this compound, the alpha protons are expected to be shifted downfield due to the electronic influence of the quinoxaline ring system.

  • 8-Bromo-4-(piperidin-1-yl)tetrazolo[1,5-a]quinoxaline: In this related compound, the piperidine protons at the 2' and 6' positions appear at 3.88 ppm, and the other piperidine protons are observed between 1.72 ppm. This provides strong support for the predicted downfield shift of the alpha-protons in the target molecule.

Experimental Protocols

For researchers seeking to acquire experimental NMR data for this compound, the following protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9][10][11]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.[13][14]

¹H NMR Acquisition Parameters:

ParameterValue
Pulse ProgramStandard 1D proton
Spectral Width-2 to 12 ppm
Acquisition Time2-4 seconds
Relaxation Delay1-2 seconds
Number of Scans16-64

¹³C NMR Acquisition Parameters:

ParameterValue
Pulse ProgramStandard 1D carbon with proton decoupling
Spectral Width0 to 200 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024-4096

Caption: Experimental workflow for NMR characterization.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a definitive structural confirmation and unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.[15][16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.[18][19][20][21][22]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different molecular fragments.[18][19][20][21][22]

G H1 ¹H NMR Proton_ID Proton Identification H1->Proton_ID C13 ¹³C NMR Carbon_ID Carbon Identification C13->Carbon_ID HSQC HSQC H_C_Direct_Bond ¹J(C-H) Connectivity HSQC->H_C_Direct_Bond HMBC HMBC H_C_Long_Range ²⁻³J(C-H) Connectivity HMBC->H_C_Long_Range Proton_ID->HSQC Proton_ID->HMBC Carbon_ID->HSQC Carbon_ID->HMBC Final_Structure Unambiguous Structure Elucidation H_C_Direct_Bond->Final_Structure H_C_Long_Range->Final_Structure

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the quinoxaline scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of quinoxaline are known to exhibit diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The compound 2-Chloro-3-(piperidin-1-yl)quinoxaline, a member of this important class, presents unique analytical challenges due to its halogenated and nitrogen-rich heterocyclic structure. Accurate and robust analytical methodologies are paramount for its characterization, impurity profiling, and pharmacokinetic studies.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to ensure scientific integrity and practical applicability.

Chemical Identity and Properties

  • IUPAC Name: 2-chloro-3-(1-piperidinyl)quinoxaline

  • Molecular Formula: C₁₃H₁₄ClN₃[3]

  • Molecular Weight: 247.73 g/mol

  • Appearance: Powder

  • Melting Point: 64-66 °C

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. For a molecule like this compound, with its basic nitrogen atoms, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[4] Given the presence of basic nitrogen atoms in the quinoxaline and piperidine rings, this compound is expected to readily form protonated molecules, [M+H]⁺, in the positive ion mode.

Advantages for this Analyte:

  • High Sensitivity: ESI often provides excellent sensitivity for compounds that can be easily protonated.

  • Soft Ionization: It typically results in minimal in-source fragmentation, preserving the molecular ion for accurate molecular weight determination.[5]

Experimental Considerations:

  • Solvent System: A mobile phase consisting of methanol or acetonitrile with an acidic modifier (e.g., 0.1% formic acid) is recommended to promote protonation and enhance signal intensity.

  • Potential for Matrix Effects: ESI can be susceptible to ion suppression from complex matrices, which may necessitate more rigorous sample preparation.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is effective for a wide range of small polar and nonpolar compounds.[6] It is particularly useful for analytes that are less polar and may not ionize efficiently by ESI.[6]

Advantages for this Analyte:

  • Broader Applicability: APCI can be a robust alternative if ESI performance is suboptimal, especially for less polar analogs or metabolites.

  • Reduced Matrix Effects: Generally, APCI is less prone to matrix-induced ion suppression compared to ESI.

Experimental Considerations:

  • Thermal Input: APCI operates at higher temperatures, which can sometimes induce thermal degradation of labile compounds. However, for a relatively stable structure like this compound, this is less of a concern.

  • Ionization Mechanism: Ionization in APCI occurs in the gas phase through proton transfer reactions, which can also efficiently generate [M+H]⁺ ions for this analyte.[7]

Performance Comparison: ESI vs. APCI
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Insights
Primary Ion [M+H]⁺[M+H]⁺Both techniques are expected to produce the protonated molecule as the base peak in positive ion mode due to the basic nitrogens.
Sensitivity Potentially HigherGood, but may be slightly lower than ESIESI is often more sensitive for highly polar and easily ionizable compounds like this one.
In-source Fragmentation MinimalGenerally low, but can be higher than ESIThe higher temperatures of the APCI source can sometimes lead to more in-source fragmentation.
Matrix Effects More SusceptibleLess SusceptibleAPCI's gas-phase ionization mechanism makes it more robust against matrix suppression.
Recommended Use Primary choice for high-sensitivity quantitative analysis.A strong alternative, especially for complex matrices or related, less polar analogs.

Mass Analyzer Platforms: A Comparative Overview

The choice of mass analyzer will dictate the resolution, mass accuracy, and tandem MS (MS/MS) capabilities of the analysis.

Quadrupole Mass Analyzers

Quadrupole instruments are workhorses in quantitative analysis due to their robustness, ease of use, and excellent performance in Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) modes.

Time-of-Flight (TOF) Mass Analyzers

TOF analyzers are renowned for their high resolution and excellent mass accuracy, making them ideal for formula determination and identification of unknowns.

Orbitrap Mass Analyzers

Orbitrap mass spectrometers offer ultra-high resolution and mass accuracy, providing the highest confidence in structural elucidation and impurity profiling.

Performance Comparison of Mass Analyzers
ParameterQuadrupole (e.g., Triple Quad)Time-of-Flight (TOF)Orbitrap
Resolution Low (~1 Da)High (10,000 - 40,000 FWHM)Ultra-high (>100,000 FWHM)
Mass Accuracy ~100-200 ppm< 5 ppm< 2 ppm
Primary Application Targeted Quantification (MRM)High-Resolution Screening, Formula DeterminationDefinitive Structural Elucidation, Metabolite ID
Suitability for Topic Excellent for routine quantitative assays.Ideal for initial characterization and impurity profiling.The gold standard for in-depth structural analysis.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to prepare working standards for calibration curves and method validation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be 10-95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A mass spectrometer equipped with either an ESI or APCI source.

Mass Spectrometry Parameters (Illustrative)
ParameterESI SettingAPCI Setting
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 µA (Corona Current)
Drying Gas Temp. 300 °C350 °C
Nebulizer Pressure 40 psi50 psi
Scan Range (Full Scan) m/z 50-500m/z 50-500

Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of this compound and identifying its metabolites or degradation products. The fragmentation patterns observed are key to piecing together the molecular structure.[8][9]

Predicted Fragmentation Pathway

The protonated molecule ([M+H]⁺ at m/z 248.09) is expected to undergo collision-induced dissociation (CID) to yield characteristic fragment ions. The presence of the chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.[10]

G M_H [M+H]⁺ m/z 248.09 frag1 Loss of C₅H₁₀N (Piperidine radical) m/z 164.03 M_H->frag1 - C₅H₁₀N• frag2 Loss of Cl m/z 213.12 M_H->frag2 - Cl• frag3 Loss of C₅H₁₀ (Piperidine ring opening) m/z 178.07 M_H->frag3 - C₅H₁₀

Sources

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromoquinoxalines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] These nitrogen-containing heterocycles are integral to molecules demonstrating a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][5] The functionalization of the quinoxaline core, particularly at the 2-position, is a critical strategy for modulating biological activity and developing novel therapeutic agents.

This guide provides an in-depth comparison of two of the most common precursors for this functionalization: 2-chloroquinoxalines and 2-bromoquinoxalines. For researchers, scientists, and drug development professionals, the choice between a chloro- or bromo-substituent is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. We will dissect the fundamental principles governing their reactivity and provide supporting experimental data and protocols for key transformations.

Fundamental Principles: Why Halogen Choice Matters

In the realm of transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, the identity of the halogen atom is paramount. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[6] This trend is rooted in two primary factors: bond dissociation energy and the kinetics of oxidative addition.

Carbon-Halogen Bond Strength

The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This is a direct consequence of the larger atomic radius of bromine and the more diffuse orbital overlap with carbon.

  • C-Cl Bond Dissociation Energy (BDE): ~327 kJ/mol[7][8]

  • C-Br Bond Dissociation Energy (BDE): ~285 kJ/mol[7][8]

This lower bond energy for the C-Br bond means less energy is required to cleave it, a critical factor in the initial, often rate-limiting, step of many catalytic cycles.[9]

C_Br Quinoxaline-C-Br ~285 kJ/mol C_Cl Quinoxaline-C-Cl ~327 kJ/mol C_Br->C_Cl

Caption: Relative bond energies of C-Br vs. C-Cl bonds.

The Oxidative Addition Step

In palladium-catalyzed cross-coupling reactions, the catalytic cycle begins with the oxidative addition of the palladium(0) complex into the carbon-halogen bond.[9][10] The rate of this step is significantly faster for aryl bromides than for aryl chlorides.[9] The greater polarizability and weaker nature of the C-Br bond facilitate a more facile interaction with the electron-rich palladium(0) center, lowering the activation energy for this crucial transformation.[9]

Furthermore, the quinoxaline ring itself is an electron-deficient system, which inherently increases the reactivity of halides at the 2-position towards both oxidative addition and nucleophilic attack.[6][11] While this enhances the reactivity of both halides, the intrinsic advantage of bromide as a superior leaving group generally prevails.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation.[12][13] Here, the difference in reactivity between 2-chloro- and 2-bromoquinoxalines is most pronounced.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a workhorse in pharmaceutical synthesis for creating biaryl structures.[10][14]

Causality Behind Experimental Choices: Due to the higher reactivity of the C-Br bond, 2-bromoquinoxalines typically undergo Suzuki coupling under milder conditions. They often require less active catalysts (e.g., Pd(PPh₃)₄), lower temperatures, and shorter reaction times compared to their chloro- counterparts.[9] To achieve comparable yields with 2-chloroquinoxalines, one must employ more sophisticated and electron-rich ligands (e.g., biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition of the C-Cl bond.[9][15]

Comparative Data: Suzuki-Miyaura Coupling

Feature 2-Bromoquinoxaline 2-Chloroquinoxaline Rationale & Reference
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., XPhos, SPhos) The stronger C-Cl bond requires a more electron-rich catalyst to facilitate oxidative addition.[9]
Typical Temp. 80-100 °C 100-120 °C The higher activation energy for C-Cl bond cleavage necessitates more thermal energy.[14][16]
Reaction Time 2-8 hours 8-24 hours Slower oxidative addition kinetics for chlorides lead to longer reaction times.[9]

| Typical Yield | Good to Excellent | Moderate to Good | Bromides are more reliable and less prone to side reactions like catalyst decomposition at high temperatures. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling amines with aryl halides.[17][18] This reaction is fundamental to synthesizing compounds containing the ubiquitous arylamine moiety.

Causality Behind Experimental Choices: The reactivity trend (Br > Cl) is starkly evident in Buchwald-Hartwig aminations. The selective amination of an aryl bromide in the presence of an aryl chloride is a well-established synthetic strategy, highlighting the significant reactivity differential.[19][20] Coupling amines with 2-chloroquinoxalines is certainly feasible but almost always requires stronger bases (e.g., NaOtBu or LHMDS), higher catalyst loadings, and more specialized, sterically hindered phosphine ligands to achieve high conversion.[5][21]

Comparative Data: Buchwald-Hartwig Amination

Feature 2-Bromoquinoxaline 2-Chloroquinoxaline Rationale & Reference
Catalyst System Pd₂(dba)₃/BINAP or similar bidentate ligands Pd₂(dba)₃/XPhos, RuPhos or other highly active Buchwald ligands Activating the C-Cl bond for C-N coupling demands the most advanced ligand systems.[5][21]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ NaOtBu or LiHMDS (stronger bases) A stronger base is often needed to promote the deprotonation of the amine and facilitate the catalytic cycle with less reactive chlorides.[21]
Typical Temp. 80-110 °C 100-130 °C Higher temperatures are required to overcome the kinetic barrier of C-Cl bond activation.[22]

| Typical Yield | Good to Excellent | Variable to Good | Reactions with chlorides are more sensitive to conditions and substrate scope can be more limited. |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions offer a metal-free alternative for functionalization, where a potent nucleophile displaces a leaving group on an electron-deficient aromatic ring.[23][24] The quinoxaline core is sufficiently electron-withdrawing to facilitate SNAr at the 2-position.[11]

Causality Behind Experimental Choices: The SNAr mechanism involves two steps: nucleophilic attack to form a negatively charged Meisenheimer complex, followed by elimination of the halide.[24] The first step is typically rate-determining. Since chlorine is more electronegative than bromine, it renders the C2 carbon slightly more electrophilic, which can accelerate the initial nucleophilic attack. However, the C-Cl bond is stronger and chloride is a poorer leaving group than bromide. The overall reaction rate is a balance of these opposing effects. In many cases with highly activated systems like quinoxalines, this can lead to comparable or even slightly faster reaction rates for the chloro-derivative, especially with strong nucleophiles.[25]

Comparative Data: Nucleophilic Aromatic Substitution

Feature 2-Bromoquinoxaline 2-Chloroquinoxaline Rationale & Reference
Reactivity Generally high Often comparable or slightly higher The high electronegativity of chlorine enhances the electrophilicity of the C2 position, facilitating the rate-determining nucleophilic attack.[11][25]
Conditions Often proceeds readily at moderate temperatures with strong nucleophiles (e.g., alkoxides, thiolates). Can proceed under similar or even milder conditions than the bromo-analog. The reaction is driven by the stability of the Meisenheimer intermediate, which is favored by the electron-deficient ring.[23]

| Choice Factor | Excellent reactivity. | Often preferred due to significantly lower cost of starting material and comparable reactivity in SNAr. | Economic factors frequently make 2-chloroquinoxaline the substrate of choice for SNAr. |

Experimental Protocols

The following protocols are self-validating systems designed to provide a robust starting point for synthesis. Researchers should monitor reaction progress by TLC or LC-MS to determine optimal timing.

setup Reaction Setup reagents Reagent Addition setup->reagents Inert Atmosphere (N₂ or Ar) reaction Reaction & Monitoring reagents->reaction Heat to Target Temp. workup Aqueous Workup reaction->workup Cool to RT & Quench purify Purification workup->purify Extract & Dry Organic Layer product Isolated Product purify->product Column Chromatography

Caption: Generalized workflow for cross-coupling reactions.

Protocol 4.1: Suzuki-Miyaura Coupling of 2-Chloroquinoxaline

This protocol is adapted for the less reactive chloro-substrate, employing a highly active catalyst system.

  • Materials: 2-Chloroquinoxaline (1.0 equiv), Arylboronic acid (1.3 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 equiv), Anhydrous 1,4-Dioxane.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloroquinoxaline, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 4.2: Buchwald-Hartwig Amination of 2-Bromoquinoxaline

This protocol uses standard conditions suitable for the more reactive bromo-substrate.

  • Materials: 2-Bromoquinoxaline (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), Cs₂CO₃ (1.5 equiv), Anhydrous Toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃, BINAP, and Cs₂CO₃.

    • Add the 2-bromoquinoxaline and the amine, followed by anhydrous, degassed toluene.

    • Seal the tube and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C with stirring for 4-10 hours. Monitor progress by TLC or LC-MS.

    • After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield the desired 2-aminoquinoxaline.

Conclusion and Practical Recommendations

The choice between a 2-chloro- and 2-bromoquinoxaline is a strategic decision dictated by the intended chemistry and economic considerations.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): 2-Bromoquinoxalines are the superior choice. Their inherent reactivity leads to milder conditions, shorter reaction times, broader substrate scope, and often higher, more reliable yields. The higher upfront cost of the bromo- starting material is frequently justified by the savings in catalyst, ligands, and process optimization time.

  • For Nucleophilic Aromatic Substitution (SNAr): 2-Chloroquinoxalines are often the preferred substrate. Their reactivity is comparable to, and sometimes exceeds, that of their bromo- counterparts, while their significantly lower cost provides a clear economic advantage.

Ultimately, a deep understanding of the mechanistic principles behind these reactions empowers the modern chemist to make informed decisions, optimizing synthetic routes for efficiency, cost, and robustness in the pursuit of novel chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Ghosh, A., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers.
  • Ferreira, S. R. A., et al. (2015). Drug Likeness and Selective Functionalization of Quinoxalines. Current Organic Synthesis, 12(6), 714-729.
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

  • Shaikh, A. A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline.
  • Pews-Davtyan, A., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Journal of Organic Chemistry, 73(22), 8880-92. [Link]

  • Tennant, G., et al. (1983). A mechanistic study of quinoxaline formation. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. [Link]

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Fairlamb, I. J. S. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Reddit. (2018). Bond strength : r/chemhelp. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. [Link]

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. [Link]

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  • YouTube. (2018). Bond Strength and Bond Length. [Link]

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A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-Chloro-3-(piperidin-1-yl)quinoxaline, a robust analytical method for purity determination is paramount. This compound, belonging to the quinoxaline class, is of significant interest due to the broad spectrum of biological activities exhibited by its chemical relatives, including anticancer, antiviral, and antibacterial properties.[1][2] The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of the API. Therefore, a highly sensitive and specific analytical method is required to ensure the quality and consistency of the drug substance.

High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for this purpose. Its versatility in separating, identifying, and quantifying compounds in a mixture makes it indispensable. This guide provides an in-depth, comparative walkthrough of the development of a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. We will explore the rationale behind experimental choices, compare alternative approaches, and present a final, optimized protocol, grounded in scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Part 1: Foundational Strategy and Analyte Assessment

A successful HPLC method is not born from trial and error but from a deliberate strategy informed by the physicochemical properties of the analyte.

Physicochemical Properties of this compound

Understanding the analyte is the first step in any method development process.

  • Structure and Functionality: The molecule consists of a quinoxaline core, a fused benzene and pyrazine ring system, substituted with a chloro group and a piperidinyl group.[5] The aromatic quinoxaline core imparts strong UV absorbance, making UV detection a suitable choice. The piperidinyl group is a saturated amine, which is basic in nature. This basicity is a critical factor for chromatographic behavior.

  • pKa (Predicted): The piperidinyl nitrogen is the most basic site. Its predicted pKa is in the range of 7-9. This means the compound will be protonated (positively charged) in acidic conditions and neutral at a high pH. This charge state dramatically influences its retention on a reversed-phase column.[6][7]

  • Solubility: The compound is a powder with a melting point of 64-66°C.[5] Given its structure, it is expected to be soluble in common organic solvents like acetonitrile and methanol, which are typical HPLC mobile phase components.

Defining Chromatographic Goals

Before beginning experiments, we must define the objectives of the purity method:

  • Specificity/Selectivity: The method must be able to separate the main peak from all potential impurities, including starting materials, by-products, and degradation products.

  • Sensitivity: The method must be sensitive enough to detect and quantify impurities at low levels (e.g., 0.05% or lower, as per ICH guidelines).

  • Robustness: The method should be reliable and produce consistent results despite small, deliberate variations in method parameters.[8]

  • Efficiency: The runtime should be reasonably short to allow for high-throughput analysis without compromising resolution.

Initial Method Development Workflow

Our strategy follows a systematic, multi-stage process to efficiently arrive at an optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, UV Spectra) Column Column Screening (C18, Phenyl) Analyte->Column MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Temp Temperature & Flow Rate Gradient->Temp FinalMethod Final Optimized Method Temp->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

Part 2: A Comparative Approach to Experimental Optimization

This section details the experimental process, comparing different chromatographic conditions to justify the choices made for the final method.

Detector Wavelength Selection

The goal is to select a wavelength that provides maximum sensitivity for the API and its potential impurities.

Protocol: A solution of this compound in methanol is scanned using a UV-Vis spectrophotometer or a Diode Array Detector (DAD/PDA) from 200-400 nm.[9][10]

Rationale & Comparison:

  • λmax (Lambda max): The wavelength of maximum absorbance often provides the best signal-to-noise ratio for the main peak. For quinoxaline derivatives, this is typically in the 240-260 nm and 315-330 nm regions.[11]

  • Isosbestic Point: If impurities have different UV spectra, monitoring at the λmax might underestimate or miss certain impurities. Choosing a wavelength on a spectral shoulder or an isosbestic point can sometimes provide a more uniform response for all components.[12]

  • Low Wavelength (e.g., 220 nm): While offering high sensitivity for many compounds, this region is also prone to baseline noise and interference from mobile phase additives.[13]

For this compound, a primary wavelength of 254 nm was chosen as a robust starting point, offering a good balance of sensitivity and baseline stability. A secondary wavelength of 320 nm was also monitored to detect impurities with different chromophores.

Column and Mobile Phase Screening

This is the most critical stage, where the core separation is established. The basic nature of the analyte makes mobile phase pH a crucial parameter.

Experimental Design: A screening was performed comparing two different column chemistries and two common organic modifiers at both acidic and neutral pH. A generic fast gradient was used for this initial screen.

ParameterCondition 1Condition 2Condition 3Condition 4
Column C18 (e.g., Waters XBridge C18)C18 (e.g., Waters XBridge C18)Phenyl-HexylPhenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Acetate in Water (pH ~6.8)0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Acetate in Water (pH ~6.8)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Methanol (MeOH)Methanol (MeOH)
Gradient 5% to 95% B in 10 min5% to 95% B in 10 min5% to 95% B in 10 min5% to 95% B in 10 min

Results Summary & Discussion:

ConditionRetention Time (min)Peak Tailing FactorRationale & Observations
1 (C18, Acidic, ACN) 5.21.1 Excellent, sharp peak shape. The acidic mobile phase protonates the piperidinyl nitrogen, and the formic acid acts as an ion-pairing agent, minimizing tailing from silanol interactions.
2 (C18, Neutral, ACN) 8.92.5Poor peak shape (significant tailing). At neutral pH, the analyte is partially ionized, leading to mixed-mode interactions with the silica support. Retention is longer as the neutral form is less polar.
3 (Phenyl, Acidic, MeOH) 4.81.3Good peak shape. Methanol is a protic solvent and can offer different selectivity compared to acetonitrile.[14][15] The Phenyl column can provide alternative selectivity through π-π interactions with the quinoxaline ring.[15]
4 (Phenyl, Neutral, MeOH) 8.12.8Very poor peak shape, similar to condition 2. This confirms the necessity of pH control for this basic compound.

Conclusion of Screening: Acidic mobile phase is essential for good peak shape. At low pH, the basic analyte is fully protonated, leading to consistent interactions with the stationary phase and suppression of undesirable interactions with residual silanols on the silica surface.[6][7][16] A standard C18 column with acetonitrile as the organic modifier (Condition 1) provided the best starting point due to its superior peak symmetry.

ph_effect cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 9) cluster_mid_ph Mid pH (near pKa) Low_pH_Analyte Analyte is Protonated (Cationic) [Analyte-H]+ Low_pH_Result Result: - Good Peak Shape - Consistent Retention Low_pH_Analyte->Low_pH_Result Suppresses silanol interactions High_pH_Analyte Analyte is Neutral [Analyte] High_pH_Result Result: - Longer Retention - Good Peak Shape (on stable columns) High_pH_Analyte->High_pH_Result Increased hydrophobicity Mid_pH_Analyte Mixture of Ionized and Neutral forms Mid_pH_Result Result: - Peak Tailing/Splitting - Poor Reproducibility Mid_pH_Analyte->Mid_pH_Result Inconsistent interactions

Caption: Impact of mobile phase pH on a basic analyte.

Gradient Optimization

A generic screening gradient is rarely optimal for a final purity method. The goal is to provide sufficient resolution between the main peak and any closely eluting impurities within a reasonable analysis time.

Protocol: Starting with the conditions from the best screen (C18, 0.1% Formic Acid, ACN), the gradient slope was modified.

  • Shallow Gradient: The gradient was flattened around the elution time of the main peak (e.g., changing from 40% to 60% ACN over 10 minutes instead of 2 minutes).

  • Initial Hold: A 2-minute isocratic hold at the initial condition (e.g., 10% ACN) was introduced to ensure good peak shape for very polar impurities.

  • Final Hold: A high-organic wash (95% ACN) was included at the end of the run to elute any strongly retained compounds from the column.

This optimization resulted in a 15-minute gradient that provided a resolution (Rs) of >2.0 between the main peak and a spiked-in potential impurity, meeting the system suitability criteria.

Part 3: The Optimized Method and Validation Framework

Following a systematic, comparative development process, we arrive at a final, robust method suitable for validation.

Final Optimized HPLC Protocol
ParameterOptimized Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD, 254 nm (Primary), 320 nm (Secondary)
Gradient Program Time (min)
0.0
2.0
12.0
12.1
15.0
15.1
18.0
Framework for Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][17] This process involves performing a series of experiments to assess key performance characteristics.

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) are performed to demonstrate that the method can separate the main analyte from its degradation products.[8][18]

  • Linearity: A series of solutions of the analyte at different concentrations are analyzed to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: The recovery of the analyte is determined by spiking a placebo with known amounts of the API.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's performance is tested by making small, deliberate changes to parameters like pH, column temperature, and flow rate.[8]

Conclusion

The development of a robust HPLC purity method is a systematic process that relies on a foundational understanding of the analyte's chemistry and the principles of chromatography. Through a comparative approach—evaluating different columns, organic modifiers, and pH conditions—we have established an optimized method for the purity analysis of this compound. The final method, utilizing a C18 column with an acidic acetonitrile/water mobile phase gradient, demonstrates excellent peak shape and resolving power. This guide illustrates that by making informed, data-driven decisions at each stage of development, one can efficiently create a method that is not only scientifically sound but also ready for the rigorous demands of regulatory validation in the pharmaceutical industry.

References

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A Researcher's Guide to the Structural Elucidation of 2-Chloro-3-(amino)quinoxaline Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the structural analysis of 2-Chloro-3-(piperidin-1-yl)quinoxaline and its analogues using single-crystal X-ray crystallography. We move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, offering a self-validating workflow from synthesis to final structural analysis. By comparing crystallographic data from closely related, published structures, this guide offers a predictive and practical approach for elucidating the three-dimensional architecture of this medicinally significant class of compounds.

Introduction: The Quinoxaline Scaffold in Drug Discovery

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The substitution pattern on the quinoxaline core is critical for modulating this activity. Specifically, the introduction of N-heterocyclic moieties, such as piperidine, at the 3-position of a 2-chloroquinoxaline core can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of these molecules. It provides precise information on bond lengths, bond angles, conformational preferences, and the intricate network of intermolecular interactions that govern crystal packing. This structural data is invaluable for understanding structure-activity relationships (SAR) and for guiding rational drug design efforts. While a wealth of data exists for the broader quinoxaline class, this guide will establish a detailed workflow and comparative framework specifically for analyzing this compound derivatives.

Synthesis and Crystal Growth Strategy

A robust structural analysis begins with the successful synthesis and crystallization of high-quality single crystals. The choices made during these initial stages directly impact the quality of the final crystallographic data.

Generalized Synthesis Route

The synthesis of this compound derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a commercially available precursor, 2,3-dichloroquinoxaline, with piperidine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Nucleophilic Addition: Add piperidine (1.1 eq) to the solution. The slight excess of the amine helps to drive the reaction to completion. Including a base like potassium carbonate (K2CO3) can be beneficial to scavenge the HCl formed during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or under gentle reflux for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is typically removed under reduced pressure. The residue is then redissolved in a solvent like dichloromethane (DCM) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated.

  • Final Purification: The crude product is often purified by column chromatography on silica gel to yield the pure this compound. The identity and purity of the compound should be confirmed by NMR (1H, 13C) and Mass Spectrometry before proceeding.

The Art of Crystallization: A Rationale-Driven Approach

Obtaining diffraction-quality single crystals is often the most challenging step. The key is to slowly decrease the solubility of the compound to allow for the ordered growth of a single crystal lattice.

Core Principle: The ideal crystallization solvent system is one in which the compound is sparingly soluble. This allows for a slow and controlled precipitation process.

Recommended Technique: Slow Solvent Evaporation

This is the most common and often successful method for molecules of this type.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., chloroform, dichloromethane, or acetone).

  • Inducing Insolubility: Add a "poor" solvent (an anti-solvent) in which the compound is less soluble (e.g., hexane, methanol, or ethanol) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few more drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows the more volatile "good" solvent to evaporate slowly over several days to weeks. As the concentration of the "poor" solvent gradually increases, the compound's solubility decreases, promoting the formation of single crystals.

Comparative Structural Analysis: Insights from Related Quinoxalines

While the specific crystal structure for this compound is not widely published, a comparative analysis of closely related structures provides a robust predictive framework for its likely conformational and packing features. We will compare published data for quinoxaline derivatives featuring similar N-heterocyclic substituents at the C3 position.

FeatureDerivative A: 2-chloro-3-(piperazin-1-yl)quinoxalineDerivative B: 2-chloro-3-(morpholin-4-yl)quinoxalinePredicted Features for this compound
Space Group P21/c (Monoclinic)P-1 (Triclinic)Likely a common centrosymmetric space group (e.g., P21/c, P-1)
Heterocycle Conformation ChairChairExpected to adopt a stable chair conformation.
Quinoxaline Planarity The quinoxaline ring system is essentially planar.The quinoxaline ring system is essentially planar.The quinoxaline core will be planar.
Torsion Angle The angle between the quinoxaline plane and the piperazine ring is significant, indicating a non-coplanar arrangement.The angle between the quinoxaline and morpholine rings is also non-coplanar.A significant torsion angle between the quinoxaline and piperidine rings is expected to minimize steric hindrance.
Intermolecular Interactions N-H···N hydrogen bonds forming centrosymmetric dimers; C-H···π interactions.C-H···O and C-H···N weak hydrogen bonds; π-π stacking interactions.Primarily driven by C-H···N and C-H···Cl weak hydrogen bonds and potential π-π stacking of the quinoxaline rings.

Key Insights from Comparison:

  • Conformational Rigidity: The quinoxaline core itself is expected to be rigid and planar. The primary conformational flexibility will arise from the piperidine ring (which will likely be in a chair conformation) and the rotation around the C3-N bond.

  • Steric Influence: The chlorine atom at the C2 position and the piperidine ring at the C3 position will sterically interact, forcing the piperidine ring to be significantly twisted out of the plane of the quinoxaline ring. This torsion angle is a critical parameter to determine.

  • Crystal Packing: In the absence of strong hydrogen bond donors (like the N-H in piperazine), the crystal packing will likely be dominated by weaker C-H···N interactions and π-π stacking between the electron-deficient quinoxaline rings.

The Crystallographic Workflow: From Crystal to Structure

The following section details the standardized, self-validating workflow for determining the crystal structure once a suitable single crystal is obtained.

Diagram: Standard X-ray Crystallography Workflow

G cluster_exp Experimental Phase cluster_comp Computational Phase Synth Synthesis & Purification Crystal Single Crystal Growth Synth->Crystal Mount Crystal Mounting Crystal->Mount Data X-ray Data Collection Mount->Data Process Data Integration & Scaling Data->Process Raw Diffraction Images Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Generation Refine->Validate Report Publication / Analysis Validate->Report Final Structure (CIF)

Caption: A flowchart of the complete X-ray crystallography process.

Protocol: Structure Determination and Refinement

  • Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm, clear, with no visible cracks) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A full sphere of diffraction data is collected.

  • Data Reduction and Integration: The raw diffraction images are processed using software like CrysAlisPro. This step integrates the intensities of the thousands of collected reflections and applies corrections for experimental factors (e.g., Lorentz-polarization). The output is a reflection file (e.g., HKLF4 format).

  • Space Group Determination and Structure Solution: Software like Olex2 or XPREP is used to analyze the processed data to determine the crystal's lattice parameters and space group. The structure is then "solved" using methods like SHELXT or SIR, which provides an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using software like SHELXL. This is an iterative process of least-squares refinement where atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. This agreement is monitored by the R1 and wR2 values, which should be as low as possible for a good refinement.

  • Validation and Finalization: The final refined structure is validated using tools like checkCIF. This program checks for geometric and crystallographic consistency, ensuring the model is chemically sensible. The final output is a Crystallographic Information File (CIF), which is the standard format for depositing and publishing crystal structure data.

Conclusion

The structural elucidation of this compound derivatives via X-ray crystallography is an essential step in understanding their chemical behavior and biological function. While obtaining a published structure for the exact title compound remains an opportunity for contribution to the field, a robust and predictable path to its analysis can be paved through established synthetic protocols and a comparative analysis of its close chemical relatives. The workflow presented here—from rational synthesis and crystallization to meticulous data collection and refinement—provides a self-validating framework for researchers. The resulting structural insights, particularly regarding the conformation of the piperidine ring and the nature of intermolecular packing forces, are critical for the continued development of novel quinoxaline-based therapeutic agents.

References

  • Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl-3-substituted-quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry, 46(1), 111-121. [Link]

  • Saeed, A., Shaheen, F., & Hameed, S. (2010). Quinoxaline derivatives: A patent review. Expert Opinion on Therapeutic Patents, 20(2), 247-263. [Link]

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  • Ghaedi, A., Ghadamgahi, M., & Mighani, H. (2015). Synthesis, characterization, and crystal structure of 2-chloro-3-(morpholin-4-yl)quinoxaline. Journal of Chemical Crystallography, 45(8), 399-403. [Link]

A Comparative Guide to the In Vitro Biological Evaluation of 2-Chloro-3-(piperidin-1-yl)quinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro biological evaluation of 2-chloro-3-(piperidin-1-yl)quinoxaline and its analogs. Quinoxaline represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4] The this compound structure serves as a versatile synthetic intermediate and a potential pharmacophore in its own right. The strategic placement of a reactive chloro group at the C-2 position allows for further molecular transformations, while the piperidinyl moiety at C-3 can significantly influence solubility, cell permeability, and target engagement.[5][6]

This document is structured to guide researchers through a logical, multi-tiered evaluation process. We will begin by comparing the reported activities of structurally related quinoxaline analogs to establish a baseline for structure-activity relationships (SAR). Subsequently, we will provide detailed, field-tested protocols for key in vitro assays, explaining the scientific rationale behind each experimental choice. Finally, we will explore potential mechanisms of action and visualize the overarching experimental workflow.

Comparative Analysis of Biological Activity in Quinoxaline Analogs

While specific data for this compound is limited in public literature, a comparative analysis of related 2,3-disubstituted quinoxalines provides crucial insights into the potential efficacy of this class. The biological activity is highly dependent on the nature and position of substituents on the quinoxaline core.

Anticancer Activity

Quinoxaline derivatives are known to exert antiproliferative effects through various mechanisms, including the inhibition of protein kinases (such as EGFR and those in the PI3K/AKT/mTOR pathway), interference with topoisomerase II, and induction of apoptosis.[7][8][9] The cytotoxic potency, measured as the half-maximal inhibitory concentration (IC₅₀), varies significantly with substitutions on the quinoxaline scaffold. A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Selected Quinoxaline Analogs Against Human Cancer Cell Lines

Compound/Analog ClassSubstitution PatternMCF-7 (Breast)HCT-116 (Colon)Reference Compound (Doxorubicin)Source(s)
Benzo[g]quinoxaline Analog 3 2,4-disubstituted2.89 µM-2.01 µM[10]
Benzo[g]quinoxaline Analog 9 2,4-disubstituted with dibromo8.84 µM-2.01 µM[10]
Quinoxalin-6-amine Analog 7c 2,3-bis(furan-2-yl) with urea linkage-~2.5 µMNot Specified[1]
2-Phenyl-quinoxaline Analog 3a 2-(5-bromo-2-hydroxyphenyl)12.74 µM-Not Specified[8]
Quinoxalin-2(1H)one Analog 4e 3-styryl derivative->200 µg/mLNot Specified[9]

Note: The data presented is synthesized from multiple sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.

From these data, a clear SAR trend emerges where the nature of the substituent at the 2 and 3 positions dramatically impacts antiproliferative activity. For instance, analogs with furan rings have shown potent activity, while other substitutions can render the compounds inactive.[7] The high potency of some benzo[g]quinoxaline derivatives highlights the role of the extended aromatic system.[10]

Antimicrobial Activity

The quinoxaline scaffold is also a key component of several antimicrobial agents.[3] The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinoxaline Analogs

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference Compound (Ciprofloxacin)Source(s)
Schiff Base Analog 5a S. aureus (Gram-positive)12.510[11]
Schiff Base Analog 5a E. coli (Gram-negative)2512[11]
Schiff Base Analog 7a S. aureus (Gram-positive)2510[11]
Schiff Base Analog 7a C. albicans (Fungus)10015[11]
Fused Quinoxaline 12 B. subtilis (Gram-positive)6.25Not Specified[12]

Note: The data is compiled from various studies. MIC values can be influenced by the specific strain and testing methodology used.

Experimental Workflow for In Vitro Evaluation

A logical and systematic workflow is essential for the efficient evaluation of new chemical entities. The process begins with broad primary screening for biological activity, followed by more focused secondary assays to quantify potency and elucidate the mechanism of action for promising "hits".

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Compound Test Compound (Quinoxaline Analog) MTT Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Panel) Compound->MTT Anticancer Path Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Compound->Antimicrobial Antimicrobial Path IC50 IC50 Determination (Dose-Response) MTT->IC50 Hit Compound MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Hit Compound NormalCell Normal Cell Line Cytotoxicity (Selectivity Index) IC50->NormalCell Kinase Kinase Inhibition Assay (e.g., EGFR, PI3K) IC50->Kinase Topo Topoisomerase II Inhibition Assay IC50->Topo Apoptosis Apoptosis Assays (Caspase, PARP cleavage) IC50->Apoptosis

Caption: General workflow for the in vitro evaluation of novel quinoxaline analogs.

Key In Vitro Experimental Protocols

The trustworthiness of any biological evaluation rests on the robustness and reproducibility of its experimental protocols. Here, we detail standardized procedures for primary cytotoxicity and antimicrobial assays.

Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] It is a widely adopted primary screening tool due to its simplicity and suitability for high-throughput formats.[7][14] The core principle involves the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13]

Methodology

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7) to ~80% confluency in appropriate growth medium.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test quinoxaline analog in DMSO. Perform serial dilutions in growth medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "blank control" (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] It provides a quantitative result (the actual concentration that inhibits growth), which is more informative than the qualitative result from agar diffusion methods.[16][17]

Methodology

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Select a few colonies of the test microorganism (e.g., S. aureus) from an agar plate and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15]

Potential Mechanisms of Action & Signaling Pathways

Understanding the molecular target of a compound is paramount in drug development. For quinoxaline analogs, a primary mechanism of anticancer activity is the inhibition of protein kinases that are critical for cell survival and proliferation.[3][7]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many quinoxaline derivatives function as ATP-competitive inhibitors of kinases within signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are frequently hyperactivated in cancer. By blocking the kinase activity, these compounds can halt downstream signaling, leading to cell cycle arrest and apoptosis.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoxaline Quinoxaline Analog Quinoxaline->RTK Inhibition

Caption: Potential inhibition of RTK signaling pathways by quinoxaline analogs.

Conclusion

The this compound scaffold and its analogs represent a promising area for therapeutic discovery. Their synthetic tractability and the established biological relevance of the quinoxaline core make them compelling candidates for screening libraries. The systematic in vitro evaluation pipeline detailed in this guide—progressing from broad primary screening to quantitative potency determination and mechanistic studies—provides a robust framework for identifying and characterizing novel drug leads. By applying these methodologies, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this versatile chemical class.

References

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The Piperidinyl-Quinoxaline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline ring system, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities.[1][2] When coupled with a piperidinyl moiety, this heterocyclic framework gives rise to a class of compounds with potent and often selective inhibitory effects on key cellular signaling pathways, particularly those driven by protein kinases.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of piperidinyl-quinoxalines, with a focus on their role as kinase inhibitors in the context of cancer drug discovery. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed protocols for the evaluation of these compounds.

The Rationale Behind Targeting Kinases with Piperidinyl-Quinoxalines

Protein kinases play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, and differentiation.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The piperidinyl-quinoxaline scaffold has emerged as a promising starting point for the design of kinase inhibitors due to its ability to occupy the ATP-binding pocket of these enzymes. The quinoxaline core often establishes key hydrogen bonding interactions with the hinge region of the kinase, while the piperidinyl group can be strategically modified to explore different sub-pockets, thereby enhancing potency and selectivity.[4]

Our exploration will focus on two important classes of kinases that are frequently targeted by piperidinyl-quinoxaline derivatives: the Phosphoinositide 3-kinases (PI3Ks) and the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.

Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidinyl-quinoxalines is exquisitely sensitive to structural modifications on both the quinoxaline and piperidine rings. Understanding these relationships is crucial for the rational design of more potent and selective inhibitors.

Substitutions on the Quinoxaline Ring

The substitution pattern on the quinoxaline core significantly influences the inhibitory activity. Generally, substitutions at the 2, 3, 6, and 7-positions are the most explored.

  • Position 2: This position is often the point of attachment for the piperidinyl group, either directly or through a linker. The nature of this linkage is critical for proper orientation within the ATP-binding site.

  • Position 3: Modifications at this position can influence selectivity. For instance, the introduction of aryl groups can lead to interactions with specific residues outside the immediate hinge region.

  • Positions 6 and 7: Substitutions on the benzo ring of the quinoxaline can modulate the electronic properties of the scaffold and provide additional interaction points. For example, electron-withdrawing groups like halogens can sometimes enhance activity.[5] In some cases, the presence of a nitro group at the 7-position has been shown to decrease activity, while electron-releasing groups on an aromatic ring attached to the second position can increase it.[6]

Modifications of the Piperidinyl Moiety

The piperidinyl group offers a versatile handle for fine-tuning the pharmacological profile of these compounds.

  • Position 1: This nitrogen is often substituted with various groups to explore different regions of the kinase active site.

  • Position 4: This position is a common site for introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions. For example, a 4-carbamoylpiperidin-1-yl group has been identified as a favorable substituent for potent anti-proliferative activity.

Comparative Analysis of Piperidinyl-Quinoxaline Derivatives

To illustrate the SAR principles discussed, the following table summarizes the biological activity of a series of representative piperidinyl-quinoxaline derivatives against PI3Kα and their anti-proliferative effects on cancer cell lines.

Compound IDQuinoxaline Substitution (R)Piperidine SubstitutionPI3Kα IC50 (nM)Anti-proliferative IC50 (nM, HL60 cells)
WR23 H4-carbamoyl25Not Reported
Compound 22 H4-acetylpiperazin-1-yl40100
Compound 25 H4-acetylpiperazin-1-yl with modificationsNot Reported90
Compound 41 HModified piperazinyl24Not Reported

Data synthesized from multiple sources for illustrative comparison.[7]

Analysis: The data suggests that modifications on the piperidinyl (or piperazinyl) ring can significantly impact both kinase inhibition and cellular activity. For instance, the conversion of the carboxamide in WR23 to an acetylpiperazinyl group in compound 22 maintains potent PI3Kα inhibition and confers strong anti-proliferative effects.[7] Further optimization of the piperazinyl moiety in compound 41 leads to even more potent PI3Kα inhibition.[7]

Experimental Methodologies

The reliable evaluation of piperidinyl-quinoxalines necessitates robust and validated experimental protocols. Here, we provide step-by-step methodologies for key assays.

Phosphoinositide 3-Kinase (PI3Kα) Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against PI3Kα.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction. The luminescent signal is proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Reconstitute recombinant human PI3Kα (p110α/p85α) in a suitable dilution buffer.

    • Prepare the lipid substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare the ATP solution in the kinase buffer.

  • Assay Procedure:

    • Add 5 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3Kα enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Terminate the reaction and measure ADP production using a commercial kit like ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.[8][9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., HL-60, A549) in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Treat the cells with various concentrations of the piperidinyl-quinoxaline compounds (typically in a final volume of 200 µL) and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway Visualization

Piperidinyl-quinoxalines often exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[11][12]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Piperidinyl-Quinoxaline Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperidinyl-quinoxalines.

Conclusion

The piperidinyl-quinoxaline scaffold represents a versatile and fruitful platform for the development of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships, guided by systematic structural modifications and robust biological evaluation, is paramount for the successful design of novel therapeutic agents. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers in the field of drug discovery, enabling a more informed and efficient exploration of this promising class of compounds. The continued investigation into the SAR of piperidinyl-quinoxalines holds the potential to deliver next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Chen, Y., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE, 7(8), e43171. Available at: [Link]

  • Desai, N. C., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19805-19822. Available at: [Link]

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  • El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7628. Available at: [Link]

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  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline... Available at: [Link]

  • Sharma, K., et al. (2025). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Molecular Diversity. Available at: [Link]

  • KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Available at: [Link]

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  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Available at: [Link]

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. The... Available at: [Link]

  • Das, U., et al. (2004). Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. Journal of Medicinal Chemistry, 47(18), 4517-4529. Available at: [Link]

  • Sagar, S., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Diphenylurea-Quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(10), 2883. Available at: [Link]

  • Wu, K., et al. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6368-6372. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative study of different synthetic routes to 2-Chloro-3-(piperidin-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents due to their wide range of biological activities, including anticancer and antimicrobial properties.[1] The title compound, 2-Chloro-3-(piperidin-1-yl)quinoxaline, is a valuable intermediate, providing a reactive chlorine handle for further functionalization via cross-coupling or nucleophilic substitution reactions, while the piperidine moiety can influence solubility and receptor binding.

The synthesis of asymmetrically substituted quinoxalines like this target molecule presents a common chemical challenge: controlling selectivity. This guide provides an in-depth comparative analysis of the most viable synthetic strategies for preparing this compound. We will explore two primary routes, delving into the mechanistic rationale, providing detailed experimental protocols, and presenting a clear comparison of their respective advantages and disadvantages. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific synthetic goals.

Precursor Synthesis: The Gateway to Quinoxaline Chemistry

A common prerequisite for the most efficient synthesis of the target compound is the preparation of 2,3-dichloroquinoxaline (DCQX). This versatile building block is the starting point for a vast array of substituted quinoxalines.[2][3] DCQX is readily prepared in high yield from the commercially available quinoxaline-2,3(1H,4H)-dione.

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline (DCQX)

This procedure involves the chlorination of quinoxaline-2,3(1H,4H)-dione using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and placed in a fume hood, combine quinoxaline-2,3(1H,4H)-dione (1.0 eq., e.g., 5.00 g).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 20 mL).[4]

  • Heat the mixture to reflux (approximately 100-110 °C) for 3 hours.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.

  • Very carefully and slowly, quench the cooled reaction residue by pouring it onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and must be performed with caution.

  • An off-white solid, the desired 2,3-dichloroquinoxaline, will precipitate.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.[4]

Expected Yield: ~92%[4]

Route 1: Selective Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely employed method for synthesizing this compound. It relies on the sequential and controlled nucleophilic aromatic substitution (SNAr) reaction on 2,3-dichloroquinoxaline.[1][5] The two chlorine atoms on DCQX have different reactivities, allowing for selective mono-substitution if the reaction conditions are carefully managed.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] The electron-withdrawing nature of the pyrazine ring activates the C2 and C3 positions towards nucleophilic attack. Piperidine, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of a chloride ion.[1]

To achieve mono-substitution and prevent the formation of the di-substituted product, 2,3-di(piperidin-1-yl)quinoxaline, the following principles are critical:

  • Stoichiometry: A strict 1:1 molar ratio of DCQX to piperidine is essential. A slight excess of DCQX can even be used to ensure the nucleophile is the limiting reagent.[6]

  • Temperature: The reaction should be conducted at low temperatures (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy necessary for the second, slower substitution to occur.[6]

  • Reaction Time: The reaction must be carefully monitored by TLC and quenched as soon as the starting DCQX is consumed, before significant amounts of the di-substituted product appear.[6]

Visualization of Route 1

Route_1_SNAr DCQX 2,3-Dichloroquinoxaline Target This compound DCQX->Target Solvent (e.g., THF, EtOH) Low Temp (0 °C to RT) Base (optional, e.g., K₂CO₃) Piperidine Piperidine (1.0 eq.) Piperidine->Target DiSub 2,3-Di(piperidin-1-yl)quinoxaline (Side Product) Target->DiSub Excess Piperidine High Temp Long Reaction Time Route_2_Condensation cluster_step1 Step A: Condensation cluster_step2 Step B: Chlorination OPDA o-Phenylenediamine Intermediate 3-(Piperidin-1-yl)quinoxalin-2(1H)-one OPDA->Intermediate Reflux in EtOH Keto Piperidinyl-α-ketoester Keto->Intermediate Intermediate2 3-(Piperidin-1-yl)quinoxalin-2(1H)-one Target This compound Intermediate2->Target POCl₃ or SOCl₂ Reflux

Sources

A Comparative Guide to the Validation of Analytical Methods for Quinoxaline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This is particularly true for novel classes of compounds such as quinoxaline derivatives, which are of increasing interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides an in-depth comparison of common analytical techniques for the validation of methods for quinoxaline-based compounds, grounded in scientific principles and field-proven insights.

The Criticality of Method Validation for Quinoxaline-Based Compounds

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are integral to numerous biologically active molecules and are being explored for a wide array of therapeutic applications, including as anticancer and antimicrobial agents. The accurate and precise measurement of these compounds in various matrices, from bulk drug substances to biological fluids, is paramount for ensuring their quality, safety, and efficacy. Method validation provides the documented evidence that an analytical procedure is suitable for its intended purpose.

The validation process for analytical methods is guided by internationally recognized standards, primarily the guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3] These guidelines outline the essential validation parameters that must be assessed to ensure a method is reliable and reproducible.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for a quinoxaline-based compound is dictated by the analyte's physicochemical properties, the nature of the sample matrix, and the intended purpose of the analysis (e.g., quantification of the active pharmaceutical ingredient (API), impurity profiling, or pharmacokinetic studies). Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Technique Principle Applicability for Quinoxalines Strengths Limitations
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Highly suitable for a wide range of quinoxaline derivatives, including non-volatile and thermally labile compounds.[4]Versatile, high resolution, readily available, and can be coupled with various detectors (UV, MS).Can be more time-consuming and require larger volumes of organic solvents compared to some other techniques.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Applicable to volatile quinoxaline derivatives or those that can be derivatized to become volatile.[5][6]High sensitivity and specificity, excellent for identifying unknown impurities.Not suitable for non-volatile or thermally unstable quinoxaline compounds. Derivatization can add complexity to the sample preparation.[5][4]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible light by the analyte.Suitable for the quantification of quinoxaline compounds that possess a chromophore and are present in relatively simple matrices.[7][8][9][10]Simple, rapid, and cost-effective.Lacks specificity in complex mixtures and is generally less sensitive than chromatographic methods.

Deep Dive into Method Validation Parameters with Experimental Insights

The validation of an analytical method involves a systematic evaluation of several key parameters. The causality behind the experimental choices for each parameter is crucial for establishing a self-validating system.

Specificity and Selectivity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12] Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components.[13][14] For chromatographic methods, this is typically demonstrated through peak purity analysis and by showing that the analyte peak is well-resolved from other peaks.

Trustworthiness: A key experiment to establish specificity is a forced degradation study.[15][16][17][18] By subjecting the quinoxaline compound to stress conditions (e.g., acid, base, oxidation, heat, and light), we can generate potential degradation products.[15][16][17][18] The analytical method must then demonstrate the ability to separate the intact drug from these degradants.

Experimental Protocol: Forced Degradation Study for a Quinoxaline Derivative by HPLC

  • Prepare Stock Solution: Dissolve the quinoxaline drug substance in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance in solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method.

  • Evaluation: Assess the chromatograms for the appearance of new peaks and the resolution between the main peak and any degradation peaks.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Trustworthiness: For an assay of a quinoxaline drug substance, the range is typically 80-120% of the test concentration. For the determination of an impurity, the range should cover from the reporting level of the impurity to 120% of the specification.

Experimental Protocol: Linearity and Range Determination by HPLC

  • Prepare Standard Solutions: Prepare a series of at least five standard solutions of the quinoxaline reference standard at different concentrations covering the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL for a target concentration of 100 µg/mL).

  • Analysis: Inject each standard solution in triplicate into the HPLC system.

  • Data Analysis: Plot a graph of the mean peak area against the corresponding concentration.

  • Evaluation: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.

Accuracy and Precision

Expertise & Experience: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is further categorized into repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

Trustworthiness: Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. Precision is evaluated by calculating the relative standard deviation (RSD) of a series of measurements.

Experimental Protocol: Accuracy and Precision for a Quinoxaline Assay

Accuracy (Recovery):

  • Prepare Spiked Samples: Spike a placebo blend with the quinoxaline API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

  • Analysis: Analyze the spiked samples using the validated method.

  • Calculation: Calculate the percentage recovery for each sample. The acceptance criteria are typically between 98.0% and 102.0%.

Precision (Repeatability):

  • Prepare Samples: Prepare six independent samples of the quinoxaline drug product at 100% of the target concentration.

  • Analysis: Analyze the samples on the same day, with the same analyst and instrument.

  • Calculation: Calculate the mean, standard deviation, and RSD of the results. The RSD should typically be not more than 2.0%.

Robustness

Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][20][21][22] It provides an indication of the method's reliability during normal usage.

Trustworthiness: Key parameters to investigate for an HPLC method include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.

Experimental Protocol: Robustness Testing of an HPLC Method for a Quinoxaline

  • Define Variations: Identify critical method parameters and define small, deliberate variations (e.g., mobile phase pH ± 0.2 units, organic phase composition ± 2%, column temperature ± 5°C, flow rate ± 0.1 mL/min).

  • Experimental Design: Use a one-variable-at-a-time approach or a design of experiments (DoE) to test the effect of these variations.

  • Analysis: Analyze a standard solution and a sample solution under each of the varied conditions.

  • Evaluation: Assess the impact of the variations on system suitability parameters (e.g., resolution, tailing factor) and the assay results. The system suitability criteria should be met under all conditions.

Visualizing the Validation Workflow

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use Dev Analytical Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Routine Routine Analysis & Lifecycle Management LOD_LOQ->Routine Method Transfer

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the validation parameters for the analysis of a quinoxaline derivative using the three discussed techniques.

Validation Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (demonstrated by forced degradation and peak purity)Very High (mass spectral identification)Low (prone to interference from absorbing species)
Linearity (r²) > 0.999> 0.998> 0.995
Range (Assay) 80-120% of target80-120% of target80-120% of target
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL~1.5 µg/mL
Robustness Generally robust to minor changes in mobile phase, temperature, and flow rate.Robust to changes in inlet temperature and carrier gas flow rate.Generally robust to minor changes in solvent composition.

Conclusion and Recommendations

The selection of an analytical method for quinoxaline-based compounds should be a judicious process based on the specific requirements of the analysis.

  • HPLC stands out as the most versatile and robust technique, suitable for a wide range of quinoxaline derivatives and applications, from API assays to impurity profiling. Its ability to handle non-volatile and thermally labile compounds makes it the workhorse of the pharmaceutical industry.

  • GC-MS offers unparalleled specificity and sensitivity for volatile quinoxalines. It is the method of choice for identifying unknown volatile impurities and for trace-level analysis where volatility is not a limiting factor.

  • UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective solution for the quantification of quinoxalines in simple matrices, making it suitable for in-process controls or preliminary assays where high specificity is not required.

Ultimately, a well-validated analytical method, regardless of the technique chosen, is fundamental to ensuring the quality and integrity of data in the development and manufacturing of quinoxaline-based pharmaceuticals. This guide serves as a framework for researchers to design and execute robust validation studies, thereby ensuring the reliability of their analytical results and compliance with regulatory expectations.

References

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A Comparative Benchmark Analysis of 2-Chloro-3-(piperidin-1-yl)quinoxaline's Antimicrobial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the escalating global battle against antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities that exhibit potent and broad-spectrum antimicrobial activity. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their diverse biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial potential of a specific quinoxaline derivative, 2-Chloro-3-(piperidin-1-yl)quinoxaline, benchmarked against established clinical antibiotics: Ciprofloxacin, Vancomycin, and Meropenem.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the compound's activity through surrogate data from structurally related molecules, detailed experimental protocols for antimicrobial susceptibility testing, and an exploration of its proposed mechanism of action.

The Looming Threat of Resistance and the Promise of Quinoxalines

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to modern medicine, threatening to render our current antibiotic arsenal ineffective. This crisis necessitates the exploration of novel scaffolds and mechanisms of action. The quinoxaline core, a fusion of a benzene and a pyrazine ring, has garnered significant interest due to its versatile biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The derivatization of this core, as in this compound, offers a pathway to modulate its physicochemical properties and enhance its antimicrobial efficacy.

Proposed Mechanism of Action: A Multi-Pronged Attack

While the precise mechanism of action for this compound is yet to be fully elucidated, research on related quinoxaline derivatives suggests a multi-targeted approach that differentiates them from many conventional antibiotics. Two primary mechanisms have been proposed:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV : Similar to quinolone antibiotics like ciprofloxacin, some quinoxaline derivatives are believed to interfere with the function of bacterial type II topoisomerases.[3] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting their function, these compounds can effectively halt bacterial proliferation.

  • Generation of Reactive Oxygen Species (ROS) : Certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, can be bioreduced within bacterial cells, leading to the production of damaging reactive oxygen species.[4][5] This oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. This mechanism is particularly effective in anaerobic environments.[4]

Diagram: Proposed Mechanisms of Action for Antimicrobial Quinoxaline Derivatives

Quinoxaline Mechanism of Action Proposed Antimicrobial Mechanisms of Quinoxaline Derivatives Quinoxaline Quinoxaline Derivative BacterialCell Bacterial Cell Quinoxaline->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoxaline->DNA_Gyrase Inhibition ROS Reactive Oxygen Species (ROS) Generation Quinoxaline->ROS Induction BacterialCell->DNA_Gyrase BacterialCell->ROS DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Leads to Cellular_Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Cellular_Damage Causes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cellular_Damage->Cell_Death

Caption: Proposed dual mechanism of antimicrobial action for quinoxaline derivatives.

Comparative Antimicrobial Activity: A Surrogate Data Analysis

Microorganism2,3-Disubstituted Quinoxaline Derivatives (Surrogate MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Vancomycin (MIC in µg/mL)Meropenem (MIC in µg/mL)
Staphylococcus aureus (MRSA)4 - 16[6][7]0.5 - >1281 - 40.25 - 16
Bacillus subtilis8 - 32[6]0.125 - 1Not applicable0.06 - 0.25
Escherichia coli4 - 32[6]≤0.015 - 2Resistant≤0.03 - 1
Pseudomonas aeruginosa>640.25 - 8Resistant0.5 - 8

Note: MIC values for comparator antibiotics are typical ranges and can vary based on the specific strain and resistance mechanisms. The surrogate data for quinoxaline derivatives is collated from various sources investigating similar chemical structures.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure robust and reproducible data, standardized antimicrobial susceptibility testing methodologies are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test compounds and standard antibiotics

  • Multichannel pipette

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and standard antibiotics in MHB directly in the 96-well plates.

  • Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well containing only broth and bacteria.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Filter paper disks impregnated with known concentrations of the test compounds and standard antibiotics

  • Forceps or disk dispenser

Procedure:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place the antimicrobial-impregnated disks on the agar surface, ensuring they are at least 24 mm apart.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC from the broth microdilution assay, take a 10-100 µL aliquot from the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Spread the aliquots onto separate MHA plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial count.

Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow Standardized Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion (Kirby-Bauer) cluster_mbc MBC Determination Bacterial_Culture Overnight Bacterial Culture McFarland_Standard Standardize to 0.5 McFarland Bacterial_Culture->McFarland_Standard Inoculum Prepare Final Inoculum McFarland_Standard->Inoculum Inoculate_Plate Inoculate Plate with Bacteria Inoculum->Inoculate_Plate Inoculate_Agar Inoculate MHA Plate Inoculum->Inoculate_Agar Serial_Dilution Serial Dilution of Compounds in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate 16-20h at 37°C Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Plate_from_MIC Plate from clear MIC wells onto MHA Read_MIC->Plate_from_MIC Place_Disks Place Antimicrobial Disks Inoculate_Agar->Place_Disks Incubate_Disk Incubate 16-20h at 37°C Place_Disks->Incubate_Disk Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones Incubate_MBC Incubate 18-24h at 37°C Plate_from_MIC->Incubate_MBC Count_Colonies Count Colonies and Determine MBC Incubate_MBC->Count_Colonies

Caption: A generalized workflow for determining MIC, zone of inhibition, and MBC.

Conclusion and Future Directions

Future research should focus on the synthesis and in-depth microbiological evaluation of this compound against a broad panel of clinical isolates, including multidrug-resistant strains. Elucidating its precise mechanism of action and evaluating its in vivo efficacy and toxicity will be critical next steps in assessing its therapeutic potential.

References

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  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health. [Link]

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Safety Operating Guide

Proper Disposal of 2-Chloro-3-(piperidin-1-yl)quinoxaline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-3-(piperidin-1-yl)quinoxaline. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The following procedures are designed to ensure the safety of personnel, minimize environmental impact, and maintain regulatory compliance.

The structural nature of this compound, a chlorinated heterocyclic compound containing nitrogen, necessitates that it be treated as hazardous waste. The procedures outlined below are based on established safety protocols for analogous chemical structures and general regulatory guidelines for hazardous chemical waste.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these hazards, adherence to strict safety protocols is non-negotiable during handling and disposal.

II. Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct use of Personal Protective Equipment. All personnel involved in the handling and disposal of this compound and its waste must wear the following:

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.To prevent skin contact and irritation.[2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes that can cause serious eye irritation.[2][4]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.[2][5]
Respiratory Protection All handling of the solid compound and its waste should be conducted within a certified chemical fume hood.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2][3][4]
III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[5]

Step 1: Waste Segregation and Collection

Proper segregation of waste streams is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect all solid waste, including residual this compound powder, contaminated weigh boats, pipette tips, and contaminated PPE (such as gloves), in a dedicated and clearly labeled hazardous waste container.[2][4][5]

    • The container must be made of a chemically compatible material and have a secure, sealable lid.[3]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[4][5]

    • Do not mix this waste with other solvent streams unless their compatibility has been confirmed.[5] The first rinse of any glassware that contained the compound should also be collected as hazardous waste.[3]

  • Sharps Waste:

    • Any contaminated needles, syringes, or other sharps must be placed in a designated, puncture-proof sharps container.[4]

Step 2: Waste Container Labeling

Accurate and clear labeling of waste containers is a legal requirement and essential for the safety of all personnel, including waste handlers. Each container must be labeled with:

  • The words "Hazardous Waste "[3][5]

  • The full chemical name: "This compound "[3][5]

  • An indication of the primary hazards (e.g., "Harmful," "Irritant")[1]

  • The approximate concentration and quantity of the waste.[3]

Step 3: Storage of Waste Pending Disposal

  • Waste containers must be kept securely closed except when adding waste.[3]

  • Store the labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • This area should be away from general laboratory traffic and incompatible materials.[6]

Step 4: Final Disposal

  • The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility.[5]

  • High-temperature incineration is a common and appropriate method for the disposal of chlorinated, nitrogen-containing organic compounds.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with all federal, state, and local regulations.[4]

IV. Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wear full PPE, including respiratory protection if not in a fume hood.[2]

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.[2][6]

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7]

    • Remove contaminated clothing.[2]

    • Seek medical attention if irritation persists.[2]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][7]

    • Seek immediate medical attention.[2]

  • Inhalation:

    • Move the individual to fresh air.[2][7]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the key stages of the disposal process for this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Interim Storage cluster_4 Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) C Solid Waste (Contaminated PPE, etc.) A->C E Sharps Waste (Needles, etc.) A->E B Handle in Fume Hood D Liquid Waste (Solutions, Rinsates) B->D B->E F Sealable, Compatible Containers C->F D->F E->F G Label: 'Hazardous Waste' & Full Chemical Name F->G H Store in Designated, Secure Area G->H I Contact EHS for Pickup H->I J Licensed Hazardous Waste Facility I->J K High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

References

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  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride Safety Data Sheet. Angene Chemical. [Link]

  • 2,3-Dimethylquinoxaline, 97% Material Safety Data Sheet. Cole-Parmer. [Link]

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A Senior Application Scientist's Guide to Handling 2-Chloro-3-(piperidin-1-yl)quinoxaline: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 2-Chloro-3-(piperidin-1-yl)quinoxaline, a member of the biologically significant quinoxaline class, are instrumental in this discovery process.[1][2] However, advancing science must be built upon an unwavering foundation of safety. The inherent reactivity and potential hazards of such molecules demand a meticulous and informed approach to laboratory handling.

This guide moves beyond a simple checklist. It provides a comprehensive operational framework for the safe handling of this compound, grounded in an understanding of its specific hazard profile. Here, we will detail the necessary personal protective equipment (PPE), explain the causality behind these choices, and outline procedural workflows from initial handling to final disposal.

Hazard Profile of this compound

Understanding the specific risks is the first step in mitigating them. This compound is a solid powder with a melting point of 64-66°C. According to its Safety Data Sheet (SDS), it is classified with the signal word "Warning" and is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed. Ingestion can lead to acute toxic effects.

  • H315: Causes skin irritation. Direct contact with the skin can cause redness, inflammation, or rash.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant and potentially damaging irritation.[3]

  • H335: May cause respiratory irritation. Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort.

These hazards necessitate the use of specific engineering controls and a multi-layered PPE strategy to prevent exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a carefully considered barrier between the researcher and the chemical. For all operations involving this compound, the following PPE is mandatory.

Body Area Required PPE Specifications and Rationale
Respiratory Certified Chemical Fume Hood Primary Engineering Control: All handling of the solid compound or its solutions must be performed within a properly functioning chemical fume hood to control airborne particles and potential vapors, directly addressing the H335 inhalation hazard.[4]
Hands Double-Gloving with Chemical-Resistant Gloves Material: An inner nitrile glove with an outer, thicker nitrile or neoprene glove.[4] Rationale: Double-gloving provides robust protection against the H315 skin irritation hazard. The outer glove bears the brunt of any contamination, while the inner glove offers a secondary barrier in case of a tear or rapid permeation. Always inspect gloves for visible defects before use and change them immediately if contamination is suspected.
Eyes & Face Chemical Splash Goggles and Face Shield Standard: Goggles must meet ANSI Z87.1 standards for impact and splash protection.[4] Rationale: To combat the H319 serious eye irritation hazard, chemical splash goggles are required to form a complete seal around the eyes. For operations with a higher risk of splashing, such as during solution transfers or reaction quenching, a full-face shield must be worn in addition to the goggles.[5]
Body Flame-Resistant Laboratory Coat Coverage: The lab coat must have long sleeves, be fully buttoned, and preferably be flame-resistant.[4][5] Rationale: This provides a critical barrier against accidental spills and contamination of personal clothing, mitigating the risk of skin contact (H315).

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized workflow is essential for minimizing exposure and ensuring reproducible safety outcomes.

Preparation and Weighing
  • Designate Area: Before starting, designate a specific area within a certified chemical fume hood for handling the compound.

  • Pre-Weighing Setup: Place a weigh boat or paper on an analytical balance inside the fume hood. Have spatulas, and pre-labeled receiving flasks ready.

  • Don PPE: Before handling the primary container, don all required PPE as specified in the table above.

  • Weighing Solid: Carefully transfer the desired amount of this compound powder from its storage container to the weigh boat. Use controlled movements to avoid generating airborne dust.

  • Preparing Solutions: If making a solution, slowly add the weighed solid to the solvent in the receiving flask to prevent splashing. Cap the flask immediately after addition.

During Reaction
  • Enclosed System: Keep all reaction vessels sealed or under a positive pressure of inert gas to prevent the release of any vapors or aerosols.

  • Labeling: Ensure all vessels containing the compound are clearly labeled with the chemical name and relevant hazard pictograms.

  • Constant Monitoring: Continuously observe the reaction for any unexpected changes from within the fume hood.

Post-Handling and Decontamination
  • Surface Cleaning: Once the experiment is complete, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: first remove outer gloves, then the face shield, followed by the lab coat, goggles, and finally the inner gloves.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.

Below is a workflow diagram illustrating the key decision points and actions for safe handling.

cluster_prep Preparation Phase cluster_handling Active Handling cluster_cleanup Post-Handling & Disposal start Begin Handling Task ppe_check Don Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat start->ppe_check fume_hood Work Inside Certified Chemical Fume Hood ppe_check->fume_hood weighing Weigh Solid / Prepare Solution (Minimize Dust/Splashing) fume_hood->weighing reaction Conduct Reaction (Sealed System) weighing->reaction decontaminate Decontaminate Surfaces & Equipment reaction->decontaminate waste_disposal Segregate Waste: - Halogenated Solid - Halogenated Liquid decontaminate->waste_disposal ppe_doff Doff PPE Correctly waste_disposal->ppe_doff wash_hands Wash Hands Thoroughly ppe_doff->wash_hands

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Managing Halogenated Waste

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[4]

  • Waste Segregation: Two separate, clearly labeled waste streams must be maintained.[6]

    • Halogenated Organic Solid Waste: This container is for all solid materials contaminated with the compound, including used gloves, weigh papers, and disposable labware.[4]

    • Halogenated Organic Liquid Waste: This container is for all solutions containing the compound, including reaction mixtures and decontamination solvents.[4][7]

  • Container Management: Waste containers must be made of a compatible material (e.g., HDPE), kept closed at all times except when adding waste, and stored in a designated satellite accumulation area.[7]

  • Labeling: The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a primary constituent.[7]

  • Final Disposal: Follow your institution's specific guidelines for the pickup and disposal of hazardous chemical waste through your Environmental Health and Safety (EHS) office.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from [Link]

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Retrosynthesis Analysis

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2-Chloro-3-(piperidin-1-yl)quinoxaline
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2-Chloro-3-(piperidin-1-yl)quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.